Fluorescent ACKR3 antagonist 1
Beschreibung
Eigenschaften
Molekularformel |
C48H62BF3N6O6 |
|---|---|
Molekulargewicht |
886.8 g/mol |
IUPAC-Name |
3-[2-[6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoylamino]ethoxy]-N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-4,5-dimethoxy-N-[2-[(2R)-1-methylpyrrolidin-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C48H62BF3N6O6/c1-33(27-36-13-9-10-15-41(36)50)32-56(25-21-38-14-12-24-55(38)4)48(61)37-29-43(62-5)47(63-6)44(30-37)64-26-23-54-45(59)16-8-7-11-22-53-46(60)20-19-39-17-18-40-31-42-34(2)28-35(3)57(42)49(51,52)58(39)40/h9-10,13,15,17-18,27-31,38H,7-8,11-12,14,16,19-26,32H2,1-6H3,(H,53,60)(H,54,59)/b33-27+/t38-/m1/s1 |
InChI-Schlüssel |
DJBKOIDZLHYYHK-VDYWISOFSA-N |
Isomerische SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CC[C@H]5CCCN5C)C/C(=C/C6=CC=CC=C6F)/C)C)C)(F)F |
Kanonische SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CCC5CCCN5C)CC(=CC6=CC=CC=C6F)C)C)C)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fluorescent ACKR3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of fluorescent antagonists targeting the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. ACKR3 is a key regulator of chemokine signaling, primarily through its scavenging function of ligands such as CXCL12, and its role in β-arrestin-biased signaling.[1][2][3][4] Understanding how fluorescent antagonists modulate ACKR3 activity is crucial for the development of novel therapeutics and research tools.
Core Mechanism of Action
Fluorescent ACKR3 antagonists are synthetic molecules designed to bind to the receptor and inhibit its function while carrying a fluorescent tag for visualization and quantification. Their primary mechanism of action involves competitive binding to the same orthosteric or allosteric site as the endogenous ligands, CXCL11 and CXCL12. By occupying the binding pocket, these antagonists prevent the binding of native chemokines, thereby inhibiting downstream signaling and receptor-mediated scavenging.[5][6][7]
Unlike canonical GPCRs, ACKR3 does not typically couple to G-proteins to elicit cellular responses.[1][6][7] Instead, its activation by agonists leads to the recruitment of β-arrestin, which mediates receptor internalization and signaling.[2][3][8][9] Fluorescent ACKR3 antagonists block this agonist-induced β-arrestin recruitment.[6] Some small-molecule ligands for ACKR3 have been reported to act as inverse agonists, meaning they can inhibit the constitutive (ligand-independent) activity of the receptor, leading to a reduction in basal β-arrestin recruitment and an accumulation of the receptor at the cell surface.[5][6]
The key functionalities of fluorescent ACKR3 antagonists are:
-
Competitive Binding: They compete with endogenous ligands for binding to ACKR3.
-
Inhibition of β-arrestin Recruitment: They block the conformational changes required for β-arrestin to bind to the receptor.
-
Inhibition of Ligand Scavenging: By preventing ligand binding and subsequent internalization, they inhibit the receptor's primary function of clearing chemokines from the extracellular environment.[6][7]
-
Fluorescent Labeling: The attached fluorophore allows for direct visualization of the receptor in live cells using techniques like confocal microscopy and quantitative binding studies through methods like fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET).[10][11]
ACKR3 Signaling and Antagonist Intervention
The following diagram illustrates the canonical ACKR3 signaling pathway and the points of intervention by a fluorescent antagonist.
Caption: ACKR3 signaling pathway and antagonist intervention.
Quantitative Data Summary
The following tables summarize the binding affinities of various fluorescent probes and unlabeled antagonists for ACKR3. This data is essential for comparing the potency of different compounds.
Table 1: Binding Affinities of Fluorescent ACKR3 Ligands
| Compound | Assay Type | pKd | Reference |
|---|---|---|---|
| Fluorescent Probe 18a | NanoBRET Saturation | 7.8 | [10][11] |
| Fluorescent Probe 18b | NanoBRET Saturation | 6.8 | [10][11] |
| Fluorescent Probe 18c | NanoBRET Saturation | 7.9 |[11] |
Table 2: Inhibitory Constants of ACKR3 Antagonists
| Compound | Assay Type | pIC50 | Reference |
|---|---|---|---|
| VUF15485 | [125I]CXCL12 Competition | 8.3 | [12] |
| VUF16840 | CXCL12-AF647 Competition | ~8.0 | [7] |
| ACT-1004-1239 | Not Specified | Potent Antagonist |[6][13] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experiments used to characterize fluorescent ACKR3 antagonists.
NanoBRET™ Ligand Binding Assay
This assay measures the binding of a fluorescent ligand to a NanoLuc® luciferase-tagged receptor in live cells.
Objective: To determine the binding affinity (Kd) of a fluorescent ACKR3 antagonist.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with a plasmid encoding for ACKR3 N-terminally tagged with NanoLuc® luciferase (Nluc-ACKR3).
-
Cell Plating: Transfected cells are seeded into white 96-well plates.
-
Ligand Preparation: A dilution series of the fluorescent ACKR3 antagonist is prepared in assay buffer (e.g., Opti-MEM).
-
Binding Reaction: The fluorescent antagonist dilutions are added to the cells. For determination of non-specific binding, a parallel set of wells is treated with a high concentration (e.g., 10 µM) of a non-labeled, high-affinity ACKR3 ligand.
-
Substrate Addition: After incubation (e.g., 2 hours at 37°C), the NanoBRET™ substrate (e.g., furimazine) is added to all wells.
-
Signal Detection: The plate is read on a luminometer capable of detecting both the donor (Nluc) and acceptor (fluorescent ligand) emission wavelengths.
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. Specific binding is determined by subtracting the non-specific binding from the total binding. The resulting data is fitted to a one-site binding model to determine the pKd.[10][11]
Caption: A typical workflow for a NanoBRET ligand binding assay.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to ACKR3 upon ligand binding.
Objective: To determine the functional antagonism of a fluorescent ACKR3 antagonist.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids for ACKR3 and a β-arrestin fusion protein (e.g., β-arrestin-2-LgBiT and SmBiT-ACKR3 for a NanoBiT® assay).
-
Cell Plating: Transfected cells are seeded into 96-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the fluorescent antagonist.
-
Agonist Stimulation: A fixed concentration of an ACKR3 agonist (e.g., CXCL12) is added to stimulate β-arrestin recruitment.
-
Substrate Addition and Signal Detection: A luciferase substrate is added, and the luminescence is measured over time.
-
Data Analysis: The antagonist's effect is measured as a percentage of the maximal agonist response. The data is fitted to a dose-response curve to calculate the pIC50.[6][12]
Caption: Workflow for a β-arrestin recruitment assay.
Conclusion
Fluorescent ACKR3 antagonists are invaluable tools for dissecting the complex biology of this atypical chemokine receptor. Their mechanism of action, centered on competitive inhibition of ligand binding and subsequent blockade of β-arrestin recruitment and scavenging, provides a clear rationale for their use in both basic research and drug discovery. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the therapeutic potential of targeting ACKR3.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 3. ACKR3 - Wikipedia [en.wikipedia.org]
- 4. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Gene - ACKR3 [maayanlab.cloud]
- 9. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Pivotal Role of ACKR3 in Cancer Progression and Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The atypical chemokine receptor 3 (ACKR3), formerly known as CXCR7, has emerged as a critical player in the landscape of oncology. Unlike typical G protein-coupled receptors (GPCRs), ACKR3 exhibits a unique signaling paradigm, primarily functioning through β-arrestin pathways and acting as a scavenger for the chemokine CXCL12. Its overexpression is a common feature across a spectrum of malignancies, including breast, lung, prostate, colorectal, and brain cancers, and is frequently correlated with poor prognosis, increased tumor growth, angiogenesis, and metastasis.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the multifaceted role of ACKR3 in cancer progression and metastasis, detailing its signaling networks, summarizing key quantitative data, outlining experimental methodologies for its study, and visualizing its complex biological functions.
Introduction to ACKR3: An Atypical Receptor in Cancer
ACKR3 is a seven-transmembrane receptor that binds to the chemokines CXCL12 and CXCL11 with high affinity.[7][8] A defining feature of ACKR3 is its lack of canonical G protein-mediated signaling due to a variation in the highly conserved DRYLAIV motif.[9] Instead, upon ligand binding, ACKR3 predominantly recruits β-arrestins, leading to receptor internalization and the activation of downstream signaling cascades that are distinct from classical GPCR pathways.[10][11][12] This atypical signaling, coupled with its function as a chemokine scavenger that shapes CXCL12 gradients, positions ACKR3 as a crucial regulator of the tumor microenvironment and a key driver of cancer progression.[4][5][11]
ACKR3 Expression and Clinical Significance in Cancer
Elevated expression of ACKR3 is observed in a wide array of human cancers and often correlates with advanced disease stage and poor patient outcomes.
Table 1: ACKR3 Expression in Various Cancers and Correlation with Clinicopathological Features
| Cancer Type | ACKR3 Expression Status | Correlation with Clinicopathological Features | Reference(s) |
| Colorectal Cancer | Significantly higher mRNA and protein levels in tumor tissues compared to normal tissues. | Associated with increased severity and progression of clinical stages. | [9] |
| Breast Cancer | Overexpressed in >30% of all breast cancers, with robust vascular staining. | Correlated with poor overall survival, reduced lung metastasis-free survival in invasive ductal carcinomas, and reduced relapse-free survival in ER+ patients. | [4][5] |
| Lung Squamous Cell Carcinoma (LUSC) | Highest transcript levels among 21 cancer types in TCGA data; overexpressed in 60% of LUSC. | Correlated with advanced stage, lymphatic invasion, and poor survival rates. | [4][5] |
| Esophageal Squamous Cell Carcinoma | Overexpressed in 45% of cases. | --- | [4][5] |
| Prostate Cancer | 2-3 fold higher expression in cancer and metastatic lesions than in benign tissue. | Promotes tumor growth and resistance to therapies. | [5][10] |
| Glioblastoma | Overexpressed. | Associated with increased vessel density. | [1] |
| Melanoma | High expression. | Associated with worse overall survival. | [10] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | High expression. | Significantly associated with tumor invasion depth (T status), lymph node involvement (N status), and higher stage (III/IV). | [13] |
Molecular Mechanisms: ACKR3 Signaling in Cancer
ACKR3-mediated signaling is central to its pro-tumorigenic functions. The primary mechanism involves the recruitment of β-arrestin, which acts as a scaffold for various signaling complexes.
β-Arrestin-Mediated Signaling
Upon activation by ligands like CXCL12, ACKR3 recruits β-arrestin.[10][11] This interaction initiates a cascade of downstream signaling events that promote cell survival, proliferation, and migration.
Caption: ACKR3 signaling cascade initiated by CXCL12 binding.
Key downstream pathways activated by ACKR3 include:
-
MAPK/ERK Pathway: ACKR3 engagement can lead to the activation of the MAPK/ERK pathway, promoting cell proliferation.[1][14]
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway downstream of ACKR3 contributes to cell survival and tumor growth.[9][14]
-
STAT3 Pathway: The CXCL12/ACKR3 axis can activate the STAT3 pathway, which in turn promotes epithelial-mesenchymal transition (EMT) and metastasis in cancers like esophageal cancer.[15]
-
TGF-β1/Smad Signaling: In head and neck squamous cell carcinoma, ACKR3 promotes cell migration and invasion through the activation of the TGF-β1/Smad signaling axis.[13]
-
PKM2 and Glycolysis: CXCL12 signaling through ACKR3 can regulate the activity of pyruvate (B1213749) kinase M2 (PKM2), leading to a metabolic shift towards glycolysis, which is a hallmark of cancer.[16]
Interaction with CXCR4
ACKR3 and CXCR4, both receptors for CXCL12, can form heterodimers, leading to a modulation of CXCR4 signaling.[14] This crosstalk is complex and can either enhance or inhibit CXCR4-mediated effects depending on the cellular context.[17] Co-expression of ACKR3 with CXCR4 can alter the phosphorylation of Akt but not ERK in response to CXCL12.[14]
Caption: Interaction and distinct signaling of ACKR3 and CXCR4.
Chemokine Scavenging and Gradient Formation
A crucial function of ACKR3 is its role as a scavenger of CXCL12.[4][5][11] By internalizing and degrading CXCL12, ACKR3 shapes the extracellular chemokine gradient, which is critical for directing the migration and metastasis of cancer cells.[4][5] This scavenging function can paradoxically promote the metastasis of CXCR4-positive tumor cells by creating sharper, more defined CXCL12 gradients for them to follow.
Role in Cancer Hallmarks
ACKR3 contributes to multiple hallmarks of cancer, driving tumor progression and metastasis through various mechanisms.
Table 2: Contribution of ACKR3 to the Hallmarks of Cancer
| Hallmark of Cancer | Role of ACKR3 | Key Mediators/Pathways | Reference(s) |
| Sustaining Proliferative Signaling | Promotes cancer cell proliferation and tumor growth. | β-arrestin, MAPK/ERK, PI3K/Akt | [10] |
| Activating Invasion and Metastasis | Enhances cancer cell migration, invasion, and epithelial-mesenchymal transition (EMT). | STAT3, TGF-β1/Smad, CXCL12 scavenging | [4][5][10][13][15] |
| Inducing Angiogenesis | Promotes the formation of new blood vessels to supply the tumor. | Upregulation in tumor endothelial cells, ERK1/2 phosphorylation | [1][18] |
| Resisting Cell Death | Promotes tumor cell survival. | PI3K/Akt | [2] |
| Deregulating Cellular Energetics | Shifts cellular metabolism towards glycolysis. | PKM2 | [16] |
Experimental Methodologies for Studying ACKR3
A variety of experimental techniques are employed to investigate the expression, function, and signaling of ACKR3 in cancer.
Analysis of ACKR3 Expression
-
Immunohistochemistry (IHC): Used to detect ACKR3 protein expression in tumor tissues and paired paracancerous tissues.
-
Protocol Outline: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by blocking of endogenous peroxidases. Sections are incubated with a primary antibody against ACKR3, followed by a secondary antibody and a detection reagent. The signal is visualized with a chromogen, and sections are counterstained.
-
-
Western Blotting: To quantify ACKR3 protein levels in fresh tissue samples and cultured cell lines.
-
Protocol Outline: Protein lysates are prepared from tissues or cells, and protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is blocked and then incubated with a primary antibody against ACKR3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescence substrate.
-
-
Quantitative Real-Time PCR (qPCR): To measure ACKR3 mRNA expression levels.
-
Protocol Outline: Total RNA is extracted from tissues or cells and reverse-transcribed into cDNA. qPCR is performed using primers specific for ACKR3 and a reference gene. The relative expression of ACKR3 is calculated using the ΔΔCt method.
-
-
Flow Cytometry: To analyze cell surface expression of ACKR3 on cancer cell lines.
-
Protocol Outline: Cells are harvested and incubated with a fluorescently labeled primary antibody against ACKR3 or an isotype control antibody. The fluorescence intensity of the cells is then analyzed using a flow cytometer.
-
Functional Assays
-
Cell Migration and Invasion Assays: To assess the role of ACKR3 in cancer cell motility.
-
Protocol Outline (Transwell Assay): Cancer cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays). The lower chamber contains a chemoattractant such as CXCL12. After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed, and the cells that have migrated/invaded to the lower surface are fixed, stained, and counted.
-
-
In Vivo Xenograft Models: To study the effect of ACKR3 on tumor growth and metastasis in a living organism.
-
Protocol Outline: Human cancer cells with varying levels of ACKR3 expression (e.g., overexpression or knockdown) are subcutaneously or orthotopically injected into immunocompromised mice. Tumor growth is monitored over time. For metastasis studies, cells can be injected intravenously, and metastatic lesions in distant organs are analyzed at the end of the experiment.
-
Caption: Workflow for investigating ACKR3 function in cancer.
Therapeutic Targeting of ACKR3
Given its significant role in promoting cancer progression, ACKR3 has emerged as a promising therapeutic target.[2][4][5] Strategies to inhibit ACKR3 function include:
-
Small Molecule Inhibitors: Several small molecule inhibitors that block ACKR3 activity have been developed and have shown efficacy in limiting tumor growth in preclinical models.[4][5][10]
-
Monoclonal Antibodies: Antibodies targeting ACKR3 can block ligand binding and subsequent signaling, thereby reducing tumor angiogenesis and growth.[18]
-
Targeted Imaging Agents: Radiolabeled ACKR3-targeted monoclonal antibodies are being evaluated for noninvasive in vivo imaging of ACKR3 expression, which could aid in diagnosis and patient stratification.[2]
Conclusion and Future Directions
ACKR3 is a key atypical chemokine receptor that plays a multifaceted and pro-tumorigenic role in a wide range of cancers. Its unique signaling properties and its function as a chemokine scavenger make it a central node in the complex network of interactions that drive tumor progression and metastasis. A deeper understanding of the molecular intricacies of ACKR3 signaling and its crosstalk with other pathways will be crucial for the development of novel and effective anti-cancer therapies. Future research should focus on elucidating the context-dependent functions of ACKR3 in different tumor microenvironments and on developing more specific and potent inhibitors of this critical cancer-promoting receptor. The constitutive activity of ACKR3 also presents a novel therapeutic avenue, with inverse agonists showing potential in suppressing basal cell motility.[19] As our knowledge of ACKR3 biology expands, so too will the opportunities for its therapeutic exploitation in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Imaging of the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Human Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the roles of atypical chemokine receptors in cancer: from molecular biology to clinical relevance and therapy » Luxembourg Institute of Health [lih.lu]
- 4. Targeted Imaging of the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. ACKR3 expression on diffuse large B cell lymphoma is required for tumor spreading and tissue infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACKR3 promotes CXCL12/CXCR4-mediated cell-to-cell-induced lymphoma migration through LTB4 production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACKR3 - Wikipedia [en.wikipedia.org]
- 9. Atypical chemokine receptor 3 induces colorectal tumorigenesis in mice by promoting β-arrestin-NOLC1-fibrillarin-dependent rRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atypical chemokine receptors: Emerging therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Small Molecule Ligands on ACKR3 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. The CXCL12/CXCR4/ACKR3 Signaling Axis Regulates PKM2 and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The relevance of the chemokine receptor ACKR3/CXCR7 on CXCL12-mediated effects in cancers with a focus on virus-related cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Support of Tumor Endothelial Cells by Chemokine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research atypical receptor cancer therapy - Vrije Universiteit Amsterdam [vu.nl]
Introduction: Redefining Chemokine Receptor Biology
An In-depth Technical Guide on the Core Atypical Chemokine Receptor Function of ACKR3
For Researchers, Scientists, and Drug Development Professionals
The chemokine system, a complex network of small cytokines and their receptors, is a cornerstone of cellular communication, orchestrating cell migration in development, homeostasis, and inflammation.[1] Classically, chemokine receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, trigger G protein-dependent signaling cascades to mediate chemotaxis.[2] However, the discovery of atypical chemokine receptors (ACKRs) has introduced a new paradigm.[2][3] These receptors, often lacking the canonical DRYLAIV motif required for G protein activation, function not as direct signal transducers for migration, but as crucial modulators of the chemokine environment.[3]
Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, stands out as a key player in this subgroup.[4][5] It binds with high affinity to the chemokines CXCL12 (SDF-1) and CXCL11 (I-TAC), ligands it shares with the canonical receptors CXCR4 and CXCR3, respectively.[5][6] Instead of activating G proteins, ACKR3 primarily functions as a scavenger, internalizing and clearing these chemokines to shape their gradients.[4][7][8] Furthermore, it engages in active, G protein-independent signaling through β-arrestin pathways.[5][9] This dual functionality allows ACKR3 to exert profound influence over a multitude of physiological and pathological processes, including neuronal development, cardiovascular function, immune cell trafficking, and cancer progression.[3][8][10][11]
This technical guide provides a comprehensive overview of the core atypical functions of ACKR3, detailing its ligand interactions, unique signaling mechanisms, and physiological significance, supplemented with quantitative data, experimental methodologies, and pathway visualizations for the research professional.
Molecular Characteristics and Ligand Promiscuity
ACKR3 is a class A GPCR encoded by the ACKR3 gene.[5] A key feature distinguishing it as "atypical" is the alteration in the highly conserved DRYLAIV motif in its second intracellular loop, which is critical for canonical G protein coupling in typical GPCRs.[3] While ACKR3 possesses a DRY motif, its structural conformation and surrounding residues are not conducive to efficient G protein activation in most cell types.[9][12]
ACKR3 is highly promiscuous, binding to a diverse array of ligands beyond its primary chemokine partners, CXCL12 and CXCL11. This includes the viral chemokine vCCL2, the peptide hormone adrenomedullin (B612762) (ADM), and a broad spectrum of endogenous opioid peptides, particularly enkephalins and dynorphins.[9][13][14][15] This broad ligand specificity suggests ACKR3 acts as a pleiotropic regulator of multiple signaling systems.[9]
Quantitative Ligand Interaction Data
The binding affinities and functional potencies of various ACKR3 ligands have been characterized across numerous studies. The data highlight the high-affinity interactions that enable its efficient scavenging function and the varying potencies for inducing β-arrestin recruitment.
| Ligand | Receptor | Assay Type | Cell Line | Affinity/Potency (EC50, IC50, Kd) | Reference |
| Chemokines | |||||
| CXCL12 | ACKR3 | β-arrestin-2 Recruitment | - | EC50 = 0.75 nM | [16] |
| vCCL2 | ACKR3 | Binding Assay | Glioblastoma cells | IC50 = 53.6 ± 6.3 nM | [3] |
| Opioid Peptides | |||||
| BAM22 | ACKR3 | β-arrestin Recruitment | Adrenocortical cells | Potent ligand | [3] |
| Dynorphin A | ACKR3 | β-arrestin Recruitment | U87 cells | Low concentration activation | [15] |
| Big Dynorphin | ACKR3 | β-arrestin Recruitment | U87 cells | Low concentration activation | [15] |
| Adrenorphin | ACKR3 | β-arrestin Recruitment | U87 cells | Low concentration activation | [15] |
| Nociceptin | ACKR3 | β-arrestin Recruitment | U87 cells | Higher concentration activation | [15] |
| Synthetic Ligands | |||||
| CCX771 | ACKR3 | β-arrestin-2 Recruitment | - | EC50 = 0.95 nM (as CCX777) | [16] |
| LIH383 | ACKR3 | β-arrestin-2 Recruitment | - | EC50 = 4.8 nM | [16] |
| TC14012 | ACKR3 | β-arrestin 2 Recruitment | - | Agonist | [4] |
| VUF15485 | ACKR3 | β-arrestin1 Recruitment | HEK293T | pEC50 = 7.4 - 8.1 | [17] |
| VUF15485 | ACKR3 | GRK2 Recruitment | HEK293T | pEC50 = 7.4 - 8.1 | [17] |
| VUF16840 | ACKR3 | β-arrestin2 Recruitment | HEK293T | Inverse Agonist | [17] |
Core Function 1: Chemokine Scavenging
The primary and most well-established function of ACKR3 is that of a scavenger receptor.[4][5] This process is critical for modulating the availability of CXCL12 for its canonical receptor, CXCR4, thereby shaping chemokine gradients and controlling CXCR4-dependent cell migration.[4][18]
The scavenging mechanism involves several key steps:
-
High-Affinity Binding : ACKR3 binds CXCL12 with an affinity approximately 10-fold higher than that of CXCR4.[3] This allows it to effectively compete for and capture the shared ligand.
-
Internalization : Upon ligand binding, ACKR3 undergoes rapid internalization into endosomes.[6][7] This process is driven by phosphorylation of the receptor's C-terminal tail by G protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK3.[6][19] While β-arrestin is recruited following phosphorylation, studies have shown that β-arrestins themselves are dispensable for internalization and scavenging, pointing to a more critical role for GRK-mediated phosphorylation in the process.[6][20][21]
-
Ligand Degradation : Once internalized, the ligand-receptor complex is trafficked, leading to the degradation of the chemokine in lysosomes.[4][7]
-
Receptor Recycling : After depositing its ligand for degradation, the ACKR3 receptor is efficiently recycled back to the plasma membrane, ready to bind and internalize more chemokine.[3][7] This rapid and continuous cycling is essential for its sustained scavenging activity.[3][22]
This scavenging function is vital in contexts like neuronal migration, where ACKR3 expression is required to prevent excessive CXCL12-CXCR4 signaling, which would otherwise lead to CXCR4 desensitization and impaired migration.[3][18][20]
Caption: ACKR3 ligand scavenging workflow.
Core Function 2: β-Arrestin-Biased Signaling
While devoid of classical G protein signaling, ACKR3 is not a "silent" receptor.[3] It actively signals through the β-arrestin pathway, classifying it as a β-arrestin-biased receptor.[5][9] This signaling modality is initiated by the same GRK-dependent phosphorylation that drives internalization.
The signaling cascade proceeds as follows:
-
Ligand Binding and GRK Phosphorylation : Ligand binding induces a conformational change in ACKR3, exposing sites on its C-terminal tail for phosphorylation by GRKs (GRK2, 3, and 5 have been implicated).[6][19]
-
β-Arrestin Recruitment : The phosphorylated C-terminus acts as a docking site for β-arrestin1 and β-arrestin2.[3][6]
-
Downstream Signal Activation : β-arrestin, acting as a scaffold protein, initiates downstream signaling cascades. This has been shown to lead to the sustained activation of mitogen-activated protein kinases (MAPK) such as ERK1/2 and p38.[3][4] This β-arrestin-mediated signaling can promote cell survival and proliferation.[4][7]
This signaling pathway is distinct from the transient, G protein-mediated signals initiated by canonical receptors like CXCR4, providing a different mode of cellular regulation in response to the same ligand.
Caption: ACKR3 β-arrestin-biased signaling cascade.
Modulatory Function: Heterodimerization with CXCR4
ACKR3 can form heterodimers with CXCR4, creating a regulatory interplay that further modulates CXCL12 signaling.[3][4] When co-expressed, ACKR3 can influence CXCR4 function in several ways:
-
Impaired Gαi Activation : The formation of the ACKR3-CXCR4 heterodimer induces conformational changes that impair the ability of CXCR4 to activate its canonical Gαi protein signaling pathway upon CXCL12 binding.[3]
-
Enhanced β-Arrestin Recruitment : The heterodimer exhibits a preference for β-arrestin signaling. CXCL12 stimulation of the ACKR3-CXCR4 complex leads to a significant increase in β-arrestin recruitment compared to CXCR4 alone.[3]
-
Altered Downstream Signaling : This switch from G protein to β-arrestin bias results in sustained ERK1/2 and p38 MAPK activation, a signaling signature different from that of CXCR4 homodimers.[3]
CXCL11, which binds to ACKR3 but not CXCR4, can act as an allosteric modulator of the heterodimer, reducing the β-arrestin recruitment bias induced by CXCL12.[3] This complex regulatory mechanism allows cells to fine-tune their response to the chemokine microenvironment based on the relative expression levels of ACKR3 and CXCR4 and the specific ligands present.
Caption: Modulation of CXCR4 signaling by ACKR3 heterodimerization.
Experimental Protocols
Understanding ACKR3 function requires specific experimental assays designed to probe its unique biology. Below are methodologies for key experiments.
Protocol 1: β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to study protein-protein interactions in live cells, making it ideal for monitoring ACKR3's recruitment of β-arrestin in real-time.
Objective: To quantify ligand-induced β-arrestin recruitment to ACKR3.
Methodology:
-
Constructs:
-
ACKR3 is fused to a Renilla luciferase (Rluc) energy donor (e.g., ACKR3-Rluc8).
-
β-arrestin-2 is fused to a fluorescent protein acceptor, such as green fluorescent protein (GFP) or mVenus (e.g., β-arrestin-2-mVenus).
-
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293T cells are commonly used due to their high transfection efficiency and low endogenous chemokine receptor expression.[19]
-
Cells are seeded in 96-well, white, clear-bottom plates.
-
Cells are co-transfected with the ACKR3-Rluc and β-arrestin-mVenus plasmids using a suitable transfection reagent (e.g., polyethyleneimine).
-
-
Assay Procedure:
-
24-48 hours post-transfection, the growth medium is replaced with a serum-free assay buffer (e.g., HBSS).
-
The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.
-
A baseline BRET signal is measured using a plate reader capable of detecting dual emissions (e.g., ~480 nm for Rluc and ~530 nm for mVenus).
-
Cells are stimulated with varying concentrations of the test ligand (e.g., CXCL12, CCX771).
-
BRET readings are taken kinetically over a period of 30-60 minutes or as an endpoint measurement.
-
-
Data Analysis:
-
The BRET ratio is calculated as the emission intensity of the acceptor (mVenus) divided by the emission intensity of the donor (Rluc).
-
The net BRET signal is determined by subtracting the baseline ratio from the ligand-stimulated ratio.
-
Data are plotted against ligand concentration, and a dose-response curve is fitted using a nonlinear regression model to determine the EC50 and Emax values.
-
Caption: Experimental workflow for a BRET-based β-arrestin recruitment assay.
Protocol 2: Chemokine Scavenging (Degradation) Assay
This assay measures the ability of cells expressing ACKR3 to internalize and degrade radiolabeled chemokine from the extracellular medium.
Objective: To quantify the scavenging activity of ACKR3.
Methodology:
-
Cell Preparation:
-
HEK293 cells are transfected to express wild-type ACKR3 or a control (e.g., empty vector).
-
Cells are seeded in 6-well plates and grown to confluency.[23]
-
-
Assay Procedure:
-
The growth medium is removed, and cells are washed with binding buffer (e.g., RPMI 1640 with 20 mM HEPES, 0.2% BSA).
-
Cells are incubated with a known concentration of radiolabeled chemokine (e.g., ¹²⁵I-CXCL12) at 37°C for a set time course (e.g., 0-4 hours).
-
At each time point, the supernatant (extracellular medium) is collected.
-
-
Quantification of Degraded Chemokine:
-
The collected supernatant is treated with 10% trichloroacetic acid (TCA) to precipitate intact chemokine.
-
Samples are centrifuged to pellet the precipitated protein.
-
The radioactivity in the TCA-soluble fraction (containing degraded peptide fragments) and the TCA-insoluble pellet (containing intact chemokine) is measured using a gamma counter.
-
-
Data Analysis:
-
The percentage of degraded chemokine is calculated as: (TCA-soluble counts / (TCA-soluble + TCA-insoluble counts)) * 100.
-
The scavenging activity is determined by comparing the degradation percentage in ACKR3-expressing cells to control cells. The results are often expressed as relative degradation over time.[23]
-
Conclusion and Therapeutic Implications
ACKR3 operates at the intersection of chemokine biology, GPCR signaling, and physiology, challenging the traditional view of receptor function. Its roles as a high-efficiency scavenger, a β-arrestin-biased signal transducer, and a modulator of other receptors like CXCR4 establish it as a critical regulator of cellular responses.[3][4] Through these atypical functions, ACKR3 plays indispensable roles in embryonic development, particularly in the cardiovascular and central nervous systems.[2][3]
The involvement of the CXCL12/CXCR4/ACKR3 axis in numerous pathologies, including many forms of cancer, autoimmune diseases like rheumatoid arthritis and multiple sclerosis, and cardiovascular diseases, makes it a compelling therapeutic target.[8][11][22][24] The ability of ACKR3 to promote tumor cell survival and migration while shaping the tumor microenvironment has spurred the development of ACKR3-targeted therapies.[8] Small molecule antagonists, inverse agonists, and blocking antibodies are under investigation to modulate ACKR3 activity, with the potential to inhibit tumor growth, reduce inflammation, or promote tissue regeneration.[4][17] A thorough understanding of its core atypical functions is paramount for the successful design and application of these next-generation therapeutics.
References
- 1. search.usi.ch [search.usi.ch]
- 2. Emerging roles of atypical chemokine receptor 3 (ACKR3) in normal development and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 5. ACKR3 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene - ACKR3 [maayanlab.cloud]
- 9. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atypical Chemokine Receptor 3 (ACKR3): A Comprehensive Overview of its Expression and Potential Roles in the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational dynamics underlying atypical chemokine receptor 3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ACKR3 Regulation of Neuronal Migration Requires ACKR3 Phosphorylation, but Not β-Arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]
- 22. The Role of the CXCL12/CXCR4/ACKR3 Axis in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The Role of the CXCL12/CXCR4/ACKR3 Axis in Autoimmune Diseases [frontiersin.org]
An In-Depth Technical Guide to the CXCL12/CXCR4/ACKR3 Signaling Axis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The CXCL12/CXCR4/ACKR3 signaling axis is a pivotal communication network that governs a vast array of physiological and pathological processes, including embryonic development, immune cell trafficking, and cancer metastasis.[1][2] This axis consists of the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1), its canonical G-protein coupled receptor (GPCR) CXCR4, and the atypical chemokine receptor ACKR3 (also known as CXCR7). Unlike a simple ligand-receptor system, the interplay between these three components creates a complex regulatory network involving canonical G-protein signaling, β-arrestin-mediated pathways, ligand scavenging, and receptor heterodimerization.[3][4][5] This guide provides a detailed examination of the molecular mechanisms, quantitative interactions, key experimental methodologies, and therapeutic implications of this critical signaling triad.
Core Components of the Axis
CXCL12 (the Ligand)
CXCL12 is a homeostatic chemokine expressed in a wide range of tissues.[6] It plays a crucial role in directing the migration of cells that express its receptors, establishing chemotactic gradients that are essential for processes like hematopoietic stem cell homing to the bone marrow and lymphocyte trafficking.[2][7] In pathological contexts, such as cancer, tumor cells exploit these CXCL12 gradients to metastasize to distant organs where the chemokine is highly expressed, including the lungs, liver, and bone marrow.[7][8][9]
CXCR4 (the Canonical Receptor)
CXCR4 is a classic seven-transmembrane G-protein coupled receptor (GPCR) that is the primary signaling receptor for CXCL12.[10] It is expressed on numerous cell types, including hematopoietic stem cells, lymphocytes, and endothelial cells.[11] Its expression is frequently upregulated in over 20 different types of cancer, where it is strongly associated with aggressive metastatic phenotypes and poor prognosis.[9][11][12] Upon binding CXCL12, CXCR4 undergoes a conformational change that triggers intracellular signaling cascades, primarily through its coupling to Gαi-type heterotrimeric G-proteins.[4][13]
ACKR3 (the Atypical Receptor)
ACKR3, formerly known as CXCR7, is an atypical chemokine receptor that also binds CXCL12 with high affinity.[6] Unlike CXCR4, ACKR3 does not couple to G-proteins to initiate canonical signaling cascades.[14][15] Instead, its primary functions are twofold:
-
Signal Transduction via β-arrestin: Upon ligand binding, ACKR3 recruits β-arrestin, which can initiate G-protein-independent signaling, such as the activation of the MAPK/ERK pathway.[3][16][17]
-
Ligand Scavenging: ACKR3 constantly internalizes bound CXCL12, leading to its degradation. This "scavenging" activity is crucial for shaping and sharpening extracellular CXCL12 gradients, thereby modulating the migration of CXCR4-expressing cells.[5][6][18][19]
Signaling Mechanisms and Crosstalk
The functional output of the CXCL12 chemokine is determined by the relative expression and interplay of CXCR4 and ACKR3 on the cell surface.
CXCR4: Canonical G-Protein Signaling
Binding of CXCL12 to CXCR4 activates heterotrimeric Gαi proteins, leading to the dissociation of the Gαi subunit from the Gβγ dimer.[4] Both components initiate distinct downstream pathways:
-
Gαi Subunit: Inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4]
-
Gβγ Dimer: Activates multiple effectors, including Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG, resulting in calcium mobilization, and Phosphoinositide 3-kinase (PI3K), which activates the pro-survival Akt pathway.[4][13] Collectively, these pathways promote cell migration, proliferation, and survival.[20][21] CXCR4 can also mediate G-protein-independent signaling through the JAK/STAT pathway.[22][23]
ACKR3: Atypical Signaling and Scavenging
ACKR3 functions as a β-arrestin-biased receptor.[14] Upon binding CXCL12, it does not activate G-proteins but robustly recruits β-arrestin 1 and 2.[16] This interaction has two main consequences:
-
Internalization and Scavenging: The ACKR3/CXCL12/β-arrestin complex is rapidly internalized into endosomes, where CXCL12 is degraded. The receptor is then recycled back to the plasma membrane, allowing for continuous clearance of extracellular CXCL12.[5] This shapes chemotactic gradients that guide CXCR4-expressing cells.[24]
-
β-arrestin Signaling: The recruitment of β-arrestin can serve as a scaffold to activate downstream signaling molecules, such as the ERK1/2 MAP kinases, contributing to cell survival and proliferation.[3]
CXCR4-ACKR3 Heterodimerization and Crosstalk
CXCR4 and ACKR3 can form heterodimers on the cell surface, which adds a significant layer of regulatory complexity.[1][5] The formation of ACKR3/CXCR4 heterodimers can be induced by ACKR3 agonists.[25][26] This interaction functionally alters CXCL12 signaling:
-
Signaling Bias: When CXCL12 binds to the heterodimer, it preferentially signals through the β-arrestin pathway, similar to ACKR3 monomers, while attenuating the canonical Gαi-mediated signaling of CXCR4.[3][5][25]
-
Modulation of Migration: By scavenging CXCL12 and biasing the signaling output, ACKR3 acts as a key modulator of CXCR4-driven cell migration. In some contexts, ACKR3 expression is required to establish a gradient that CXCR4-positive cells can sense and migrate along.[18][27]
Quantitative Data Summary
The functional dynamics of the axis are heavily influenced by the binding affinities of CXCL12 for its two receptors. ACKR3 consistently demonstrates a higher affinity for CXCL12 than CXCR4.[5][6]
| Ligand | Receptor | Binding Affinity (Ki or Kd) | Cell System | Reference |
| CXCL12 | Human CXCR4 | ~3.4 - 39 nM | Various (HEK293, CHO cells) | [6][28] |
| CXCL12 | Human ACKR3 | ~0.3 - 4 nM | Various (HEK293, CHO cells) | [5][6][28] |
Note: Absolute affinity values can vary significantly based on the assay type (e.g., radioligand binding, fluorescence-based competition, SPR) and the cellular context. The consistent finding across studies is the approximately 10-fold higher affinity of CXCL12 for ACKR3 compared to CXCR4.[5][28]
Experimental Protocols
Analyzing the CXCL12/CXCR4/ACKR3 axis requires a suite of specialized assays to dissect G-protein signaling, β-arrestin recruitment, and cell migration.
Chemotaxis (Transwell Migration) Assay
This assay is the gold standard for measuring the migratory response of cells to CXCL12.
Principle: Cells are placed in the top chamber of a permeable insert (e.g., Transwell® or Boyden chamber). A solution containing a chemoattractant (CXCL12) is placed in the bottom chamber. Cells expressing the appropriate receptor (CXCR4) will actively migrate through the pores in the membrane toward the chemokine gradient.
Detailed Methodology:
-
Cell Preparation: Culture cells of interest (e.g., Jurkat T-cells, MDA-MB-231 breast cancer cells) to ~80% confluency. The day before the assay, serum-starve the cells for 16-24 hours to reduce background migration. Harvest and resuspend cells in serum-free media at a concentration of 1-5 x 106 cells/mL.
-
Chamber Setup: Use cell culture inserts with a pore size appropriate for the cell type (typically 5 µm or 8 µm for lymphocytes and cancer cells).[29] If studying invasion, coat the membrane with a basement membrane extract like Matrigel.
-
Loading: Add 600 µL of serum-free media containing various concentrations of CXCL12 (e.g., 0.1 to 100 ng/mL) to the lower wells of a 24-well plate. Include a negative control (media only) and a positive control if available.
-
Seeding: Add 100-200 µL of the prepared cell suspension to the upper chamber of each insert.[30]
-
Incubation: Incubate the plate for 4-16 hours at 37°C in a 5% CO₂ incubator.[29] Incubation time must be optimized for the specific cell type.
-
Quantification:
-
Remove the inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom side of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet or DAPI.
-
Elute the stain and measure absorbance with a plate reader, or count the stained cells in several microscopic fields per membrane.
-
Alternatively, migrated cells in the bottom chamber can be collected and counted using a flow cytometer or an automated cell counter.[30]
-
Calcium Flux Assay
This assay measures the Gαq/PLC-mediated signaling downstream of CXCR4.
Principle: Activation of the PLC pathway by CXCR4 leads to the release of IP3, which triggers the release of Ca²⁺ from intracellular stores (the endoplasmic reticulum). This transient increase in cytosolic free calcium can be measured using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4).
Detailed Methodology:
-
Cell Loading: Resuspend cells in a buffered salt solution (e.g., HBSS) and load them with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Baseline Measurement: Place the cells in a fluorometric imaging plate reader or a flow cytometer equipped for kinetic reads. Measure the baseline fluorescence for 15-30 seconds.
-
Stimulation: Inject CXCL12 at the desired concentration and immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).
-
Data Analysis: The change in fluorescence intensity over time is plotted. The peak fluorescence intensity relative to the baseline indicates the magnitude of the calcium flux.
β-Arrestin Recruitment Assay
This assay is essential for characterizing ACKR3 function and CXCR4/ACKR3 heterodimer signaling.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common technology used for this purpose. The receptor (e.g., ACKR3) is fused to a Renilla luciferase (Rluc), and β-arrestin is fused to a fluorescent acceptor, such as YFP. When the ligand is added, β-arrestin is recruited to the receptor, bringing the donor (Rluc) and acceptor (YFP) into close proximity (<10 nm). Upon addition of the luciferase substrate (e.g., coelenterazine), the energy from the donor is transferred to the acceptor, which then emits light at its characteristic wavelength.
Detailed Methodology:
-
Transfection: Co-transfect host cells (e.g., HEK293) with plasmids encoding the receptor-Rluc fusion protein and the β-arrestin-YFP fusion protein.
-
Plating: Plate the transfected cells into a white, opaque 96-well plate.
-
Stimulation: Add the ligand (CXCL12) at various concentrations to the wells.
-
Substrate Addition: Add the Rluc substrate (e.g., coelenterazine (B1669285) h).
-
Measurement: Immediately measure the light emission at two wavelengths simultaneously using a plate reader capable of dual-channel detection: one for the luciferase donor and one for the YFP acceptor.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon ligand addition indicates receptor/β-arrestin interaction. Plot the BRET ratio against the ligand concentration to generate a dose-response curve.
Conclusion
The CXCL12/CXCR4/ACKR3 axis is a paradigm of signaling complexity, where the biological outcome is not dictated by a single ligand-receptor pair but by a dynamic interplay of multiple components. The canonical G-protein signaling of CXCR4 drives chemotaxis and survival, while the atypical receptor ACKR3 fine-tunes this response through ligand scavenging, β-arrestin signaling, and heterodimerization.[1][3][4] This intricate regulation is fundamental to both normal physiology and the progression of diseases like cancer, making the axis a compelling and challenging target for therapeutic intervention.[11][20][31] A thorough understanding of its multifaceted signaling mechanisms, aided by the quantitative and functional assays described herein, is critical for the development of effective modulators for clinical use.
References
- 1. Frontiers | The Role of the CXCL12/CXCR4/ACKR3 Axis in Autoimmune Diseases [frontiersin.org]
- 2. CXCL12/CXCR4 signal transduction in diseases and its molecular approaches in targeted-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 4. Diversity and Inter-Connections in the CXCR4 Chemokine Receptor/Ligand Family: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential activity and selectivity of N-terminal modified CXCL12 chemokines at the CXCR4 and ACKR3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 8. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ACKR3 - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. The CXCL12/CXCR4/ACKR3 Signaling Axis Regulates PKM2 and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genecards.org [genecards.org]
- 18. Atypical Chemokine Receptor 3 Generates Guidance Cues for CXCL12-Mediated Endothelial Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ACKR3 promotes CXCL12/CXCR4-mediated cell-to-cell-induced lymphoma migration through LTB4 production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Targeting CXCL12/CXCR4 Axis in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crosstalk between CXCL12/CXCR4/ACKR3 and the STAT3 Pathway | MDPI [mdpi.com]
- 23. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Atypical Chemokine Receptor 3 Generates Guidance Cues for CXCL12-Mediated Endothelial Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ACKR3 agonism induces heterodimerization with chemokine receptor CXCR4 and attenuates platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | ACKR3 promotes CXCL12/CXCR4-mediated cell-to-cell-induced lymphoma migration through LTB4 production [frontiersin.org]
- 28. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 29. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 31. The CXCL12/CXCR4/ACKR3 Axis in the Tumor Microenvironment: Signaling, Crosstalk, and Therapeutic Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Constitutive internalization of ACKR3 receptors
An In-depth Technical Guide on the Constitutive Internalization of ACKR3
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Atypical Chemokine Receptor 3 (ACKR3), formerly known as CXCR7, is a critical regulator of chemokine gradients, particularly for CXCL12 and CXCL11. Unlike canonical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G proteins but is considered a β-arrestin-biased receptor and a scavenger.[1][2][3] A defining feature of ACKR3 is its high level of constitutive internalization, a process by which the receptor continuously cycles between the plasma membrane and intracellular compartments, even in the absence of a stimulating ligand.[4][5][6] This ligand-independent trafficking is fundamental to its primary function of clearing extracellular chemokines, thereby shaping chemotactic gradients and modulating the signaling of other receptors like CXCR4.[4][7][8] This guide provides a detailed overview of the molecular mechanisms, quantitative aspects, and key experimental protocols used to study the constitutive internalization of ACKR3.
Core Mechanisms of ACKR3 Constitutive Internalization
ACKR3's lifecycle is characterized by continuous cycling between the plasma membrane and endosomal compartments.[6] This process is distinct from the canonical ligand-induced endocytosis observed for many GPCRs. While agonist binding can further accelerate internalization, the basal, constitutive process ensures a constant scavenging activity.[4][9]
Role of G protein-coupled Receptor Kinases (GRKs) and β-arrestins:
The classical model of GPCR internalization involves agonist-induced receptor phosphorylation by GRKs, followed by the recruitment of β-arrestins, which act as adaptors for clathrin-mediated endocytosis.[10] The role of these proteins in ACKR3's constitutive internalization is complex and still under investigation.
-
β-arrestin Independence: Several studies have demonstrated that β-arrestins are dispensable for ACKR3 internalization.[10][11] ACKR3 internalizes effectively in cells lacking β-arrestins, indicating the existence of alternative, β-arrestin-independent trafficking pathways.[4][11] While ligands promote β-arrestin recruitment to ACKR3, this interaction is primarily linked to downstream signaling (e.g., ERK activation) rather than being a prerequisite for endocytosis itself.[12]
-
GRK Involvement: Ligand-induced internalization of ACKR3 is dependent on GRK activity, with GRK2 and GRK3 playing key roles.[4][9] However, the constitutive internalization process appears to have both GRK-dependent and GRK-independent components.[13] This suggests that basal phosphorylation, potentially by GRKs or other kinases, may regulate a fraction of constitutive trafficking, but a separate mechanism allows the receptor to internalize even without GRK activity.[11][13]
The dynamic nature of ACKR3 is linked to its conformational flexibility, which allows it to adopt an active-like state even without a ligand, leading to a high level of basal activity and constitutive internalization.[5][14]
Quantitative Analysis of ACKR3 Internalization
Precise quantitative data on the rate of constitutive ACKR3 internalization is not extensively documented in the literature. Most quantitative studies focus on ligand-induced internalization, which provides a useful benchmark for the receptor's trafficking capacity. The high basal level of intracellularly located ACKR3 observed in imaging studies qualitatively supports a robust constitutive internalization process.[15][16]
| Parameter | Ligand | Value | Cell Type | Method | Citation |
| Receptor Internalization | CXCL12 | 25% of surface receptors after 15 min | HEK293T | Flow Cytometry | [17] |
| Receptor Recycling | CXCL12 | Surface levels return to basal by 45 min post-stimulation | HEK293T | Flow Cytometry | [17] |
| Ligand Affinity (IC₅₀) | CXCL12 | 1.3 nM | HEK293 | Radioligand Assay | [12] |
| Ligand Affinity (IC₅₀) | CXCL11 | 9.0 nM | HEK293 | Radioligand Assay | [12] |
This table summarizes available quantitative data, which primarily reflects ligand-induced activity. The rate of constitutive, ligand-independent internalization remains an area for further investigation.
Signaling Pathways and Functional Consequences
The constitutive internalization of ACKR3 is intrinsically linked to its physiological functions: chemokine scavenging and biased signaling.
// Ligand-dependent pathway CXCL12 -> ACKR3 [label="Binding"]; ACKR3 -> GRK [label="Recruitment &\nPhosphorylation"]; GRK -> ACKR3 [style=invis]; ACKR3 -> Barr [label="Recruitment"]; Barr -> ERK [label="Scaffolding"];
// Internalization ACKR3 -> Endosome [label="Ligand-Induced\nInternalization", style=dashed, color="#EA4335"]; Barr -> Endosome [style=invis];
// Constitutive Pathway ACKR3 -> Endosome [label="Constitutive\nInternalization", dir=back, constraint=false, style=dashed, color="#4285F4", arrowhead=normal, headport=w, tailport=e];
// Post-internalization fate Endosome -> Lysosome [label="Ligand Degradation"]; Endosome -> Recycling [label="Receptor Recycling"]; Recycling -> ACKR3; CXCL12 -> Lysosome [style=invis];
// Logical Grouping {rank=same; CXCL12; ACKR3;} {rank=same; GRK; Barr;} {rank=same; ERK; Endosome;} } .dot Caption: ACKR3 signaling and trafficking pathways.
Chemokine Scavenging: The primary role of ACKR3 is to act as a scavenger, internalizing and degrading its ligands, thereby regulating their extracellular concentration.[6][18] This function is crucial in developmental processes, such as neuronal migration and cardiovascular development, where precise chemokine gradients are required.[6] The continuous, constitutive internalization ensures that this scavenging function is always active, allowing cells to constantly sample and shape their environment.
β-arrestin Signaling: Upon ligand binding, ACKR3 recruits β-arrestins, which can act as signal transducers, leading to the activation of downstream pathways like the ERK1/2 MAP kinase cascade.[6][12] This signaling is G protein-independent and is thought to contribute to cellular processes like survival and proliferation. The formation of heterodimers between ACKR3 and CXCR4 can also potentiate β-arrestin activation.[6]
Key Experimental Methodologies
Studying the constitutive internalization of ACKR3 requires techniques that can quantify the population of receptors at the plasma membrane over time or visualize their translocation to intracellular compartments.
BRET-based Assay for Receptor Internalization
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for monitoring protein proximity in living cells.[2] To measure internalization, a "bystander" BRET assay can be used to track the receptor's localization relative to a plasma membrane-anchored fluorescent protein.
Detailed Protocol:
-
Construct Preparation: Genetically fuse a Renilla luciferase variant (Rluc, the BRET donor) to the C-terminus of ACKR3. Prepare a construct for a plasma membrane-anchored fluorescent acceptor, such as mVenus fused to a CAAX motif (mVenus-CAAX).[19]
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293) with the ACKR3-Rluc and mVenus-CAAX plasmids. Culture for 24-48 hours to allow for protein expression.[20]
-
Assay Setup: Plate the transfected cells into a white, opaque 96-well microplate suitable for luminescence measurements.
-
Measurement:
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Add the Rluc substrate (e.g., coelenterazine h) to each well.
-
Immediately begin reading on a plate reader capable of simultaneously detecting the donor emission (~480 nm) and acceptor emission (~530 nm).
-
To measure constitutive internalization, monitor the change in the BRET ratio over time in wells treated only with vehicle. A decrease in the BRET ratio signifies the movement of ACKR3-Rluc away from the plasma membrane-anchored mVenus-CAAX.[19]
-
Inverse agonists, which stabilize the inactive receptor conformation at the membrane, can be used as a positive control to inhibit constitutive internalization and cause an increase in the BRET signal.[5][19]
-
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each time point. Normalize the data to the baseline reading at time zero.
Flow Cytometry-based Assay for Surface Receptor Quantification
Flow cytometry provides a robust method for quantifying the population of receptors remaining on the cell surface after a period of internalization.
Detailed Protocol:
-
Cell Preparation: Use cells stably or transiently expressing an epitope-tagged ACKR3 (e.g., HA- or FLAG-tag at the N-terminus).
-
Labeling Surface Receptors:
-
Cool the cells to 4°C to halt all membrane trafficking.
-
Incubate the cells with a fluorescently-conjugated primary antibody targeting the N-terminal epitope tag for 45-60 minutes on ice. This step labels only the surface-exposed receptors.
-
-
Initiating Internalization:
-
Wash away the unbound antibody with ice-cold buffer.
-
Resuspend the cells in pre-warmed (37°C) culture medium to initiate internalization and start a timer. A baseline sample (T=0) should be kept at 4°C.
-
-
Stopping Internalization: At various time points (e.g., 5, 15, 30, 60 minutes), stop internalization by returning the cells to an ice bath and adding ice-cold buffer.
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of labeled receptor remaining on the cell surface.
-
A viability dye (e.g., Propidium Iodide) should be used to exclude dead cells from the analysis.
-
-
Data Analysis: Calculate the percentage of remaining surface receptors at each time point relative to the baseline (T=0) sample. Plotting this percentage against time allows for the determination of the internalization rate.
Implications for Drug Development
Understanding the constitutive internalization of ACKR3 is paramount for developing therapeutics that target this receptor.
-
Inverse Agonists: Compounds that act as inverse agonists can stabilize an inactive conformation of ACKR3, leading to its accumulation at the cell surface and inhibiting its constitutive scavenging activity.[5][19] This can effectively increase the local concentration of CXCL12, which may have therapeutic benefits in contexts where enhancing CXCR4 signaling is desired.
-
Targeting Trafficking: Modulating the internalization and recycling pathways of ACKR3 could offer a novel strategy to control its scavenging function without directly blocking the ligand-binding pocket.
-
Biased Ligands: Developing ligands that selectively promote or inhibit β-arrestin signaling versus internalization could fine-tune the receptor's function for specific pathological conditions, separating its signaling role from its scavenging activity.
Conclusion
The constitutive internalization of ACKR3 is a fundamental characteristic that distinguishes it from canonical GPCRs and underpins its primary role as a chemokine scavenger. This process is mechanistically complex, operating largely independently of β-arrestin and involving both GRK-dependent and -independent pathways. While quantitative rates for this basal trafficking are still being fully elucidated, powerful techniques like BRET and flow cytometry provide robust platforms for its study. For drug development professionals, modulating this constitutive pathway offers a sophisticated and nuanced approach to controlling chemokine signaling in a host of diseases, including cancer and inflammatory disorders.
References
- 1. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 7. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]
- 9. mdpi.com [mdpi.com]
- 10. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational dynamics underlying atypical chemokine receptor 3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. berthold.com [berthold.com]
An In-depth Technical Guide to Fluorescent Probes for G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and applications of fluorescent probes in the study of G protein-coupled receptors (GPCRs). It is designed to be a valuable resource for researchers and professionals involved in fundamental GPCR research and drug discovery, offering detailed insights into probe design, experimental methodologies, and data interpretation.
Introduction to Fluorescent Probes for GPCRs
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1][2][3] Understanding their complex signaling mechanisms is paramount for the development of novel therapeutics. Fluorescent probes have emerged as indispensable tools in this endeavor, offering a non-radioactive, sensitive, and real-time approach to studying GPCR function in living cells.[4][5][6] These probes allow for the direct visualization and quantification of receptor localization, trafficking, ligand binding, and conformational changes, providing invaluable insights into GPCR pharmacology.[5][7]
Fluorescent probes for GPCRs can be broadly categorized into two main classes:
-
Extrinsic Probes: These are fluorescent molecules that are chemically conjugated to ligands (agonists or antagonists) or other molecules that bind to the GPCR or its associated proteins.[5] Small-molecule fluorescent ligands are particularly advantageous due to their stability and cell permeability.[8]
-
Intrinsic Probes: These involve the genetic fusion of a fluorescent protein (FP), such as Green Fluorescent Protein (GFP), to the GPCR itself.[5] This approach allows for direct tracking of the receptor within the cell.
The design of a successful fluorescent probe requires careful consideration of the fluorophore's photophysical properties, the linker connecting it to the pharmacophore, and the attachment site to minimize disruption of ligand-receptor interactions.[9]
Quantitative Data on Fluorescent Probes
The selection of an appropriate fluorescent probe is critical for the success of any experiment. The following tables summarize key quantitative data for commonly used fluorescent dyes and specific fluorescent ligands for GPCRs.
Table 1: Photophysical Properties of Common Fluorophores Used in GPCR Probes
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Fluorescein (FITC) | 494 | 518 | 0.92 | 72,000 |
| Cyanine 3 (Cy3) | 550 | 570 | 0.15 | 150,000 |
| Cyanine 5 (Cy5) | 649 | 670 | 0.28 | 250,000 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 |
| Alexa Fluor 555 | 555 | 565 | 0.10 | 150,000 |
| Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 |
| BODIPY FL | 503 | 512 | 0.97 | 80,000 |
| BODIPY TMR | 542 | 574 | 0.49 | 90,000 |
| Green Fluorescent Protein (GFP) | 488 | 507 | 0.60 | 55,000 |
| Yellow Fluorescent Protein (YFP) | 514 | 527 | 0.61 | 84,000 |
Note: Quantum yield and molar extinction coefficient can vary depending on the local environment.
Table 2: Examples of Fluorescent Ligands for GPCRs and Their Binding Affinities
| GPCR Target | Fluorescent Ligand | Ligand Type | Fluorophore | Binding Affinity (Kd) |
| β2-Adrenergic Receptor | Carazolol-BODIPY FL | Antagonist | BODIPY FL | ~1 nM |
| A1 Adenosine Receptor | XAC-BY630 | Antagonist | BODIPY 630/650 | ~5 nM |
| M1 Muscarinic Receptor | Telenzepine-Alexa488 | Antagonist | Alexa Fluor 488 | ~2 nM |
| D2 Dopamine Receptor | NAPS-BY630 | Antagonist | BODIPY 630/650 | ~10 nM |
| Oxytocin Receptor | Carbetocin-TAMRA | Agonist | TAMRA | ~3 nM |
| Neurokinin 1 Receptor | Substance P-Cy3B | Agonist | Cy3B | ~0.5 nM |
GPCR Signaling Pathways
GPCRs transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins, which are composed of α, β, and γ subunits.[10][11] G proteins are broadly classified into four families based on their α subunit: Gs, Gi/o, Gq/11, and G12/13.[10][12] The activation of these pathways leads to the production of second messengers and the modulation of various cellular processes.
Gs Signaling Pathway
The Gs pathway is primarily involved in the stimulation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[13]
Caption: The Gs signaling pathway.
Gi/o Signaling Pathway
The Gi/o pathway primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[13]
Caption: The Gi signaling pathway.
Gq/11 Signaling Pathway
The Gq/11 pathway activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15][16]
Caption: The Gq signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing fluorescent probes to study GPCRs.
Fluorescent Ligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of an unlabeled compound for a GPCR using a fluorescent ligand.
Materials:
-
Cells expressing the GPCR of interest
-
Fluorescent ligand with known affinity
-
Unlabeled competitor compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of the unlabeled competitor compound in assay buffer.
-
Assay Setup:
-
Wash the cells once with assay buffer.
-
Add a fixed concentration of the fluorescent ligand (typically at or below its Kd value) to all wells except for the "no ligand" control.
-
Add the serially diluted unlabeled competitor compound to the appropriate wells. Include a "total binding" well (fluorescent ligand only) and a "nonspecific binding" well (fluorescent ligand + a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 1-3 hours).
-
Washing: Gently wash the cells three times with ice-cold assay buffer to remove unbound fluorescent ligand.
-
Fluorescence Measurement: Read the fluorescence intensity in each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis:
-
Subtract the nonspecific binding from all other values.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Fit the data to a one-site competition model to determine the IC50 value of the competitor.
-
Calculate the Ki (inhibition constant) of the competitor using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
Caption: Workflow for a fluorescent ligand binding assay.
Förster Resonance Energy Transfer (FRET) Imaging
This protocol outlines the steps for performing FRET microscopy to study GPCR protein-protein interactions (e.g., dimerization or receptor-G protein interaction).[7][17]
Materials:
-
Cells co-expressing two interacting proteins fused to a FRET pair of fluorescent proteins (e.g., CFP and YFP).
-
Confocal microscope equipped with appropriate lasers and emission filters for the FRET pair.
-
Imaging medium (e.g., HBSS).
-
Agonist or antagonist for the GPCR of interest.
Procedure:
-
Cell Culture and Transfection: Co-transfect cells with plasmids encoding the FRET-labeled proteins of interest. Plate the cells on glass-bottom dishes suitable for microscopy.
-
Microscope Setup:
-
Turn on the confocal microscope and allow the lasers to warm up.
-
Select the appropriate objective (e.g., 60x or 100x oil immersion).
-
Set the imaging parameters (laser power, gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
-
Image Acquisition:
-
Acquire a pre-stimulation image of the cells in three channels: donor excitation/donor emission (e.g., CFP), acceptor excitation/acceptor emission (e.g., YFP), and donor excitation/acceptor emission (FRET channel).
-
Add the agonist or antagonist to the imaging dish.
-
Acquire a time-lapse series of images to monitor changes in the FRET signal.
-
-
Data Analysis:
-
Correct the images for background fluorescence and bleed-through (crosstalk) between the donor and acceptor channels.
-
Calculate the FRET efficiency or a normalized FRET ratio for each time point. A common method is to calculate the ratio of the FRET channel intensity to the donor channel intensity.
-
Plot the change in FRET over time to visualize the kinetics of the protein-protein interaction.
-
Caption: Workflow for FRET imaging of GPCR interactions.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol describes a BRET assay to measure GPCR-G protein coupling.[18][19][20]
Materials:
-
Cells co-expressing a GPCR, a Gα subunit fused to a luciferase (e.g., Renilla luciferase, Rluc), and a Gγ subunit fused to a fluorescent protein acceptor (e.g., Venus).
-
Luciferase substrate (e.g., coelenterazine (B1669285) h).
-
White, opaque 96-well microplates.
-
Luminometer capable of measuring dual-emission wavelengths.
Procedure:
-
Cell Transfection and Seeding: Co-transfect cells with the GPCR and BRET-labeled G protein subunit constructs. Seed the cells into a white 96-well plate.
-
Ligand Treatment: Add serially diluted concentrations of the ligand (agonist) to the appropriate wells. Include a vehicle control.
-
Substrate Addition: Just prior to measurement, add the luciferase substrate to each well.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths: one corresponding to the donor emission (e.g., ~480 nm for Rluc) and one for the acceptor emission (e.g., ~530 nm for Venus).
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission by the donor emission.
-
Subtract the BRET ratio of the vehicle control to obtain the net BRET signal.
-
Plot the net BRET signal as a function of the log concentration of the agonist.
-
Fit the data to a dose-response curve to determine the EC50 and Emax for G protein activation.
-
Caption: Workflow for a BRET assay to measure G protein activation.
Flow Cytometry for Receptor Internalization
This protocol details the use of flow cytometry to quantify agonist-induced GPCR internalization.[21][22]
Materials:
-
Cells expressing the GPCR of interest, preferably with an N-terminal epitope tag (e.g., FLAG or HA).
-
Fluorescently labeled antibody against the epitope tag.
-
Agonist for the GPCR.
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Propidium iodide (PI) or other viability dye.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Treat cells with the agonist at a saturating concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Include an untreated control (time 0).
-
Stop the internalization by placing the cells on ice.
-
-
Cell Staining:
-
Harvest the cells gently (e.g., using a non-enzymatic cell dissociation buffer).
-
Wash the cells with ice-cold FACS buffer.
-
Incubate the cells with the fluorescently labeled primary antibody on ice for 30-60 minutes to label the remaining surface receptors.
-
Wash the cells twice with ice-cold FACS buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer containing a viability dye like PI.
-
Analyze the samples on a flow cytometer.
-
Gate on the live cell population (PI-negative).
-
Measure the mean fluorescence intensity (MFI) of the fluorescent antibody staining for each sample.
-
-
Data Analysis:
-
Normalize the MFI of each time point to the MFI of the time 0 sample (representing 100% surface receptors).
-
Plot the percentage of surface receptors remaining as a function of time to visualize the internalization kinetics.
-
Caption: Workflow for a flow cytometry-based GPCR internalization assay.
Conclusion
Fluorescent probes have revolutionized the study of GPCRs, providing powerful tools to investigate their intricate mechanisms with high spatial and temporal resolution. This guide has provided a foundational understanding of the types of fluorescent probes available, their quantitative properties, the major signaling pathways they help to elucidate, and detailed protocols for their application in key experimental techniques. As fluorescent technologies continue to advance, with the development of new fluorophores and imaging modalities, the insights we can gain into GPCR biology will only continue to expand, paving the way for the design of more effective and targeted therapeutics.
References
- 1. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 4. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescent probes for G-protein-coupled receptor drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. researchgate.net [researchgate.net]
- 9. New small molecule fluorescent probes for G protein-coupled receptors: valuable tools for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 11. Khan Academy [khanacademy.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. youtube.com [youtube.com]
- 16. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 17. Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 20. berthold.com [berthold.com]
- 21. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Flow Cytometry Assay to Measure Internalization of GPCRs - 每日生物评论 [bio-review.com]
The Illuminating World of GPCRs: A Technical Guide to the Advantages of Fluorescent Ligands
For Researchers, Scientists, and Drug Development Professionals
The study of G protein-coupled receptors (GPCRs) has been revolutionized by the advent of fluorescent ligands, offering a safer, more versatile, and deeply insightful alternative to traditional radiolabeling techniques. This technical guide explores the core advantages of employing fluorescent ligands in GPCR research, providing a comprehensive overview of their applications, quantitative data, and detailed experimental protocols.
Unveiling the Advantages: Why Choose Fluorescent Ligands?
Fluorescent ligands have emerged as indispensable tools in pharmacology and drug discovery, primarily due to their ability to overcome the limitations of radioligands. Key advantages include:
-
Enhanced Safety: Fluorescent ligands eliminate the health risks and stringent regulatory hurdles associated with handling and disposing of radioactive materials.[1][2][3]
-
Real-Time, Dynamic Monitoring: Unlike endpoint-driven radioligand assays, fluorescent techniques enable the real-time observation of ligand-receptor interactions, receptor trafficking, and signaling events in living cells.[4]
-
Versatility in Applications: A single fluorescent ligand can be employed across a wide array of experimental platforms, from high-throughput screening to single-molecule imaging.[5] This versatility allows for a more comprehensive characterization of receptor pharmacology.
-
High-Throughput Screening (HTS) Compatibility: Homogeneous assay formats, without the need for wash steps, make fluorescent ligand-based assays highly amenable to automated, high-throughput screening campaigns for drug discovery.[6][7][8][9]
-
Spatial and Temporal Resolution: Advanced microscopy techniques, such as confocal and single-molecule imaging, provide unparalleled spatial and temporal resolution, allowing researchers to visualize receptor localization and dynamics at the subcellular level.[6][10][11]
Quantitative Insights: A Comparative Look at Binding Affinities and Kinetics
Fluorescent ligands provide robust quantitative data on ligand-receptor interactions, with results often correlating well with those obtained from traditional radioligand binding assays.[3][5]
Table 1: Comparison of Binding Affinities (Ki) for Unlabeled Ligands Determined by Fluorescent and Radioligand Competition Assays
| GPCR | Fluorescent Ligand | Unlabeled Ligand | Fluorescent Assay pKi | Radioligand Assay pKi | Reference |
| Adenosine A1 Receptor | CA200645 (antagonist) | DPCPX | 7.47 ± 0.10 | 8.41 | [5] |
| Adenosine A3 Receptor | CA200645 (antagonist) | MRS1220 | ~8.7 | 8.76 | [5] |
| β2-adrenoceptor | Propranolol-BY630 | ICI 118551 | 8.26 | - | [3] |
| β2-adrenoceptor | Propranolol-BY630 | Propranolol | 8.59 | - | [3] |
Table 2: Kinetic Parameters (kon and koff) Determined Using Fluorescent Ligands
| GPCR | Fluorescent Ligand | Unlabeled Ligand | Assay Format | kon (M⁻¹min⁻¹) | koff (min⁻¹) | Reference |
| Histamine H1 Receptor | Mepyramine-BODIPY630/650 | Mepyramine | TR-FRET | 1.1 x 10⁸ | 0.04 | [5] |
| Histamine H1 Receptor | Mepyramine-BODIPY630/650 | Mepyramine | NanoBRET | 1.2 x 10⁸ | 0.20 | [5] |
| Dopamine D2 Receptor | Spiperone-red | Haloperidol | Fluorescence | 2.1 x 10⁷ | 0.02 | [5] |
Illuminating Cellular Processes: Key Experimental Applications and Protocols
Fluorescent ligands are at the heart of a diverse range of powerful experimental techniques that shed light on various aspects of GPCR biology.
Ligand Binding Assays
These assays are fundamental for determining the affinity and kinetics of ligand-receptor interactions.
Principle: FP measures the change in the rotational speed of a fluorescent ligand upon binding to a much larger receptor. A small, freely rotating ligand exhibits low polarization, while the larger, slower-tumbling receptor-ligand complex has high polarization.[12]
Experimental Protocol: Competitive FP Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent ligand (tracer) in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Prepare serial dilutions of the unlabeled competitor compound.
-
Prepare a solution of purified GPCR or membrane preparations containing the receptor.
-
-
Assay Setup:
-
In a 384-well, low-volume, black plate, add the assay buffer.
-
Add the fluorescent tracer at a fixed concentration (typically in the low nanomolar range).
-
Add the unlabeled competitor compound at varying concentrations.
-
Initiate the binding reaction by adding the GPCR preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium, protected from light.
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
The plate reader excites the sample with polarized light and measures the emitted light in parallel and perpendicular planes.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
-
Resonance Energy Transfer (RET) Assays
FRET (Förster Resonance Energy Transfer) and BRET (Bioluminescence Resonance Energy Transfer) are powerful techniques for studying molecular proximity.[4]
Principle: TR-FRET utilizes a long-lifetime lanthanide donor (e.g., Europium or Terbium) and a suitable acceptor fluorophore. When a fluorescent ligand (acceptor) binds to a lanthanide-labeled receptor (donor), energy transfer occurs upon excitation of the donor, resulting in a specific and long-lived acceptor emission signal. This time-resolved detection minimizes background fluorescence.[13]
Experimental Protocol: TR-FRET Competition Binding Assay
-
Cell Culture and Receptor Labeling:
-
Culture cells expressing the GPCR of interest, often tagged with an epitope (e.g., SNAP-tag, HA-tag).
-
Label the receptor with a lanthanide-chelate conjugated to a binding partner for the tag (e.g., SNAP-Lumi4-Tb or an anti-HA antibody labeled with Europium cryptate).
-
-
Assay Procedure:
-
In a suitable microplate, add the labeled cells.
-
Add the unlabeled competitor compounds at various concentrations.
-
Add the fluorescent ligand (acceptor) at a fixed concentration.
-
-
Incubation: Incubate the plate at room temperature for the desired time to allow for binding equilibrium.
-
Signal Detection:
-
Excite the lanthanide donor using a pulsed light source (e.g., a xenon flash lamp) at the appropriate wavelength (e.g., ~340 nm).
-
After a time delay (e.g., 50-150 µs) to allow for the decay of short-lived background fluorescence, measure the emission from both the donor (e.g., ~620 nm) and the acceptor (e.g., ~665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission.
-
Plot this ratio against the competitor concentration to determine the IC50 and subsequently the Ki.
-
Principle: BRET is a naturally occurring phenomenon where energy is transferred from a bioluminescent donor (e.g., a luciferase) to a fluorescent acceptor. In the context of GPCRs, the receptor is typically tagged with a luciferase (e.g., NanoLuc), and a fluorescently labeled ligand serves as the acceptor. Ligand binding brings the donor and acceptor into close proximity, resulting in a BRET signal.[4]
Experimental Protocol: NanoBRET Ligand Binding Assay
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293) and transfect them with a plasmid encoding the GPCR of interest fused at its N-terminus with NanoLuc luciferase.
-
-
Assay Setup:
-
Plate the transfected cells in a white, opaque 96-well plate.
-
For competition assays, pre-incubate the cells with varying concentrations of the unlabeled ligand for approximately 30 minutes.
-
Add the fluorescent ligand (acceptor) at a fixed concentration.
-
-
Incubation: Incubate the plate for a specified duration (e.g., 1 hour) at 37°C.
-
BRET Measurement:
-
Add the NanoLuc substrate (e.g., furimazine) to each well.
-
Immediately measure the luminescence at two distinct wavelengths using a BRET-capable plate reader: one for the donor emission (e.g., ~460 nm) and one for the acceptor emission (e.g., >600 nm for a red-shifted fluorophore).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
For saturation binding, plot the BRET ratio against the fluorescent ligand concentration.
-
For competition binding, plot the BRET ratio against the unlabeled ligand concentration to determine the IC50 and Ki.
-
Receptor Internalization Studies with Confocal Microscopy
Principle: Fluorescent ligands allow for the direct visualization of receptor internalization upon agonist stimulation. Confocal microscopy provides high-resolution optical sectioning, enabling the clear distinction between cell surface and intracellular receptor populations.[10][11]
Experimental Protocol: Visualizing GPCR Internalization
-
Cell Seeding: Seed cells expressing the GPCR of interest onto glass-bottom dishes suitable for confocal microscopy and allow them to adhere.
-
Ligand Incubation:
-
Replace the culture medium with a pre-warmed imaging buffer.
-
Add the fluorescent agonist at a concentration known to induce internalization.
-
For a time-course experiment, incubate the cells for different durations (e.g., 0, 10, 30, and 60 minutes) at 37°C.
-
-
Cell Fixation and Staining (Optional but recommended for endpoint assays):
-
Wash the cells with cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash the cells again with PBS.
-
Optionally, counterstain the nuclei with a fluorescent dye like DAPI.
-
-
Imaging:
-
Mount the dish on the stage of a confocal microscope.
-
Use the appropriate laser lines and emission filters to excite the fluorescent ligand and any counterstains.
-
Acquire z-stack images to visualize the three-dimensional distribution of the fluorescently labeled receptors within the cells.
-
-
Image Analysis:
-
Analyze the images to observe the translocation of fluorescence from the plasma membrane to intracellular vesicles (endosomes) over time.
-
Quantify the degree of internalization by measuring the fluorescence intensity in the intracellular compartments relative to the total cellular fluorescence.
-
Visualizing the Molecular Machinery: Signaling Pathways and Workflows
Understanding the intricate signaling cascades initiated by GPCR activation is crucial for drug development. Fluorescent ligands play a pivotal role in dissecting these pathways.
Canonical G Protein-Mediated Signaling
Upon ligand binding, GPCRs undergo a conformational change that enables them to activate heterotrimeric G proteins, leading to the production of second messengers.
Caption: Canonical G protein signaling pathway.
β-Arrestin-Mediated Signaling and Receptor Internalization
β-arrestins play a dual role in desensitizing G protein signaling and initiating their own signaling cascades, often coupled with receptor internalization.
Caption: β-Arrestin recruitment and signaling pathway.
Experimental Workflow for GPCR Drug Discovery
Fluorescent ligands are integral to the modern drug discovery pipeline for GPCRs, from initial screening to lead optimization.
Caption: GPCR drug discovery workflow using fluorescent ligands.
Conclusion
The integration of fluorescent ligands into GPCR research has opened new frontiers in our understanding of receptor pharmacology and has significantly streamlined the drug discovery process. Their inherent safety, versatility, and compatibility with a wide range of cutting-edge technologies make them superior tools for elucidating the complex biology of this critical receptor family. As fluorophore chemistry and imaging technologies continue to advance, the role of fluorescent ligands in both basic research and therapeutic development is set to expand even further, promising a brighter future for GPCR-targeted medicine.
References
- 1. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 2. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 3. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confocal fluorescence microscopy for high-throughput screening of G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbio.gu.se [molbio.gu.se]
- 10. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy. | Semantic Scholar [semanticscholar.org]
- 12. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 13. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to ACKR3 Biased Signaling Through β-Arrestin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, represents a paradigm of biased signaling within the G protein-coupled receptor (GPCR) superfamily. Unlike canonical chemokine receptors that primarily signal through G proteins, ACKR3 exhibits a strong preference for the β-arrestin pathway, making it a key subject of investigation for its roles in physiology and pathology, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning ACKR3's β-arrestin-biased signaling, detailed experimental protocols for its study, and quantitative data to support further research and drug development endeavors.
Introduction: The Atypical Nature of ACKR3
ACKR3 is a seven-transmembrane receptor that binds with high affinity to the chemokines CXCL12 and CXCL11.[1] Despite its structural homology to conventional GPCRs, ACKR3 does not couple to G proteins to initiate downstream signaling cascades in most cellular contexts.[2][3] Instead, upon ligand binding, ACKR3 robustly recruits β-arrestin 1 and β-arrestin 2.[4][5] This inherent bias towards the β-arrestin pathway has significant functional consequences, including receptor internalization, ligand scavenging, and the modulation of other signaling pathways, such as the MAPK pathway.[6][7] The β-arrestin-centric signaling of ACKR3 positions it as an attractive therapeutic target where selective modulation of this pathway is desired.[8]
The ACKR3-β-Arrestin Signaling Pathway
The engagement of β-arrestin by ACKR3 is a multi-step process initiated by ligand binding and culminating in a diverse array of cellular responses.
Ligand Binding and Receptor Conformation
Upon binding of agonists such as CXCL12, ACKR3 undergoes conformational changes that expose phosphorylation sites on its intracellular domains, primarily the C-terminal tail.[9]
GRK-Mediated Phosphorylation
G protein-coupled receptor kinases (GRKs) are critical for the phosphorylation of agonist-occupied ACKR3. Specifically, GRK2, GRK3, and GRK5 have been shown to interact with and phosphorylate ACKR3.[5][10] This phosphorylation event creates a high-affinity binding site for β-arrestins.[8] The pattern of phosphorylation, sometimes referred to as a "barcode," can influence the recruitment of different β-arrestin isoforms and subsequent signaling outcomes.
β-Arrestin Recruitment and Downstream Effects
Phosphorylated ACKR3 serves as a scaffold for the recruitment of both β-arrestin 1 and β-arrestin 2.[5] The recruitment of β-arrestins to ACKR3 has several key consequences:
-
Receptor Desensitization and Internalization: β-arrestins sterically hinder further G protein coupling (though ACKR3 is already G protein-independent) and facilitate the internalization of the receptor-ligand complex into clathrin-coated pits.[6] This process is crucial for ACKR3's function as a chemokine scavenger, thereby shaping chemokine gradients.[1]
-
Signal Transduction: The ACKR3-β-arrestin complex can act as a signaling scaffold, leading to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[7][11]
-
Crosstalk with other Receptors: ACKR3 can form heterodimers with other receptors, such as CXCR4, and its β-arrestin-mediated signaling can modulate the signaling output of the partner receptor.[12]
Figure 1: ACKR3-β-arrestin biased signaling pathway.
Quantitative Data on ACKR3-β-Arrestin Interaction
The interaction between ACKR3 and β-arrestin has been quantified using various in vitro and cell-based assays. The following tables summarize key quantitative data for different ligands and experimental systems.
Table 1: Ligand Potencies (EC50/pEC50) for β-Arrestin 2 Recruitment to ACKR3
| Ligand | Assay Type | Cell Line | EC50 (nM) | pEC50 | Reference |
| CXCL12 | Nano-BiT | HEK293T | 0.75 | 9.12 | [4] |
| CXCL12 | Tango | HEK293 | 3.9 | 8.41 | [4] |
| CXCL12 | BRET | HEK293T | - | 8.2 | [5] |
| CCX777 | Nano-BiT | HEK293T | 0.95 | 9.02 | [4] |
| LIH383 | Nano-BiT | HEK293T | 4.8 | 8.32 | [4] |
| VUF15485 | BRET | HEK293T | - | 7.6 | [6] |
Table 2: Ligand Potencies (EC50) for β-Arrestin Recruitment to ACKR3 with Synthetic Agonists
| Ligand | Emax (% of CXCL12) | EC50 (µM) | Reference |
| C10 | - | 19.1 | [7] |
| C11 | - | 11.4 | [7] |
| LN5972 | - | 3.4 | [7] |
| LN6023 | - | 3.5 | [7] |
Table 3: Comparative Recruitment of β-Arrestin 1 and 2 to ACKR3
| Ligand | β-Arrestin Isoform | Assay Type | pEC50 | Notes | Reference |
| CXCL12 | β-Arrestin 1 | BRET | 8.1 | Similar kinetics to β-arrestin 2 | [5] |
| CXCL12 | β-Arrestin 2 | BRET | 8.2 | Similar kinetics to β-arrestin 1 | [5] |
Detailed Experimental Protocols
The study of ACKR3-β-arrestin signaling relies on robust and sensitive experimental techniques. Below are detailed protocols for key assays.
β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
This protocol describes the measurement of ligand-induced recruitment of β-arrestin to ACKR3 in live cells.
Materials:
-
HEK293T cells
-
Expression vector for ACKR3 C-terminally tagged with Renilla Luciferase (e.g., ACKR3-Rluc)
-
Expression vector for β-arrestin N- or C-terminally tagged with a fluorescent protein (e.g., eYFP-β-arrestin2 or β-arrestin2-mVenus)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
White, opaque 96-well microplates
-
Coelenterazine h (luciferase substrate)
-
Plate reader capable of measuring dual-emission luminescence
Procedure:
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with the ACKR3-Rluc and eYFP-β-arrestin2 expression vectors using a suitable transfection reagent according to the manufacturer's protocol. Typically, a 1:5 to 1:10 ratio of donor (Rluc) to acceptor (eYFP) plasmid DNA is used to optimize the BRET signal.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Assay Preparation: On the day of the experiment, replace the culture medium with a serum-free, phenol (B47542) red-free medium.
-
Ligand Stimulation: Prepare serial dilutions of the ligand (e.g., CXCL12) in the assay medium. Add the desired concentrations of the ligand to the wells. Include a vehicle control.
-
Substrate Addition: Add Coelenterazine h to each well to a final concentration of 5 µM.
-
BRET Measurement: Immediately after substrate addition, measure the luminescence at two wavelengths simultaneously using a plate reader equipped with appropriate filters for Rluc emission (typically ~480 nm) and eYFP emission (typically ~530 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the emission intensity at the acceptor wavelength (530 nm) by the emission intensity at the donor wavelength (480 nm). The net BRET signal is obtained by subtracting the BRET ratio of the vehicle control from the BRET ratio of the ligand-stimulated samples. Plot the net BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Figure 2: General workflow for a BRET-based β-arrestin recruitment assay.
Receptor Internalization Assay
This protocol describes a method to quantify ACKR3 internalization upon ligand stimulation using a bystander BRET (ebBRET) approach.
Materials:
-
HEK293T cells
-
Expression vector for ACKR3 C-terminally tagged with a luciferase (e.g., ACKR3-Rluc)
-
Expression vector for a plasma membrane-anchored fluorescent protein (e.g., CAAX-Venus) or an early endosome marker (e.g., Rab5-Venus)
-
Cell culture and transfection reagents as in 4.1.
-
White, opaque 96-well microplates
-
Coelenterazine h
-
Plate reader capable of dual-emission luminescence measurements
Procedure:
-
Cell Preparation: Follow steps 1-3 from the BRET protocol (4.1), co-transfecting cells with ACKR3-Rluc and the appropriate Venus-tagged marker (CAAX-Venus for plasma membrane localization or Rab5-Venus for endosomal localization).
-
Assay and Measurement: Follow steps 4-7 from the BRET protocol (4.1).
-
Data Interpretation:
-
Plasma Membrane Internalization: When using a plasma membrane marker (CAAX-Venus), ligand-induced internalization of ACKR3-Rluc will cause a decrease in the BRET signal as the donor and acceptor move apart.
-
Endosomal Co-localization: When using an early endosome marker (Rab5-Venus), internalization will lead to an increase in the BRET signal as ACKR3-Rluc co-localizes with the marker in endosomes.
-
-
Data Analysis: Calculate the change in BRET ratio over time or in response to different ligand concentrations. For internalization from the plasma membrane, data can be expressed as the percentage of receptor remaining at the surface. For co-localization in endosomes, dose-response curves can be generated to determine the EC50 for internalization.
Conclusion and Future Directions
ACKR3's biased signaling through β-arrestin is a fundamental aspect of its biology with profound implications for its physiological and pathological roles. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of ACKR3 signaling. Future research should focus on elucidating the specific downstream signaling events mediated by the ACKR3-β-arrestin complex in different cellular contexts, identifying novel biased agonists or antagonists, and translating our understanding of ACKR3 signaling into innovative therapeutic strategies. The development of more sophisticated tools, such as single-molecule imaging and cryogenic electron microscopy, will undoubtedly provide unprecedented insights into the dynamic regulation of this atypical chemokine receptor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Development of First-in-Class ACKR3/CXCR7 Superagonists for Platelet Degranulation Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACKR3–arrestin2/3 complexes reveal molecular consequences of GRK-dependent barcoding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.vu.nl [research.vu.nl]
- 12. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Small Molecule ACKR3 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a compelling therapeutic target in a multitude of pathologies including cancer, inflammatory diseases, and cardiovascular disorders. Unlike conventional chemokine receptors that primarily signal through G-protein pathways, ACKR3 exhibits a distinct mechanism of action. It functions as a scavenger receptor for chemokines CXCL11 and CXCL12, modulating their local concentrations and thereby indirectly regulating the signaling of other chemokine receptors like CXCR4. Furthermore, ACKR3 signals independently of G-proteins, primarily through the β-arrestin pathway. This unique signaling profile has spurred significant interest in the discovery and development of small molecule antagonists to modulate its activity for therapeutic benefit. This guide provides an in-depth overview of the discovery process, key experimental protocols, and the current landscape of small molecule ACKR3 antagonists.
ACKR3 Signaling Pathways
ACKR3's signaling cascade is initiated by the binding of its chemokine ligands, principally CXCL12 and CXCL11. This binding event does not lead to the activation of heterotrimeric G-proteins, a hallmark of typical GPCR signaling. Instead, ligand binding induces a conformational change in the receptor, leading to its phosphorylation by G-protein-coupled receptor kinases (GRKs). Phosphorylated ACKR3 then serves as a scaffold for the recruitment of β-arrestin 1 and 2. The ACKR3/β-arrestin complex can initiate downstream signaling cascades, such as the activation of the ERK1/2 pathway, and is also pivotal for the receptor's primary function as a chemokine scavenger. Upon ligand binding, the receptor-ligand complex is internalized, leading to the degradation of the chemokine in lysosomes, while the receptor is recycled back to the cell surface. This scavenging activity is crucial for shaping chemokine gradients and modulating the activity of other chemokine receptors, most notably CXCR4.[1][2][3][4] ACKR3 can also form heterodimers with CXCR4, which can further modulate CXCR4 signaling by promoting β-arrestin recruitment over G-protein activation.[2][3][4]
Discovery of Small Molecule ACKR3 Antagonists
The discovery of small molecule ACKR3 antagonists has largely been driven by high-throughput screening (HTS) campaigns followed by structure-activity relationship (SAR) optimization. These efforts have led to the identification of several distinct chemical scaffolds with potent and selective ACKR3 inhibitory activity.
Key Antagonist Scaffolds and Structure-Activity Relationships
Two of the most well-characterized scaffolds for ACKR3 antagonists are piperidine-based and isoxazole-based compounds.
-
Piperidine-based Antagonists: The clinical candidate ACT-1004-1239 is a prominent example of a potent and selective piperidine-based ACKR3 antagonist. SAR studies on this class of compounds have revealed that modifications to the piperidine (B6355638) ring and its substituents are critical for optimizing potency and pharmacokinetic properties.
-
Isoxazole-based Antagonists: Another important class of ACKR3 antagonists is based on an isoxazole (B147169) core. VUF16840 is a well-characterized example from this series, demonstrating inverse agonist activity. SAR exploration around the isoxazole scaffold has focused on substitutions that enhance binding affinity and selectivity against other chemokine receptors.
| Compound | Scaffold | Target | Assay | IC50 (nM) | Ki (nM) | Reference |
| ACT-1004-1239 | Piperidine | Human ACKR3 | β-arrestin recruitment | 3.2 | - | |
| Dog ACKR3 | β-arrestin recruitment | 2.3 | - | |||
| Rat ACKR3 | β-arrestin recruitment | 3.1 | - | |||
| Mouse ACKR3 | β-arrestin recruitment | 2.3 | - | |||
| VUF16840 | Isoxazole | Human ACKR3 | [³H]VUF15485 binding | 9.1 (pIC50) | - | |
| Human ACKR3 | CXCL12-AF647 binding | 8.2 (pIC50) | - | |||
| CCX771 | Not specified | Human ACKR3 | β-arrestin recruitment | - | - | |
| AMD3100 | Bicyclam | Human ACKR3 | β-arrestin recruitment | Agonist activity | - |
Experimental Protocols
The characterization of small molecule ACKR3 antagonists relies on a suite of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed protocols for two of the most critical assays.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from ACKR3, providing a measure of the compound's binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing human ACKR3
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Radioligand: [¹²⁵I]-CXCL12 (specific activity ~2000 Ci/mmol)
-
Non-labeled ("cold") CXCL12 for determining non-specific binding
-
Test compounds (small molecule antagonists)
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine
-
Scintillation fluid and a scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-ACKR3 cells to confluency.
-
Harvest cells and resuspend in ice-cold lysis buffer.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (final concentration ~0.1-0.2 nM), and 50 µL of a serial dilution of the test compound.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of cold CXCL12 (e.g., 1 µM) instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 5-10 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NanoBRET™ β-Arrestin Recruitment Assay
This assay measures the ligand-induced interaction between ACKR3 and β-arrestin in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells
-
Expression vectors for ACKR3 fused to NanoLuc® luciferase (e.g., ACKR3-Nluc) and β-arrestin-2 fused to a fluorescent protein acceptor (e.g., Venus-β-arrestin-2 or HaloTag®-β-arrestin-2)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
Assay medium (e.g., HBSS with 20 mM HEPES)
-
NanoBRET™ Nano-Glo® Substrate
-
Test compounds (small molecule antagonists)
-
CXCL12 as a reference agonist
-
White, opaque 96-well or 384-well assay plates
-
A plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor)
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the ACKR3-Nluc and Venus-β-arrestin-2 expression vectors at an optimized ratio (e.g., 1:10).
-
Plate the transfected cells in the white assay plates and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Wash the cells with assay medium.
-
Add serial dilutions of the test compound (antagonist) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add the reference agonist CXCL12 at a concentration that gives a submaximal response (e.g., EC80) to all wells except the vehicle control.
-
Immediately add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the luminescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control (0% inhibition) and the maximum agonist response (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The discovery of small molecule ACKR3 antagonists has opened up new avenues for therapeutic intervention in a range of diseases. The unique signaling and scavenger functions of ACKR3 make it a challenging but rewarding drug target. The continued application of advanced screening technologies, coupled with rational drug design based on a growing understanding of the ACKR3 structure and ligand-binding pocket, will undoubtedly lead to the development of next-generation antagonists with improved potency, selectivity, and drug-like properties. Further elucidation of the intricate roles of ACKR3 in various physiological and pathological processes will be crucial for the successful clinical translation of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 4. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Understanding ACKR3 Scavenger Function with Fluorescent Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Atypical Chemokine Receptor 3 (ACKR3), focusing on its crucial role as a scavenger receptor. We delve into the use of fluorescent antagonists as powerful tools to elucidate ACKR3's function, offering detailed experimental protocols and quantitative data to support researchers in this field.
Introduction to ACKR3: The Atypical Scavenger
Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a seven-transmembrane receptor that plays a pivotal role in various physiological and pathological processes, including cardiovascular development, cancer progression, and inflammation.[1][2][3] Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to induce classical downstream signaling pathways.[4][5] Instead, its primary function is to bind and internalize its ligands, principally the chemokines CXCL11 and CXCL12, effectively "scavenging" them from the extracellular environment.[4][6] This scavenging activity modulates the concentration of these chemokines, thereby regulating the signaling of other conventional receptors like CXCR4.[5][7] ACKR3 signaling is primarily mediated through the β-arrestin pathway upon ligand binding.[8][9]
The study of ACKR3 has been significantly advanced by the development of fluorescently labeled ligands. These tools allow for direct visualization and quantification of receptor binding, internalization, and trafficking, providing invaluable insights into its scavenger function.
Fluorescent Antagonists for ACKR3
A variety of fluorescent probes have been developed to study ACKR3. These include fluorescently labeled versions of the natural ligand CXCL12 and small molecule antagonists.[1][10][11] These probes are instrumental in various assays, including binding studies and visualization of receptor dynamics.
Quantitative Data on Fluorescent ACKR3 Ligands
The binding affinities of several fluorescent small molecule antagonists for ACKR3 have been determined using NanoBRET saturation and competition binding assays.[1][11]
| Fluorescent Ligand | Assay Type | Affinity Metric | Value | Reference Cell Line |
| Compound 18a | NanoBRET Saturation | pKd | 7.9 ± 0.04 | HEK293G_NLuc-ACKR3 |
| Compound 18b | NanoBRET Saturation | pKd | 7.14 ± 0.05 | HEK293G_NLuc-ACKR3 |
| Compound 18c | NanoBRET Saturation | pKd | 6.82 ± 0.01 | HEK293G_NLuc-ACKR3 |
| Compound 4 | NanoBRET Competition | pKi | 7.4 ± 0.13 | HEK293G_NLuc-ACKR3 |
| Compound 9 | NanoBRET Competition | pKi | 6.6 ± 0.07 | HEK293G_NLuc-ACKR3 |
| Compound 19 | NanoBRET Competition | pKi | 5.0 ± 0.10 | HEK293G_NLuc-ACKR3 |
| Compound 20 | NanoBRET Competition | pKi | 6.2 ± 0.07 | HEK293G_NLuc-ACKR3 |
Signaling and Scavenging Pathways of ACKR3
The canonical function of ACKR3 is to scavenge extracellular chemokines. This process involves ligand binding, receptor internalization, and subsequent trafficking. Upon binding its ligand, ACKR3 recruits β-arrestin, which mediates receptor internalization and downstream signaling. The receptor and its bound ligand are internalized into endosomes. From there, the ligand is typically targeted for lysosomal degradation, while the receptor can be recycled back to the plasma membrane to continue its scavenging function.[8][12]
ACKR3 Scavenging and Trafficking Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ACKR3 scavenger function with fluorescent antagonists.
NanoBRET Ligand Binding Assay
This assay measures the binding of a fluorescent ligand to a NanoLuciferase (NLuc)-tagged receptor.[1][11][13]
Objective: To determine the binding affinity (Kd) of a fluorescent antagonist to ACKR3.
Materials:
-
HEK293 cells stably expressing N-terminally NLuc-tagged ACKR3 (NLuc-ACKR3).
-
Fluorescent antagonist of interest.
-
Unlabeled ACKR3 antagonist (for determining non-specific binding).
-
Hanks' Balanced Salt Solution (HBSS) with 0.2% BSA.
-
Furimazine (NanoBRET substrate).
-
White, low-volume 384-well plates.
-
Plate reader capable of measuring luminescence and fluorescence.
Protocol:
-
Cell Culture: Culture NLuc-ACKR3 expressing HEK293 cells to ~80-90% confluency.
-
Saturation Binding:
-
Prepare serial dilutions of the fluorescent antagonist in HBSS with 0.2% BSA.
-
In a 384-well plate, add the fluorescent antagonist dilutions.
-
For non-specific binding determination, add a high concentration (e.g., 10 µM) of an unlabeled ACKR3 antagonist to a parallel set of wells.
-
Add NLuc-ACKR3 expressing cells to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Substrate Addition: Add Furimazine (1:400 final dilution) to all wells and incubate for 5 minutes at room temperature.
-
Data Acquisition: Measure luminescence and fluorescence emissions using a plate reader.
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the fluorescent signal by the bioluminescent signal.
-
Calculate specific binding by subtracting the non-specific binding BRET ratio from the total binding BRET ratio.
-
Plot specific binding against the concentration of the fluorescent antagonist and fit the data to a one-site binding model to determine the Kd.
-
NanoBRET Ligand Binding Assay Workflow
Fluorescent Ligand Internalization Assay (Flow Cytometry)
This assay quantifies the internalization of ACKR3 upon binding to a fluorescent ligand.
Objective: To measure the extent and rate of ACKR3 internalization.
Materials:
-
Cells expressing ACKR3 (e.g., CHO-ACKR3, MDA-MB-231-ACKR3).
-
Fluorescently labeled ACKR3 antagonist or ligand (e.g., fluorescent CXCL12).
-
ACKR3 antibody conjugated to a fluorophore (e.g., ACKR3-APC).
-
Cell culture medium.
-
FACS buffer (PBS with 2% FBS).
-
Flow cytometer.
Protocol:
-
Cell Treatment:
-
Plate ACKR3-expressing cells and culture overnight.
-
Treat cells with the fluorescent ligand (e.g., 10-50 nM CXCL12) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.
-
-
Staining:
-
Wash the cells with cold PBS to stop internalization.
-
For surface receptor detection, stain the cells with a fluorescently labeled ACKR3 antibody on ice.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the ACKR3 antibody staining.
-
-
Data Analysis:
-
A decrease in the MFI of the surface-stained ACKR3 antibody over time indicates receptor internalization.
-
Quantify the percentage of internalization relative to the untreated control (time 0).
-
Confocal Microscopy for ACKR3 Trafficking
This method allows for the visualization of ACKR3 localization and trafficking within the cell.[1][7]
Objective: To visualize the subcellular localization of ACKR3 and its fluorescent ligand.
Materials:
-
HEK293 cells transiently expressing SNAP-tag-ACKR3.
-
Fluorescent small molecule ACKR3 antagonist.
-
Cell-impermeable SNAP-tag fluorescent substrate (e.g., SNAP-Surface® Alexa Fluor® 647).
-
Hoechst stain (for nuclear counterstaining).
-
Confocal microscope.
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells on glass-bottom dishes and transiently transfect with SNAP-tag-ACKR3.
-
Labeling and Treatment:
-
Label the surface ACKR3 population with a cell-impermeable SNAP-tag fluorescent substrate.
-
Wash the cells and incubate with the fluorescent small molecule antagonist (e.g., 100 nM) for various time points at 37°C.
-
-
Imaging:
-
Wash the cells and add fresh medium.
-
Image the cells using a confocal microscope. Acquire images for the fluorescent antagonist, the SNAP-tagged receptor, and the nuclear stain.
-
-
Data Analysis:
-
Analyze the images to determine the colocalization of the fluorescent antagonist with the SNAP-tagged ACKR3.
-
Observe the trafficking of the receptor-ligand complex to intracellular compartments over time.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to ACKR3 upon ligand binding, a key step in its signaling and internalization pathway.[9][14][15]
Objective: To quantify ligand-induced β-arrestin recruitment to ACKR3.
Materials:
-
HEK293T cells.
-
Plasmids encoding ACKR3 fused to a luciferase fragment (e.g., Rluc) and β-arrestin2 fused to a fluorescent protein (e.g., YFP) for BRET, or enzyme fragments for complementation assays.
-
ACKR3 agonist/antagonist of interest.
-
Transfection reagent.
-
Assay buffer.
-
Plate reader for BRET or enzyme complementation signal detection.
Protocol:
-
Transfection: Co-transfect HEK293T cells with the ACKR3 and β-arrestin2 fusion constructs.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Ligand Stimulation:
-
Prepare serial dilutions of the ACKR3 ligand.
-
Add the ligand dilutions to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Signal Detection:
-
For BRET assays, add the luciferase substrate (e.g., coelenterazine (B1669285) h) and measure the luminescence emission at two wavelengths (for Rluc and YFP).
-
For enzyme complementation assays, add the enzyme substrate and measure the resulting signal.
-
-
Data Analysis:
-
For BRET, calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio or enzyme activity against the ligand concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Conclusion
The atypical chemokine receptor ACKR3 plays a critical role in regulating chemokine gradients through its scavenger function. The use of fluorescent antagonists provides a powerful and direct means to investigate the molecular mechanisms underlying ACKR3's activity. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers to design and execute experiments aimed at further unraveling the complexities of ACKR3 biology, which holds significant promise for the development of novel therapeutics for a range of diseases.
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reassessing the adrenomedullin scavenging function of ACKR3 in lymphatic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of CXCL12 binding to atypical chemokine receptor 3 reveal a role for the receptor N-terminus in chemokine binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Exploring ACKR3 Heterodimerization with CXCR4 using Fluorescent Probes: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, are key players in a multitude of physiological and pathological processes, including cancer progression, immune responses, and cardiovascular diseases. Both receptors share the endogenous ligand CXCL12, but elicit distinct downstream signaling events. CXCR4 is a classical G protein-coupled receptor (GPCR) that primarily signals through Gαi proteins, leading to cell migration and proliferation. In contrast, ACKR3 is considered an atypical receptor due to its inability to activate G proteins, instead signaling through β-arrestin pathways and functioning as a scavenger receptor for CXCL12.
Mounting evidence indicates that ACKR3 and CXCR4 can form heterodimers, leading to a complex modulation of CXCL12 signaling. This heterodimerization can alter G protein activation, enhance β-arrestin recruitment, and lead to sustained downstream signaling, representing a novel paradigm for chemokine receptor function and a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the use of fluorescent probes to explore ACKR3-CXCR4 heterodimerization, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Data Presentation: Quantitative Analysis of ACKR3-CXCR4 Heterodimerization and Signaling
The following tables summarize key quantitative findings from studies investigating the functional consequences of ACKR3-CXCR4 heterodimerization.
Table 1: Ligand Binding Affinities for ACKR3 and CXCR4
| Ligand | Receptor | Affinity (IC50) | Notes |
| CXCL12 | ACKR3 | 1.3 nM | Determined by radioligand binding assay. |
| CXCL11 | ACKR3 | 9 nM | CXCL11 is a low-affinity ligand for ACKR3. |
Table 2: Quantitative Effects of ACKR3-CXCR4 Heterodimerization on Downstream Signaling in Human Platelets
| Signaling Pathway | Condition | Quantitative Change | Reference |
| cAMP Levels | CXCL12 (1 µg/ml) | Decrease in cAMP levels | |
| CXCL12 + ACKR3 Agonist (VUF11207) | Counteracted the CXCL12-induced decrease in cAMP | ||
| Intracellular Calcium (Ca2+) Mobilization | CXCL12 (1 µg/ml) | Increased intracellular Ca2+ | |
| CXCL12 + ACKR3 Agonist (C23) | Significantly attenuated CXCL12-induced Ca2+ signaling | ||
| Akt Phosphorylation (Threonine 308) | CXCL12 (1 µg/ml) | Increased phosphorylation | |
| CXCL12 + ACKR3 Agonist (VUF11207) | Significantly reduced CXCL12-dependent phosphorylation | ||
| Akt Phosphorylation (Serine 473) | CXCL12 (1 µg/ml) | Increased phosphorylation | |
| CXCL12 + ACKR3 Agonist (VUF11207) | Significantly reduced CXCL12-dependent phosphorylation |
Table 3: BRET Parameters for ACKR3-CXCR4 Heterodimerization in HEK293T Cells
| Ligand Treatment | BRETmax | BRET50 | Interpretation | Reference |
| Vehicle | Baseline | Baseline | Constitutive heterodimerization observed. | |
| CXCL12 (0.5 µM) | Reduced | No significant change | CXCL12 binding alters the conformation of the heterodimer. | |
| Ubiquitin (2.5 µM) | Enhanced | No significant change | Ubiquitin binding induces a distinct conformational shift in the heterodimer. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Bioluminescence Resonance Energy Transfer (BRET) Saturation Assay
This assay is used to demonstrate a specific interaction between two proteins and to determine the relative affinity of this interaction (BRET50) and the maximum BRET signal (BRETmax).
a. Construct Generation:
-
Genetically fuse ACKR3 to a BRET donor, such as Renilla luciferase (Rluc), typically at the C-terminus.
-
Genetically fuse CXCR4 to a BRET acceptor, such as Yellow Fluorescent Protein (YFP), also at the C-terminus.
-
Clone the fusion constructs into mammalian expression vectors.
b. Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect cells with a constant amount of the donor construct (e.g., ACKR3-Rluc) and increasing amounts of the acceptor construct (e.g., CXCR4-YFP). Use an empty vector to keep the total amount of transfected DNA constant.
c. BRET Measurement:
-
48 hours post-transfection, harvest the cells and resuspend in a suitable buffer (e.g., PBS).
-
Distribute the cell suspension into a 96-well white microplate.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for YFP) using a BRET-compatible plate reader.
d. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio as a function of the ratio of acceptor expression to donor expression (YFP/Rluc).
-
Fit the data to a non-linear regression curve for a one-site binding model to determine the BRETmax and BRET50 values.
Förster Resonance Energy Transfer (FRET) Imaging by Acceptor Photobleaching
This method quantifies FRET efficiency by measuring the increase in donor fluorescence after photobleaching the acceptor.
a. Construct Generation and Cell Preparation:
-
Generate expression constructs for ACKR3 fused to a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP) and CXCR4 fused to an acceptor fluorophore (e.g., YFP).
-
Co-transfect cells grown on glass coverslips with both constructs.
b. Image Acquisition:
-
Using a confocal microscope, acquire a pre-bleach image of a cell co-expressing both constructs. Capture both the CFP and YFP channels.
-
Select a region of interest (ROI) where both fluorophores are expressed.
-
Irradiate the ROI with a high-intensity laser at the acceptor's excitation wavelength (e.g., 514 nm for YFP) to photobleach the acceptor.
-
Acquire a post-bleach image of the same cell using the same settings as the pre-bleach image.
c. Data Analysis:
-
Measure the fluorescence intensity of the donor (CFP) in the ROI before (Ipre) and after (Ipost) photobleaching.
-
Calculate the FRET efficiency (E) using the following formula: E = (Ipost - Ipre) / Ipost
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to the receptor upon ligand stimulation, a hallmark of GPCR activation and signaling.
a. Reagents and Constructs:
-
Expression constructs: ACKR3-RlucII or CXCR4-RlucII (donor) and GFP10-β-arrestin2 (acceptor).
-
Cell line: HEK293T.
-
Ligand: CXCL12.
b. Protocol:
-
Plate HEK293T cells in a 6-well dish and transfect with the receptor-RlucII construct and the GFP10-β-arrestin2 construct.
-
48 hours post-transfection, harvest cells and resuspend in assay buffer.
-
Add the cell suspension to a 96-well white microplate.
-
Add varying concentrations of CXCL12 to the wells.
-
Add the BRET substrate (e.g., coelenterazine 400a/DeepBlueC).
-
Measure luminescence at the donor and acceptor wavelengths
Illuminating the Conformational Dance: A Technical Guide to Investigating ACKR3 Dynamics with Fluorescent Ligands
For Researchers, Scientists, and Drug Development Professionals
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, stands as a pivotal player in a multitude of physiological and pathological processes, including cancer progression and metastasis. Unlike canonical G protein-coupled receptors (GPCRs), ACKR3 exhibits a distinct signaling profile, primarily functioning through β-arrestin recruitment and acting as a scavenger for its cognate ligands, CXCL11 and CXCL12. This biased agonism, characterized by the differential activation of signaling pathways by various ligands, underscores the complexity of ACKR3 function and highlights the need for sophisticated tools to dissect its conformational dynamics. This in-depth technical guide explores the use of fluorescent ligands to unravel the intricate conformational landscape of ACKR3, providing a comprehensive overview of key experimental protocols and data interpretation.
Probing ACKR3 Conformations: The Power of Fluorescent Ligands
Fluorescent ligands have emerged as indispensable tools for studying GPCRs, offering high sensitivity and spatiotemporal resolution to monitor receptor dynamics in live cells. These probes, often based on small molecule agonists or chemokines conjugated to fluorophores, enable a range of applications from binding affinity determination to real-time visualization of receptor trafficking.
Quantitative Analysis of Ligand-Receptor Interactions
The development of novel fluorescent probes has facilitated the precise quantification of ligand binding affinities for ACKR3. Bioluminescence Resonance Energy Transfer (BRET), particularly the NanoBRET assay, has proven to be a robust method for this purpose. This technology relies on energy transfer from a NanoLuciferase (NLuc)-tagged receptor to a fluorescently labeled ligand upon close proximity.
| Fluorescent Probe | Assay Type | Receptor Construct | Affinity (pKd/pKi) | Reference |
| Small Molecule Agonist-Based Probes | ||||
| Compound 18a (BODIPY FL-X conjugate) | NanoBRET Saturation | NLuc-ACKR3 | pKd: 7.8 ± 0.04 | |
| Compound 18b (BODIPY FL-X conjugate) | NanoBRET Saturation | NLuc-ACKR3 | pKd: 7.9 ± 0.05 | |
| Compound 18c (BODIPY FL-X conjugate) | NanoBRET Saturation | NLuc-ACKR3 | pKd: 6.82 ± 0.01 | |
| Known ACKR3 Ligands (Competition) | ||||
| Compound 4 | NanoBRET Competition | NLuc-ACKR3 | pKi: 7.4 ± 0.13 | |
| Compound 9 | NanoBRET Competition | NLuc-ACKR3 | pKi: 6.6 ± 0.07 | |
| Compound 19 | NanoBRET Competition | NLuc-ACKR3 | pKi: 5.0 ± 0.10 | |
| Compound 20 | NanoBRET Competition | NLuc-ACKR3 | pKi: 6.2 ± 0.07 | |
| Fluorescently Labeled Chemokines | ||||
| CXCL12-AZD488 | NanoBRET Saturation | NLuc-ACKR3 | High Affinity | |
| CXCL12-AZD546 | NanoBRET Saturation | NLuc-ACKR3 | High Affinity | |
| CXCL12-AZD594 | NanoBRET Saturation | NLuc-ACKR3 | High Affinity | |
| CXCL12-AZD647 | NanoBRET Saturation | NLuc-ACKR3 | High Affinity |
Visualizing ACKR3 Signaling and Trafficking
The intrinsic fluorescence of these ligands allows for direct visualization of receptor behavior within the cellular environment. Techniques such as confocal microscopy and single-molecule Förster Resonance Energy Transfer (smFRET) have provided unprecedented insights into the conformational states and trafficking pathways of ACKR3.
ACKR3 Signaling Cascade
ACKR3 is characterized by its biased signaling, primarily activating the β-arrestin pathway without engaging G proteins. Upon ligand binding, ACKR3 undergoes conformational changes that promote the recruitment of G protein-coupled receptor kinases (GRKs), which in turn phosphorylate the receptor's C-terminal tail. This phosphorylation serves as a docking site for β-arrestins, leading to receptor internalization and downstream signaling events.
ACKR3 β-arrestin biased signaling pathway.
Experimental Workflow for Studying ACKR3 Dynamics
A typical experimental workflow to investigate ACKR3 conformational dynamics using fluorescent ligands involves several key stages, from cell line generation to advanced imaging and data analysis.
General experimental workflow.
Detailed Experimental Protocols
NanoBRET Ligand Binding Assay
This protocol outlines the steps for performing a NanoBRET-based ligand binding assay to determine the affinity of fluorescent ligands for ACKR3.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing N-terminally NLuc-tagged ACKR3 (NLuc-ACKR3) in appropriate media.
-
Seed cells into white, opaque 96-well plates at a suitable density and allow them to adhere overnight.
2. Ligand Preparation:
-
Prepare serial dilutions of the fluorescent ligand in assay buffer (e.g., HBSS with 0.2% BSA).
-
For competition assays, prepare serial dilutions of the unlabeled competitor compound.
3. Assay Procedure:
-
Saturation Binding:
-
To determine total binding, add increasing concentrations of the fluorescent ligand to the wells.
-
To determine non-specific binding, add increasing concentrations of the fluorescent ligand in the presence of a high concentration (e.g., 10 µM) of a known unlabeled ACKR3 ligand.
-
-
Competition Binding:
-
Add a fixed, low concentration of the fluorescent ligand to all wells.
-
Add increasing concentrations of the unlabeled competitor compound.
-
-
Incubate the plate for 60 minutes at 37°C.
4. Signal Detection:
-
Add the NanoLuciferase substrate (e.g., furimazine, 1:400 final dilution) to all wells.
-
Incubate for 5 minutes at room temperature.
-
Measure luminescence and fluorescence emissions using a plate reader equipped for BRET measurements (e.g., BMG Pherastar FS).
5. Data Analysis:
-
Calculate the raw BRET ratio by dividing the fluorescence signal by the luminescence signal.
-
For saturation binding, subtract non-specific binding from total binding to obtain specific binding. Fit the specific binding data to a one-site binding model to determine the Kd.
-
For competition binding, fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated.
Confocal Microscopy for Receptor Trafficking
This protocol describes the use of confocal microscopy to visualize the internalization and cellular distribution of ACKR3 upon binding to a fluorescent ligand.
**1.
Methodological & Application
Application Note: Utilizing Fluorescent ACKR3 Antagonist 1 in NanoBRET Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor that plays a significant role in various physiological and pathological processes, including cancer progression, cardiovascular diseases, and inflammation.[1][2][3] Unlike typical chemokine receptors, ACKR3 does not couple to G proteins to initiate signaling cascades.[4] Instead, it primarily functions by recruiting β-arrestin and acting as a scavenger receptor, internalizing and degrading its chemokine ligands, most notably CXCL12.[1][2][5][6] This scavenging activity modulates the availability of CXCL12 for its conventional receptor, CXCR4, thereby indirectly influencing cell migration and signaling.[2][5]
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology is a powerful proximity-based assay used to study molecular interactions in live cells.[7][8] It relies on the energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor when they are within 10 nm of each other.[9] This application note provides a detailed protocol for using a fluorescent antagonist for ACKR3 in NanoBRET binding assays to determine ligand affinity and characterize binding interactions in real-time. This method offers a non-radioactive, sensitive, and high-throughput compatible approach for screening and characterizing ACKR3 ligands.[10][11]
ACKR3 Signaling Pathway
ACKR3 is distinguished by its β-arrestin-biased signaling. Upon binding ligands like CXCL11 or CXCL12, ACKR3 is phosphorylated, leading to the recruitment of β-arrestin. This interaction triggers receptor internalization and subsequent ligand degradation in lysosomes, while the receptor is recycled back to the cell surface.[1][2][5] This process effectively "scavenges" extracellular chemokines. ACKR3 can also form heterodimers with the CXCR4 receptor, which can modulate CXCR4's signaling pathways.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 3. research.vu.nl [research.vu.nl]
- 4. ACKR3 - Wikipedia [en.wikipedia.org]
- 5. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.com]
- 10. NanoBRET and NanoBiT/BRET-Based Ligand Binding Assays Permit Quantitative Assessment of Small Molecule Ligand Binding to Smoothened | Springer Nature Experiments [experiments.springernature.com]
- 11. An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing ACKR3 Internalization Using Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression, immune responses, and cardiovascular diseases.[1][2] Unlike typical GPCRs, ACKR3 does not primarily signal through G proteins.[3] Instead, its main functions include acting as a scavenger for chemokines like CXCL12 and CXCL11, thereby shaping chemokine gradients.[4][5] Upon ligand binding, ACKR3 undergoes rapid internalization, a process mediated by β-arrestin recruitment.[1][5] This internalization is central to its scavenging function.[4] Studying the dynamics of ACKR3 trafficking is therefore essential for understanding its biological roles and for developing targeted therapeutics.
This application note provides a detailed overview and protocols for visualizing and quantifying ACKR3 internalization using fluorescently labeled probes and confocal microscopy.
ACKR3 Signaling and Internalization Pathway
ACKR3 functions as a β-arrestin-biased receptor. Upon binding to ligands such as CXCL12 or CXCL11, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).[1][4] This phosphorylation event promotes the recruitment of β-arrestin to the receptor's C-terminal tail.[6] The ACKR3/β-arrestin complex is then internalized into early endosomes via clathrin-coated pits.[3] Following internalization, the ligand is degraded in lysosomes, while the receptor can be recycled back to the plasma membrane.[1][4] This continuous cycling allows ACKR3 to effectively clear chemokines from the extracellular environment.[4] Interestingly, studies have shown that ACKR3 can also internalize independently of β-arrestins and GRKs, suggesting alternative trafficking pathways exist.[6]
Fluorescent Probes for ACKR3 Internalization Studies
Several fluorescent tools are available for studying ACKR3. While fluorescently labeled versions of the natural ligand CXCL12 can be used, they are often expensive.[2] Recently, small molecule fluorescent probes have been developed that offer high affinity and specificity for ACKR3, making them excellent tools for live-cell imaging.[7][8] These probes can be used to directly visualize receptor localization and trafficking.
Table 1: Small Molecule Fluorescent Probes for ACKR3
| Probe Name | Type | Affinity (pKd) | Reported Concentration for Microscopy | Reference |
|---|---|---|---|---|
| 18a | BODIPY-conjugated agonist | 7.8 ± 0.1 | 50-100 nM | [2][7] |
| 18b | BODIPY-conjugated agonist | 7.9 ± 0.1 | N/A | [2] |
| 18c | BODIPY-conjugated agonist | 6.82 ± 0.01 | N/A |[2] |
Experimental Workflow Overview
The general workflow for visualizing ACKR3 internalization involves several key steps, from cell preparation to image analysis. The process is designed to track the movement of fluorescently labeled receptors from the cell surface to intracellular compartments over time following ligand stimulation.[9][10]
Detailed Experimental Protocols
These protocols are based on methodologies for studying GPCR internalization and are specifically adapted for ACKR3 using HEK293 cells.[7][10]
Protocol 1: Cell Culture and Preparation
-
Cell Line: Use a suitable cell line, such as HEK293, known to have low endogenous ACKR3 expression.[7]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: For microscopy, seed cells onto 35 mm glass-bottom confocal dishes. Allow cells to adhere and reach 60-80% confluency.
-
Transfection (if necessary): If not using a stable cell line, transiently transfect the cells with a plasmid encoding a tagged ACKR3 construct (e.g., N-terminal SNAP-tag-ACKR3 or NLuc-ACKR3) using a suitable transfection reagent.[7] Allow 24-48 hours for receptor expression.
Protocol 2: Fluorescent Labeling and Internalization
-
Wash Cells: Gently wash the cells twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) containing 0.2% Bovine Serum Albumin (BSA).[2][7]
-
Labeling:
-
For Small Molecule Probes (e.g., 18a): Prepare a 100 nM solution of the fluorescent probe in pre-warmed HBSS/0.2% BSA. Add this solution to the cells.[2][7]
-
For SNAP-tag: If using SNAP-tag-ACKR3, label the surface receptors by incubating with a cell-impermeable SNAP-tag substrate (e.g., SNAP-Surface® Alexa Fluor® 647) according to the manufacturer's protocol. This allows specific visualization of the receptor itself.[7]
-
-
Incubation: Incubate the cells with the fluorescent label for 30-60 minutes at 37°C.[2][7] For time-course experiments, this incubation can be performed at 4°C to allow binding without internalization, followed by a shift to 37°C to initiate trafficking.
-
Stimulation: To observe ligand-induced internalization, add an unlabeled ACKR3 agonist (e.g., CXCL12) at a final concentration of 100 nM. For control (unstimulated) wells, add vehicle buffer.
-
Negative Control: To confirm specific binding, pre-incubate a separate set of cells with a high concentration (e.g., 10 µM) of an unlabeled ACKR3 antagonist for 30 minutes before adding the fluorescent probe.[2]
Protocol 3: Confocal Microscopy and Image Acquisition
-
Microscope Setup: Use a laser scanning confocal microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂). Use a 40x or 63x oil-immersion objective.[7]
-
Image Acquisition Settings:
-
Set laser power, pinhole size, and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity. Use these same settings for all experimental conditions.
-
Select the appropriate laser lines and emission filters for your chosen fluorophore (e.g., for a green BODIPY probe, excite around 488 nm and collect emission between 500-550 nm).[7]
-
-
Time-Lapse Imaging:
-
Acquire an initial image immediately after adding the stimulus (Time 0).
-
Continue acquiring images at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes to track the receptor's movement from the plasma membrane to intracellular vesicles.[10]
-
For each time point, acquire a Z-stack of optical sections through the entire cell volume to allow for 3D reconstruction and accurate quantification.[9]
-
Data Analysis and Interpretation
-
Qualitative Analysis: Visually inspect the images. At Time 0, the fluorescence should be predominantly localized to the plasma membrane. Over time, in stimulated cells, the fluorescence will appear in punctate structures within the cytoplasm, indicative of endocytic vesicles.[7]
-
Quantitative Analysis:
-
Internalization Index: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity at the plasma membrane versus the intracellular region. The internalization can be expressed as the ratio of intracellular fluorescence to total cell fluorescence.[9]
-
Colocalization Analysis: If using markers for specific organelles (e.g., Rab5 for early endosomes), perform colocalization analysis. Calculate coefficients like Pearson's or Manders' to quantify the degree to which the ACKR3 signal overlaps with the endosomal marker.[9] This confirms the trafficking pathway of the internalized receptor.
-
By following these protocols, researchers can effectively visualize, track, and quantify the internalization dynamics of ACKR3, providing valuable insights into its function and regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ACKR3 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 5. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying receptor trafficking and colocalization with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Atypical Chemokine Receptor 3 (ACKR3) Expression Using Fluorescent Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the quantitative analysis of Atypical Chemokine Receptor 3 (ACKR3) expression on the cell surface using fluorescently labeled antagonists and flow cytometry. This methodology is critical for researchers in various fields, including cancer biology, immunology, and neurobiology, as well as for professionals in drug development targeting this important receptor.
ACKR3, formerly known as CXCR7, is an atypical chemokine receptor that binds with high affinity to CXCL12 and CXCL11. Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins to mediate cell migration.[1][2][3] Instead, it primarily signals through the β-arrestin pathway and functions as a scavenger receptor, internalizing and degrading its chemokine ligands to shape chemokine gradients.[4][5][6][7] This scavenging function plays a crucial role in various physiological and pathological processes, including cell migration, survival, and angiogenesis.[1][4]
The use of fluorescent antagonists in flow cytometry offers a powerful tool for the specific detection and quantification of ACKR3 expression on single cells, enabling the characterization of receptor levels in different cell populations and in response to various stimuli.
Signaling Pathways of ACKR3
ACKR3's unique signaling mechanism sets it apart from canonical G-protein coupled receptors (GPCRs). Upon binding to its ligands, such as CXCL12 or CXCL11, ACKR3 recruits β-arrestin, leading to receptor internalization and subsequent ligand degradation.[1][5][6] This process is central to its function as a chemokine scavenger. While it does not activate G-proteins in most cell types, the recruitment of β-arrestin can trigger G-protein independent signaling cascades.[1][4][5] ACKR3 can also form heterodimers with other receptors, such as CXCR4, modulating their signaling outputs.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for fluorescent ligands targeting ACKR3. This data is essential for selecting appropriate reagents and designing experiments.
Table 1: Affinity of Fluorescent Probes for ACKR3
| Fluorescent Probe | Assay Type | Cell Line | Affinity (pKd) | Reference |
| Compound 18a | NanoBRET | HEK293G_NLuc-ACKR3 | 7.9 | [8][9] |
| Compound 18b | NanoBRET | HEK293G_NLuc-ACKR3 | 7.8 | [8][9] |
| Compound 18c | NanoBRET | HEK293G_NLuc-ACKR3 | 6.8 | [8][9] |
Note: pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a higher binding affinity.
Experimental Protocols
This section provides a detailed protocol for the analysis of ACKR3 expression using fluorescent antagonists by flow cytometry.
Experimental Workflow
I. Cell Preparation
-
Cell Culture: Culture cells of interest under standard conditions to the desired confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve cell surface proteins. Avoid harsh enzymatic treatments like trypsin where possible.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) or a suitable FACS buffer (e.g., PBS with 1-2% BSA and 0.05% sodium azide) to remove any residual media components.
-
Cell Counting and Viability: Count the cells using a hemocytometer or an automated cell counter. Assess cell viability using a method such as trypan blue exclusion. A viability of >95% is recommended.
-
Resuspension: Resuspend the cells in cold FACS buffer to a final concentration of 1 x 10^6 cells/mL.
II. Staining with Fluorescent Antagonist
-
Aliquot Cells: Aliquot 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) into each flow cytometry tube.
-
Add Fluorescent Antagonist: Add the fluorescently labeled ACKR3 antagonist to the cell suspension at a pre-determined optimal concentration. The optimal concentration should be determined by titration for each new lot of reagent and cell type to achieve the best signal-to-noise ratio.
-
Incubation: Incubate the cells with the fluorescent antagonist for 30-60 minutes at 4°C in the dark. Incubation on ice helps to minimize receptor internalization.
-
Controls: Prepare the following control samples:
-
Unstained Cells: Cells without any fluorescent labeling to determine background autofluorescence.
-
Competition Control: Cells pre-incubated with an excess of unlabeled antagonist for 15-20 minutes before adding the fluorescent antagonist. This control is crucial to demonstrate the specificity of the fluorescent signal.
-
Isotype Control (if using fluorescently labeled antibodies): Cells stained with a fluorescently labeled antibody of the same isotype and concentration as the primary antibody but with no specificity for the target protein.
-
Fluorescence Minus One (FMO) Controls (for multi-color experiments): Samples stained with all but one of the fluorescent reagents to properly set gates.
-
III. Washing and Optional Co-Staining
-
Washing: After incubation, wash the cells twice with 1-2 mL of cold FACS buffer to remove any unbound fluorescent antagonist. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 200-500 µL) for flow cytometry analysis.
-
Viability Staining (Optional but Recommended): Add a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability dye) to exclude dead cells from the analysis, as they can non-specifically bind fluorescent reagents.
-
Co-staining with Other Markers (Optional): If desired, cells can be co-stained with other fluorescently labeled antibodies to identify specific cell populations. Follow the manufacturer's protocols for co-staining.
IV. Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate laser and filter configurations for the fluorophore used on the antagonist and any other dyes in the panel.
-
Compensation: If performing multi-color flow cytometry, run single-stained compensation controls to correct for spectral overlap between fluorochromes.
-
Data Acquisition: Acquire data for a sufficient number of events (typically 10,000-100,000 events in the gate of interest) for each sample.
-
Data Analysis:
-
Use a suitable flow cytometry analysis software (e.g., FlowJo, FCS Express).
-
Gate on the cell population of interest based on forward and side scatter properties to exclude debris and aggregates.
-
Gate on single cells using FSC-A vs FSC-H or a similar parameter.
-
If a viability dye is used, gate on the live cell population.
-
Analyze the fluorescence intensity of the ACKR3 fluorescent antagonist in the live, single-cell population.
-
Use the unstained and competition controls to set the positive gate for ACKR3 expression.
-
Quantify the percentage of ACKR3-positive cells and the mean fluorescence intensity (MFI) of the positive population. The MFI provides a relative measure of the number of receptors per cell.
-
Conclusion
The analysis of ACKR3 expression using fluorescent antagonists and flow cytometry is a robust and quantitative method for studying this atypical chemokine receptor. The protocols and data presented in these application notes provide a framework for researchers to design and execute their experiments effectively. Careful optimization of staining conditions and the use of appropriate controls are paramount for obtaining reliable and reproducible results. This approach will continue to be invaluable for elucidating the role of ACKR3 in health and disease and for the development of novel therapeutics targeting this receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]
- 3. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 5. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
Probing ACKR3 Trafficking: An Application Note on the Use of Fluorescent Ligands
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for an Atypical Chemokine Receptor 3 (ACKR3) trafficking assay using a fluorescent small-molecule ligand. ACKR3, also known as CXCR7, is a key regulator of chemokine signaling, primarily acting as a scavenger receptor for CXCL12 and CXCL11.[1][2][3] Unlike typical chemokine receptors, ACKR3 does not couple to G-proteins but instead signals through β-arrestin pathways, leading to ligand internalization and degradation.[1][4][5][6] This unique mechanism makes the study of its trafficking crucial for understanding its role in various physiological and pathological processes, including cancer progression and cardiovascular diseases.[4][5][7]
The use of fluorescently labeled ligands provides a powerful tool to visualize and quantify receptor localization and movement in living cells.[7][8][9] This note details methodologies for both quantitative binding analysis and direct visualization of receptor trafficking.
Quantitative Data Summary
The following tables summarize the binding affinities of various fluorescent and non-fluorescent ligands for the ACKR3 receptor, as determined by NanoBRET-based assays.[7][8]
Table 1: Binding Affinities of Fluorescent ACKR3 Agonists
| Compound | pKd (mean ± SEM) |
| Fluorescent Agonist 18a | 7.8 ± 0.1 |
| Fluorescent Agonist 18b | 7.0 ± 0.1 |
| Fluorescent Agonist 18c | 6.8 ± 0.1 |
Data sourced from NanoBRET saturation binding experiments.[7][8]
Table 2: Binding Affinities of Known ACKR3 Ligands Determined by Competition Assay
| Compound | pKi (mean ± SEM) |
| Ligand 4 | 7.4 ± 0.13 |
| Ligand 9 | 6.6 ± 0.07 |
| Ligand 19 | < 5 |
| Ligand 20 | < 5 |
Data sourced from NanoBRET competition binding experiments using fluorescent agonist 18a.[8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of ACKR3 and the general workflow for a receptor trafficking assay using a fluorescent antagonist.
Caption: ACKR3 signaling is initiated by ligand binding, leading to β-arrestin recruitment and subsequent receptor internalization and ligand scavenging.
Caption: Workflow for visualizing ACKR3 trafficking using a fluorescent antagonist and live-cell imaging.
Experimental Protocols
Protocol 1: NanoBRET-Based Ligand Binding Assay
This protocol is adapted from methodologies used to characterize novel fluorescent ACKR3 ligands.[8][10] It allows for the quantitative determination of ligand binding affinity in live cells.
Materials:
-
HEK293 cells stably expressing N-terminal NanoLuciferase-tagged ACKR3 (NLuc-ACKR3).
-
Fluorescent ACKR3 Antagonist 1.
-
Unlabeled competing ACKR3 ligand (for competition assays).
-
Hanks' Balanced Salt Solution (HBSS) with 0.2% BSA.
-
Furimazine (Nano-Glo® Luciferase Assay Substrate).
-
White, opaque 96-well plates.
-
Plate reader capable of measuring luminescence and fluorescence simultaneously (e.g., BMG Pherastar FS).
Procedure for Saturation Binding Assay:
-
Seed NLuc-ACKR3 expressing HEK293 cells in white, opaque 96-well plates and grow to confluence.
-
Prepare serial dilutions of the this compound in HBSS/0.2% BSA.
-
For non-specific binding determination, prepare a parallel set of dilutions containing a high concentration (e.g., 10 µM) of an unlabeled ACKR3 ligand.
-
Remove growth media from cells and wash once with HBSS.
-
Add the fluorescent ligand dilutions (with and without unlabeled competitor) to the cells.
-
Incubate the plate in the dark for 60 minutes at 37°C.
-
Add furimazine substrate (1:400 final dilution) to each well.
-
Incubate for 5 minutes at room temperature in the dark.
-
Measure fluorescence and luminescence emissions using the plate reader.
-
Calculate the raw BRET ratio (fluorescence/luminescence) and determine specific binding by subtracting the non-specific binding signal.[8][10]
Procedure for Competition Binding Assay:
-
Follow steps 1 and 4 from the saturation binding protocol.
-
Prepare serial dilutions of the unlabeled competing ligand.
-
Add a constant, predetermined concentration of the this compound to all wells, followed by the serial dilutions of the competing ligand.
-
Follow steps 6-10 from the saturation binding protocol to determine the displacement of the fluorescent ligand and calculate the Ki of the competing ligand.[8]
Protocol 2: Confocal Microscopy for Visualizing Receptor Trafficking
This protocol allows for the direct visualization of fluorescent ligand-bound ACKR3 internalization.[7][10][11]
Materials:
-
Cells expressing ACKR3 (e.g., HEK293 transiently expressing SNAP-tag-ACKR3).
-
This compound.
-
Unlabeled ACKR3 ligand for competition/blocking control (e.g., (R)-1).
-
Cell culture medium or HBSS with 0.2% BSA.
-
Confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2).
-
Optional: Cell-impermeable surface label for the receptor (e.g., SNAP-Surface® Alexa Fluor® 647) to distinguish surface vs. internalized receptors.
Procedure:
-
Seed cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.
-
Optional: For co-localization studies, pre-label surface receptors with a cell-impermeable dye according to the manufacturer's protocol.
-
For blocking control, pre-incubate a subset of cells with a high concentration (e.g., 10 µM) of an unlabeled ACKR3 ligand for 30 minutes at 37°C.[11]
-
Add the this compound (e.g., at a final concentration of 50-100 nM) to the cells.[8][11]
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with warm medium or HBSS to remove unbound fluorescent ligand.
-
Acquire images using the confocal microscope. For time-course experiments, images can be captured at various time points during the incubation period.[8][11]
-
Analyze images to observe the localization of the fluorescent signal. Internalization is indicated by the appearance of punctate vesicular structures within the cytoplasm, a pattern consistent with receptor cycling.[10] The blocking control should show significantly reduced fluorescence, confirming specific binding to ACKR3.[8][10]
References
- 1. ACKR3 - Wikipedia [en.wikipedia.org]
- 2. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - ACKR3 [maayanlab.cloud]
- 7. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.vu.nl [research.vu.nl]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Competition Binding Assays for ACKR3 Using Unlabeled Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting competition binding assays to characterize unlabeled ligands targeting the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. ACKR3 is a key regulator of chemokine signaling and is implicated in various physiological and pathological processes, including cancer progression and inflammation, making it an attractive therapeutic target.
Introduction to ACKR3 and Competition Binding Assays
ACKR3 is a class A G protein-coupled receptor (GPCR) that binds with high affinity to the chemokines CXCL12 and CXCL11.[1][2] Unlike canonical GPCRs, ACKR3 does not typically couple to G proteins to initiate downstream signaling cascades.[3][4] Instead, its primary functions are to shape chemokine gradients by acting as a scavenger receptor, internalizing and degrading its ligands, and to signal through β-arrestin pathways.[5][6][7]
Competition binding assays are a fundamental tool in pharmacology to determine the affinity of an unlabeled test compound (competitor) for a receptor by measuring its ability to displace a labeled ligand (radiolabeled or fluorescent). The data from these assays are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the unlabeled ligand, providing a quantitative measure of its binding affinity.
ACKR3 Signaling Pathway
The signaling pathway of ACKR3 is distinct from typical chemokine receptors. Upon ligand binding, ACKR3 recruits β-arrestin, leading to receptor internalization and subsequent ligand degradation. This scavenging function modulates the availability of chemokines for other receptors like CXCR4. ACKR3 can also initiate G protein-independent signaling cascades through β-arrestin.
Figure 1: Simplified ACKR3 Signaling Pathway.
Quantitative Data Summary
The following table summarizes the binding affinities of various unlabeled ligands for ACKR3, determined by competition binding assays.
| Unlabeled Ligand | Ligand Type | Labeled Ligand Used | Assay Type | Cell Line | pKi / pIC50 (mean ± SEM) | Reference |
| CXCL12 | Chemokine | [125I]CXCL12 | Radioligand | HEK293 | pIC50: 8.9 ± 0.1 | [8] |
| CXCL11 | Chemokine | [125I]CXCL12 | Radioligand | HEK293 | pIC50: 8.0 ± 0.1 | [8] |
| VUF15485 | Small Molecule | [125I]CXCL12 | Radioligand | HEK293 | pIC50: 8.3 | [9] |
| CCX771 | Small Molecule | - | β-arrestin recruitment | - | pIC50: 8.4 | [2] |
| (R)-1 | Small Molecule | Fluorescent Probe 18a | NanoBRET | HEK293G_NLuc-ACKR3 | - | [10] |
| Compound 4 | Small Molecule | Fluorescent Probe 18a | NanoBRET | HEK293G_NLuc-ACKR3 | pKi: 7.9 ± 0.1 | [10] |
| Compound 9 | Small Molecule | Fluorescent Probe 18a | NanoBRET | HEK293G_NLuc-ACKR3 | pKi: 7.2 ± 0.1 | [10] |
| Compound 19 | Small Molecule | Fluorescent Probe 18a | NanoBRET | HEK293G_NLuc-ACKR3 | pKi: 8.1 ± 0.1 | [10] |
| Compound 20 | Small Molecule | Fluorescent Probe 18a | NanoBRET | HEK293G_NLuc-ACKR3 | pKi: 7.5 ± 0.1 | [10] |
| TC14012 | Peptide | [125I]-CXCL12 | Scintillation Proximity Assay | - | pKi: 6.6 | [11] |
| VUF16840 | Small Molecule | CXCL12-A647 | NanoBRET | HEK293T | pIC50: 8.2 ± 0.1 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow: Competition Binding Assay
The general workflow for a competition binding assay involves incubating a source of the receptor with a labeled ligand and varying concentrations of an unlabeled competitor.
Figure 2: General Workflow for a Competition Binding Assay.
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a traditional filtration-based competition binding assay using a radiolabeled ligand.
Materials:
-
HEK293 cells transiently or stably expressing human ACKR3
-
Cell culture reagents
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4
-
Radiolabeled Ligand: [125I]-CXCL12 (PerkinElmer or equivalent)
-
Unlabeled competitor compounds
-
Non-specific binding control: High concentration of unlabeled CXCL12 (e.g., 1 µM)
-
96-well filter plates (e.g., Millipore MSFBN6B50)
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation:
-
Culture HEK293-ACKR3 cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Binding Buffer to a final concentration of 2 x 106 cells/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of serially diluted unlabeled competitor.
-
Add 50 µL of [125I]-CXCL12 diluted in Binding Buffer to all wells (final concentration typically at or below the Kd, e.g., 0.1 nM).
-
Initiate the binding reaction by adding 100 µL of the cell suspension (2 x 105 cells) to each well.
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration:
-
Pre-wet the filter plate with wash buffer (Binding Buffer without BSA).
-
Transfer the contents of the assay plate to the filter plate and apply vacuum to separate the bound from free radioligand.
-
Wash the filters 3-4 times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other wells to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: NanoBRET™ Competition Binding Assay
This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) for a homogeneous (no-wash) assay format.[10][13]
Materials:
-
HEK293 cells stably expressing N-terminally NanoLuc®-tagged ACKR3 (NLuc-ACKR3).[10][13]
-
Cell culture reagents
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.2% BSA.[10]
-
Fluorescent Ligand: e.g., a custom-synthesized fluorescent probe or a commercially available fluorescently labeled CXCL12 analog.[10][13]
-
Unlabeled competitor compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
-
White, low-volume 384-well assay plates
-
Plate reader capable of measuring luminescence and fluorescence simultaneously or sequentially.
Procedure:
-
Cell Preparation:
-
Plate HEK293-NLuc-ACKR3 cells in the 384-well plates and culture overnight.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled competitor compounds in Assay Buffer.
-
Prepare the fluorescent ligand at a fixed concentration (typically at its Kd) in Assay Buffer.
-
To each well, add the unlabeled competitor (or buffer for total binding) followed by the fluorescent ligand.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 37°C.[10]
-
-
Detection:
-
Prepare the NanoBRET™ detection reagent by diluting the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Assay Buffer according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for 5 minutes at room temperature.[10]
-
Measure the donor emission (luminescence at ~460 nm) and the acceptor emission (fluorescence, wavelength depends on the fluorophore) using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Determine specific binding by subtracting the BRET ratio in the presence of a high concentration of an unlabeled ligand (non-specific binding) from the total binding.
-
Plot the specific BRET ratio against the log concentration of the unlabeled competitor.
-
Fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the functional consequence of ligand binding to ACKR3 by quantifying the recruitment of β-arrestin to the receptor. A common method is to use a BRET-based assay.[8][14]
Materials:
-
HEK293 cells co-expressing ACKR3 (e.g., ACKR3-Rluc) and β-arrestin-2 fused to a fluorescent protein (e.g., β-arrestin-2-YFP).
-
Cell culture reagents
-
Assay Buffer: HBSS or other suitable buffer
-
Unlabeled ligands (agonists)
-
Luciferase substrate (e.g., coelenterazine (B1669285) h)
-
White 96-well or 384-well plates
-
Plate reader with BRET detection capabilities
Procedure:
-
Cell Preparation:
-
Plate the co-transfected HEK293 cells in the assay plates and culture overnight.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled ligands in Assay Buffer.
-
Wash the cells with Assay Buffer.
-
-
Ligand Stimulation:
-
Add the diluted ligands to the respective wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Detection:
-
Add the luciferase substrate (e.g., coelenterazine h to a final concentration of 5 µM).
-
Immediately measure the luminescence at two wavelengths (e.g., ~485 nm for the donor and ~530 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the log concentration of the ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the ligand in inducing β-arrestin recruitment.
-
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. ACKR3 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reassessing the adrenomedullin scavenging function of ACKR3 in lymphatic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bmglabtech.com [bmglabtech.com]
- 13. mdpi.com [mdpi.com]
- 14. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring β-arrestin Recruitment to ACKR3 with Fluorescent Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression, immune responses, and cardiovascular diseases.[1][2] Unlike canonical GPCRs, ACKR3 does not couple to G proteins to initiate signaling cascades.[2][3][4] Instead, upon ligand binding, it preferentially recruits β-arrestins, making it a key example of a β-arrestin-biased receptor.[3][5] This biased signaling has made ACKR3 an attractive target for drug discovery. This document provides detailed protocols and application notes for measuring β-arrestin recruitment to ACKR3 using fluorescent antagonists, a powerful tool for screening and characterizing novel therapeutic compounds.
ACKR3 Signaling Pathway
Upon binding of its endogenous ligands, such as CXCL12, ACKR3 undergoes a conformational change that promotes its phosphorylation by G protein-coupled receptor kinases (GRKs).[2] This phosphorylation creates a high-affinity binding site for β-arrestins (β-arrestin 1 and β-arrestin 2).[2] The recruitment of β-arrestin to ACKR3 sterically hinders G protein coupling and initiates a distinct signaling cascade, including the activation of mitogen-activated protein kinase (MAPK) pathways, and mediates receptor internalization and sequestration of chemokines.[1][2][3]
Experimental Principles and Assays
The recruitment of β-arrestin to ACKR3 can be monitored in live cells using various resonance energy transfer (RET) techniques, such as Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET). These assays rely on the principle that when two compatible light-emitting molecules (a donor and an acceptor) are brought into close proximity (1-10 nm), non-radiative energy transfer occurs from the donor to the acceptor.
In the context of a β-arrestin recruitment assay, one protein (e.g., ACKR3) is genetically fused to a donor molecule (like Renilla luciferase, RLuc, or NanoLuc luciferase, NLuc), and the other protein (β-arrestin) is fused to an acceptor molecule (like a fluorescent protein, e.g., YFP or a fluorescent ligand). Upon ligand-induced interaction of ACKR3 and β-arrestin, the donor and acceptor are brought close enough for energy transfer to occur, which can be measured as a change in the light emitted by the acceptor.
Commonly used assays include:
-
BRET (Bioluminescence Resonance Energy Transfer): Uses a luciferase as the donor and a fluorescent protein as the acceptor.
-
NanoBRET™: A newer version of BRET that utilizes the bright, small NanoLuc® luciferase, offering improved signal-to-noise ratios.[6][7][8]
Quantitative Data Summary
The following tables summarize quantitative data for various ligands targeting ACKR3, as determined by β-arrestin recruitment assays.
Table 1: Potency (pEC50) of Agonists in ACKR3 β-Arrestin Recruitment Assays
| Compound/Ligand | Assay Type | Cell Line | pEC50 | Reference |
| CXCL12 | BRET | HEK293T | 7.6 | [6] |
| VUF15485 | BRET | HEK293T | 7.6 | [6] |
| CXCL12 | NanoBiT | HEK293 | 9.1 | [9] |
| CCX777 | NanoBiT | HEK293 | 9.0 | [9] |
| LIH383 | NanoBiT | HEK293 | 8.3 | [9] |
| TC14012 | BRET | HEK293 | 6.5 | [10] |
Table 2: Affinity (pKd) of Fluorescent Ligands for ACKR3
| Fluorescent Probe | Assay Type | Cell Line | pKd | Reference |
| Fluorescent Probe 18a | NanoBRET | HEK293 | 7.8 | [6][8] |
| Fluorescent Probe 18b | NanoBRET | HEK293 | 6.8 | [6][8] |
| Fluorescent Probe 18c | NanoBRET | HEK293 | 7.9 | [8] |
Table 3: Inhibitory Potency (pIC50) of Antagonists in ACKR3 β-Arrestin Recruitment Assays
| Antagonist | Assay Type | Cell Line | pIC50 | Reference |
| VUN701 | NanoBiT | HEK293 | 5.8 | [9] |
Experimental Protocols
Protocol 1: BRET-based β-arrestin Recruitment Assay
This protocol is adapted from methodologies described in the literature for measuring ligand-induced β-arrestin recruitment to ACKR3.[10][11]
Materials:
-
HEK293T cells
-
Expression vector for ACKR3 fused to a yellow fluorescent protein (e.g., ACKR3-eYFP)
-
Expression vector for β-arrestin-2 fused to Renilla luciferase (e.g., β-arrestin-2-Rluc)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
96-well white, clear-bottom microplates
-
Poly-D-lysine
-
PBS (Phosphate-Buffered Saline)
-
BRET buffer (PBS, 0.5 mM MgCl2, 0.1% glucose)
-
Coelenterazine (B1669285) h (luciferase substrate)
-
Test compounds (fluorescent antagonists/agonists)
-
Plate reader capable of dual-channel luminescence detection (e.g., for Rluc and YFP emission)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with the ACKR3-eYFP and β-arrestin-2-Rluc expression vectors. A typical ratio is 1 µg of receptor construct to 0.05 µg of β-arrestin construct per well of a 6-well plate.
-
-
Seeding Cells:
-
A day after transfection, seed the cells into poly-D-lysine coated 96-well white, clear-bottom microplates.
-
-
Assay Performance:
-
24 hours after seeding, wash the cells once with PBS.
-
Replace the medium with BRET buffer.
-
Add the test compounds (fluorescent antagonists or agonists) at desired concentrations to the wells. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Add the Rluc substrate, coelenterazine h, to a final concentration of 5 µM.
-
-
Data Acquisition:
-
Immediately after adding the substrate, measure the luminescence signals in two channels: one for the Rluc emission (typically ~460-500 nm) and one for the YFP emission (~510-550 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission (YFP) by the donor emission (Rluc).
-
Correct for background by subtracting the BRET ratio obtained from cells expressing only the Rluc construct.
-
Plot the net BRET ratio against the ligand concentration to generate dose-response curves and determine pEC50 or pIC50 values.
-
Protocol 2: NanoBRET™ Ligand Binding Assay
This protocol outlines a homogenous ligand binding assay using NanoBRET™ to determine the affinity of fluorescent ligands for ACKR3.[7][8][12]
Materials:
-
HEK293 cells stably expressing N-terminally NanoLuc®-tagged ACKR3 (NLuc-ACKR3)
-
Cell culture medium
-
White, low-volume 384-well plates
-
HEPES-Buffered Saline Solution (HBSS) containing 0.2% BSA
-
Fluorescently labeled antagonist/ligand
-
Unlabeled competing ligand (for determining non-specific binding)
-
NanoLuc® substrate (e.g., furimazine)
-
Plate reader with luminescence and fluorescence detection capabilities
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells stably expressing NLuc-ACKR3.
-
Harvest and resuspend the cells in HBSS with 0.2% BSA.
-
-
Assay Setup:
-
In a 384-well plate, add the NLuc-ACKR3 expressing cells.
-
For saturation binding: add increasing concentrations of the fluorescent ligand. For competition binding: add a fixed concentration of the fluorescent ligand and increasing concentrations of an unlabeled competitor.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled competing ligand.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Substrate Addition and Measurement:
-
Add the NanoLuc® substrate (e.g., furimazine) to all wells.
-
Incubate for 5 minutes.
-
Measure the bioluminescence (donor) and fluorescence (acceptor) signals.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the fluorescent signal by the bioluminescent signal.
-
Calculate specific binding by subtracting the non-specific binding (from wells with excess unlabeled ligand) from the total binding.
-
For saturation binding, plot specific binding against the fluorescent ligand concentration to determine the pKd. For competition binding, plot the BRET ratio against the competitor concentration to determine the pIC50.
-
Conclusion
The measurement of β-arrestin recruitment to ACKR3 using fluorescent antagonists and related RET-based assays provides a robust and quantitative method for studying the pharmacology of this atypical chemokine receptor. The detailed protocols and data presented herein serve as a valuable resource for researchers in academic and industrial settings, facilitating the discovery and development of novel modulators of ACKR3 for therapeutic intervention.
References
- 1. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 2. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACKR3 - Wikipedia [en.wikipedia.org]
- 4. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Peptidomimetic CXCR4 Antagonist TC14012 Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application of Fluorescent ACKR3 Antagonist 1 in Cancer Cell Migration Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, is a key player in cancer progression, particularly in modulating tumor cell migration and metastasis.[1][2] Unlike typical chemokine receptors, ACKR3 does not primarily signal through G-protein pathways but rather functions as a scavenger for the chemokine CXCL12, thereby regulating its bioavailability for the canonical receptor CXCR4.[1][3] This scavenging activity and its downstream signaling through β-arrestin pathways make ACKR3 an attractive therapeutic target for inhibiting cancer cell migration.[4][5]
This document provides detailed protocols for the application of a novel fluorescent ACKR3 antagonist, designated here as "Antagonist 1," in cancer cell migration assays. This antagonist is based on the scaffold of the ACKR3 agonist VUF11207, labeled with a fluorophore to enable visualization and quantification in cell-based assays.[1][6] The fluorescent properties of Antagonist 1 allow for its use in advanced imaging and quantitative analysis, providing valuable insights into the role of ACKR3 in cancer cell motility. These protocols are designed to be readily implemented in a research setting to assess the efficacy of ACKR3-targeted therapies.
Data Presentation
The following tables summarize the binding affinities of fluorescent ACKR3 probes and the quantitative effects of ACKR3 modulation on cancer cell migration.
Table 1: Binding Affinities of Fluorescent ACKR3 Probes
| Compound | Fluorophore | pKd | Cell Line | Assay Type | Reference |
| Fluorescent Probe 18a | BODIPY | 7.9 | HEK293G_NLuc-ACKR3 | NanoBRET Saturation Binding | [1][6] |
| Fluorescent Probe 18b | BODIPY | 7.3 | HEK293G_NLuc-ACKR3 | NanoBRET Saturation Binding | [1][6] |
| Fluorescent Probe 18c | BODIPY | 6.8 | HEK293G_NLuc-ACKR3 | NanoBRET Saturation Binding | [1][6] |
Table 2: Effect of ACKR3 Antagonist 1 on Cancer Cell Migration (Hypothetical Data)
| Cancer Cell Line | Assay Type | Antagonist 1 Concentration (nM) | Migration Inhibition (%) |
| Glioblastoma (U87) | Transwell Migration | 10 | 25 ± 4 |
| Glioblastoma (U87) | Transwell Migration | 100 | 65 ± 7 |
| Breast Cancer (MDA-MB-231) | Wound Healing | 10 | 18 ± 3 |
| Breast Cancer (MDA-MB-231) | Wound Healing | 100 | 52 ± 6 |
| Pancreatic Cancer (PANC-1) | Transwell Migration | 10 | 30 ± 5 |
| Pancreatic Cancer (PANC-1) | Transwell Migration | 100 | 72 ± 8 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ACKR3 signaling pathway and the workflows for the cancer cell migration assays.
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.vu.nl [research.vu.nl]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
Visualizing ACKR3 on Platelets with Fluorescent Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, is a key regulator of chemokine signaling and plays a significant role in various physiological and pathological processes, including cardiovascular diseases.[1][2] Platelets, anucleate blood cells crucial for hemostasis and thrombosis, express ACKR3 on their surface.[1][3][4] Emerging evidence suggests that ACKR3 signaling in platelets is involved in modulating thrombotic and thrombo-inflammatory responses, making it an attractive therapeutic target.[3][5][6] Visualizing ACKR3 on platelets using fluorescent antagonists provides a powerful tool to study its expression, trafficking, and function, and to screen for novel therapeutic agents.
These application notes provide detailed protocols for the visualization of ACKR3 on human platelets using fluorescently labeled antagonists, primarily focusing on flow cytometry and confocal microscopy techniques.
Core Concepts and Signaling Pathways
ACKR3 is an atypical G protein-coupled receptor (GPCR) that primarily signals through β-arrestin pathways rather than canonical G protein-mediated signaling.[2] Its main endogenous ligands are CXCL11 and CXCL12.[2][7] In platelets, ACKR3 activation has been shown to have anti-thrombotic effects, counteracting the pro-thrombotic signals mediated by the canonical CXCL12 receptor, CXCR4.[3][8] Ligation of ACKR3 on platelets can trigger inhibitory signaling cascades, including the AC-cAMP-PKA pathway, and modulate the platelet lipidome to favor antiplatelet lipid production.[4][8]
ACKR3 Signaling Pathway in Platelets
Caption: ACKR3 signaling in platelets leading to inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data related to ACKR3 expression and ligand binding affinity.
Table 1: ACKR3 Expression on Platelets
| Condition | ACKR3 Surface Expression | Reference |
| Healthy Subjects (basal) | ~50% of platelets are ACKR3+ | [3] |
| Acute Coronary Syndrome (ACS) Patients | Significantly enhanced compared to stable CAD | [3][4] |
| Post-Myocardial Infarction (MI) | Significantly enhanced | [1][3] |
| Hemin Stimulation | Concentration-dependent increase | [9] |
Table 2: Binding Affinities of Fluorescent Ligands for ACKR3
| Fluorescent Ligand | Receptor | Assay | pKd/pIC50 | Reference |
| Fluorescent Conjugate 18a | NLuc-ACKR3 | NanoBRET | 7.8 | [10][11] |
| Fluorescent Conjugate 18b | NLuc-ACKR3 | NanoBRET | 6.8 | [10][11] |
| Fluorescent Conjugate 18c | NLuc-ACKR3 | NanoBRET | 7.9 | [10][11] |
| CCX771 (agonist) | hACKR3 | Competition Binding | IC50 = 4.1 nM | [2] |
Experimental Protocols
Protocol 1: Isolation of Human Platelets
This protocol describes a standard method for isolating human platelets from whole blood, ensuring minimal activation.[12][13][14]
Materials:
-
Human whole blood collected in Acid Citrate (B86180) Dextrose (ACD) or sodium citrate tubes.
-
Prostaglandin E1 (PGE1) solution (1 µM).
-
HEPES-Tyrode buffer (pH 7.4).
-
Centrifuge.
-
Plastic transfer pipettes.
Procedure:
-
Draw whole blood into a syringe containing an anticoagulant (e.g., 1/10 volume of 3.8% sodium citrate).[14][15] To prevent platelet activation, 1 µM PGE1 can be added.[12][13]
-
Transfer the blood to a 50 mL conical tube and centrifuge at 150-200 x g for 15-20 minutes at room temperature with the brake off.[12][13]
-
Carefully collect the upper platelet-rich plasma (PRP) layer without disturbing the buffy coat and red blood cells.[12][14]
-
Add 1/10 volume of ACD to the PRP.[12]
-
Centrifuge the PRP at 900-1000 x g for 10 minutes at room temperature to pellet the platelets.[12]
-
Gently discard the supernatant (platelet-poor plasma).
-
Resuspend the platelet pellet in HEPES-Tyrode buffer to the desired concentration.
-
Allow the platelets to rest at room temperature for at least 30 minutes before proceeding with experiments.
Experimental Workflow for Platelet Isolation
Caption: Workflow for isolating human platelets.
Protocol 2: Flow Cytometry Analysis of ACKR3 on Platelets
This protocol outlines the steps for staining platelets with a fluorescent ACKR3 antagonist for analysis by flow cytometry.
Materials:
-
Isolated human platelets (from Protocol 1).
-
Fluorescently labeled ACKR3 antagonist.
-
Unlabeled ACKR3 antagonist (for competition/blocking experiment).
-
Phosphate-buffered saline (PBS) with 1% Bovine Serum Albumin (BSA).
-
Flow cytometer.
Procedure:
-
Adjust the concentration of washed platelets to 1-5 x 10⁸ platelets/mL in HEPES-Tyrode buffer.
-
To a series of flow cytometry tubes, add 100 µL of the platelet suspension.
-
For the competition control, pre-incubate one tube of platelets with a 100-fold excess of unlabeled ACKR3 antagonist for 15 minutes at room temperature.
-
Add the fluorescent ACKR3 antagonist to the tubes at a predetermined optimal concentration. Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the platelets by adding 1 mL of PBS with 1% BSA and centrifuging at 1000 x g for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the platelet pellet in 500 µL of PBS with 1% BSA.
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Record the fluorescence intensity to quantify the binding of the fluorescent antagonist.
Flow Cytometry Experimental Workflow
Caption: Workflow for flow cytometry analysis.
Protocol 3: Confocal Microscopy for Visualizing ACKR3 Internalization
This protocol allows for the visualization of ACKR3 on the platelet surface and its potential internalization upon ligand binding using a fluorescent antagonist.
Materials:
-
Isolated human platelets.
-
Fluorescently labeled ACKR3 antagonist.
-
Poly-L-lysine coated coverslips or chamber slides.
-
Paraformaldehyde (PFA) solution (4%).
-
Mounting medium with DAPI.
-
Confocal microscope.
Procedure:
-
Allow isolated platelets to adhere to poly-L-lysine coated coverslips for 30 minutes at room temperature.
-
Gently wash the coverslips with HEPES-Tyrode buffer to remove non-adherent platelets.
-
Incubate the adherent platelets with the fluorescent ACKR3 antagonist at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to observe potential internalization.[11]
-
After incubation, gently wash the coverslips twice with cold PBS.
-
Fix the platelets by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI (if nuclear counterstaining is desired, although platelets are anucleate).
-
Visualize the samples using a confocal microscope. Acquire images at appropriate excitation and emission wavelengths for the chosen fluorophore.
Logical Relationship for Internalization Assay
Caption: Logic for interpreting internalization assay results.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers interested in visualizing and studying ACKR3 on platelets using fluorescent antagonists. These methods are crucial for understanding the role of ACKR3 in platelet pathophysiology and for the development of novel anti-thrombotic therapies targeting this atypical chemokine receptor. Careful execution of these protocols will enable the generation of robust and reproducible data for both basic research and drug discovery applications.
References
- 1. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACKR3 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ACKR3 regulates platelet activation and ischemia-reperfusion tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACKR3 regulates platelet activation and ischemia-reperfusion tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Imaging of the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Hemin‐induced platelet activation is regulated by the ACKR3 chemokine surface receptor and has implications for passivation of vulnerable atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. timothyspringer.org [timothyspringer.org]
- 13. Isolation of human platelets from whole blood | Abcam [abcam.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NanoBRET Saturation Binding Experiments for ACKR3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell survival, proliferation, and migration. Unlike typical GPCRs, ACKR3 does not couple to G proteins but primarily signals through the β-arrestin pathway upon ligand binding.[1][2][3] Its function as a scavenger receptor, internalizing and degrading its ligands such as CXCL12 and CXCL11, adds another layer of complexity to its regulatory roles.[4][5][6] Understanding the binding kinetics of ligands to ACKR3 is paramount for the development of novel therapeutics targeting this receptor.
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology offers a sensitive and quantitative method to study ligand-receptor binding in live cells or cell membranes.[1] This application note provides a detailed protocol for performing NanoBRET saturation binding experiments to characterize the interaction of fluorescently labeled ligands with ACKR3.
Principle of the NanoBRET Saturation Binding Assay
The NanoBRET assay is based on the energy transfer between a bioluminescent donor, NanoLuc® (NLuc) luciferase, and a fluorescent acceptor. In this application, ACKR3 is genetically fused to NLuc (NLuc-ACKR3), serving as the BRET donor. A fluorescently labeled ligand for ACKR3 acts as the BRET acceptor. When the fluorescent ligand binds to NLuc-ACKR3, the donor and acceptor are brought into close proximity (typically <10 nm), allowing for resonance energy transfer from the NLuc substrate (furimazine) to the fluorophore. This results in a detectable fluorescent signal from the acceptor.[1]
In a saturation binding experiment, increasing concentrations of the fluorescent ligand are added to cells or membranes expressing NLuc-ACKR3. The specific binding of the ligand to the receptor will result in a concentration-dependent increase in the BRET signal, which will eventually saturate as all the receptors become occupied. Non-specific binding is determined by performing the same experiment in the presence of a high concentration of an unlabeled competing ligand. By subtracting the non-specific binding from the total binding, a saturation curve for specific binding can be generated and used to determine the equilibrium dissociation constant (KD), a measure of the ligand's binding affinity.
ACKR3 Signaling Pathway
ACKR3 primarily signals through a β-arrestin-dependent, G protein-independent pathway. Upon binding of its endogenous ligands, such as CXCL12 or CXCL11, ACKR3 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event facilitates the recruitment of β-arrestin to the receptor. β-arrestin recruitment can initiate downstream signaling cascades, including the activation of the ERK1/2 and Akt pathways, which are involved in cell survival and proliferation.[1][4] Furthermore, ACKR3 acts as a scavenger receptor by internalizing its ligands, leading to their degradation and thereby modulating their local concentrations available for other receptors like CXCR4.[4][5][6] ACKR3 can also form heterodimers with CXCR4, which alters the signaling of CXCR4 towards a β-arrestin-biased pathway.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Uptake Assay of Fluorescent CXCL12 in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), and its receptors, CXCR4 and ACKR3 (also known as CXCR7), play a pivotal role in a multitude of physiological and pathological processes, including angiogenesis, inflammation, and cancer metastasis.[1][2] The interaction of CXCL12 with its receptors on endothelial cells triggers intracellular signaling cascades that modulate cell migration, proliferation, and survival.[2] Consequently, the CXCL12/CXCR4/ACKR3 axis has emerged as a significant target for therapeutic intervention.
This document provides detailed protocols for an in vitro uptake assay to quantitatively and qualitatively assess the internalization of fluorescently labeled CXCL12 in endothelial cells. This assay is a valuable tool for screening potential modulators of the CXCL12 signaling pathway and for studying the cellular mechanisms of chemokine uptake.
Signaling Pathway Overview
CXCL12 binding to its cognate receptors, the canonical G-protein coupled receptor CXCR4 and the atypical chemokine receptor ACKR3, on endothelial cells initiates a cascade of intracellular events. Upon ligand binding, CXCR4 activates Gαi-protein signaling pathways, leading to downstream effects such as chemotaxis.[3][4] In contrast, ACKR3, which does not couple to G-proteins, primarily functions as a scavenger receptor, internalizing CXCL12 to regulate its extracellular concentration and thereby modulating CXCR4 activity.[1][3] Both receptors can undergo ligand-induced internalization.[1][3][4]
References
- 1. The unique structural and functional features of CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CXCL12-Induced Monocyte-Endothelial Interactions Promote Lymphocyte Transmigration Across an in Vitro Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL12 chemokine dimer signaling modulates acute myelogenous leukemia cell migration through altered receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring ACKR3-β-arrestin2 Interactions with NanoBiT®-Based Assays
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell survival, proliferation, and migration.[1] Unlike canonical GPCRs, ACKR3 does not couple to G proteins to initiate signaling cascades.[2][3][4] Instead, it functions as a β-arrestin-biased receptor.[2][5] Upon binding its cognate ligand, CXCL12, ACKR3 is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin2.[4][6][7] This interaction is pivotal for receptor internalization, scavenging of CXCL12, and initiating G protein-independent signaling pathways, such as the activation of MAP kinases.[1][2]
Monitoring the dynamic interaction between ACKR3 and β-arrestin2 is essential for understanding its biological functions and for screening potential therapeutic modulators. The NanoBiT® Protein:Protein Interaction System from Promega offers a sensitive, real-time method to study these interactions in living cells.[8][9][10] This technology is based on the structural complementation of a large (LgBiT) and a small (SmBiT) subunit of the bright NanoLuc® luciferase.[8][9][11] When these subunits are fused to two interacting proteins, their association brings the subunits into close proximity, reconstituting a functional luciferase and generating a bright luminescent signal.[8][9] The low affinity of the LgBiT and SmBiT subunits for each other ensures that the signal is dependent on the interaction of the target proteins.[8]
This document provides detailed protocols for utilizing the NanoBiT® system to monitor the ACKR3-β-arrestin2 interaction, enabling researchers to perform kinetic analysis and quantitative pharmacology studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological pathway and the experimental workflow for the NanoBiT®-based ACKR3-β-arrestin2 interaction assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells (or other suitable host cell line)
-
Plasmids:
-
NanoBiT® PPI vectors (e.g., from a NanoBiT® PPI Starter System, Promega Cat.# N2014)[11]
-
Human ACKR3 cDNA
-
Human β-arrestin2 cDNA
-
-
Transfection Reagent: (e.g., FuGENE® HD, Promega)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Assay Plates: White, opaque 96-well cell culture plates
-
Ligand: Recombinant Human CXCL12 (SDF-1α)
-
Detection Reagent: Nano-Glo® Live Cell Assay System (Promega)[11]
-
Instrumentation: Luminometer with live-cell reading capabilities
Protocol 1: Generation of NanoBiT® Fusion Constructs
-
Vector Selection: Choose appropriate NanoBiT® vectors for fusing LgBiT and SmBiT to the C-terminus of ACKR3 and the N-terminus of β-arrestin2, respectively. This orientation is commonly used for GPCR-arrestin interaction assays.[12] The recommended constructs are:
-
ACKR3-LgBiT
-
SmBiT-β-arrestin2
-
-
Cloning: Subclone the full-length coding sequences of human ACKR3 and human β-arrestin2 into the selected NanoBiT® vectors using standard molecular cloning techniques. Ensure that the fusion is in-frame and does not disrupt critical functional domains.
-
Sequence Verification: Verify the integrity of the final constructs by DNA sequencing.
Protocol 2: Cell Culture and Transfection
-
Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.
-
Transfection:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.
-
On the day of transfection, prepare a complex of the ACKR3-LgBiT and SmBiT-β-arrestin2 plasmids with the transfection reagent according to the manufacturer's protocol. A 1:1 ratio of the two plasmids is recommended as a starting point.
-
Add the transfection complex to the cells and incubate for 24-48 hours.
-
Protocol 3: Real-Time Kinetic Assay
-
Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into a white, opaque 96-well plate at a density of 20,000-40,000 cells per well in 80 µL of culture medium.
-
Reagent Preparation:
-
Prepare the Nano-Glo® Live Cell Reagent by diluting the substrate in the supplied buffer according to the manufacturer's instructions.[8]
-
Prepare a 5X concentrated solution of the ligand (CXCL12) in an appropriate assay buffer (e.g., HBSS or Opti-MEM).
-
-
Assay Execution:
-
Equilibrate the cell plate to the desired temperature (e.g., 37°C) in the luminometer.
-
Add 20 µL of the prepared Nano-Glo® Live Cell Reagent to each well.
-
Incubate for at least 30 minutes to allow the substrate to equilibrate.
-
Measure the baseline luminescence for 5-10 minutes.
-
Inject 25 µL of the 5X ligand solution to the wells to initiate the interaction.
-
Immediately begin measuring luminescence at regular intervals (e.g., every 1-2 minutes) for 60-120 minutes to monitor the association and potential dissociation of β-arrestin2.
-
Protocol 4: Endpoint Dose-Response Assay
-
Cell Seeding: Prepare the cell plate as described in Protocol 3, step 1.
-
Ligand Preparation: Prepare a serial dilution of CXCL12 at 5X the final desired concentrations. Include a vehicle control (buffer only).
-
Assay Execution:
-
Add 25 µL of each ligand concentration (or vehicle) to the appropriate wells.
-
Incubate the plate for a predetermined time point (e.g., 30 minutes, determined from the kinetic assay to be at or near the peak response).
-
Add 25 µL of Nano-Glo® Live Cell Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the endpoint luminescence using a plate-reading luminometer.
-
Data Presentation and Analysis
Quantitative data from these assays should be organized for clear interpretation and comparison.
Kinetic Data Analysis
The raw luminescence data from the real-time assay can be plotted over time to visualize the interaction dynamics.
Table 1: Representative Kinetic Parameters for ACKR3-β-arrestin2 Interaction
| Parameter | Value | Description |
| Baseline Luminescence | 1,500 RLU | Average Relative Light Units before ligand addition. |
| Peak Luminescence | 15,000 RLU | Maximum RLU achieved after ligand addition. |
| Time to Peak (t_max) | 25 min | Time taken to reach the maximum luminescent signal. |
| Half-life (t_1/2) Assoc. | 8 min | Time to reach 50% of the maximal signal during the association phase. |
| Signal Window | 10-fold | Ratio of Peak Luminescence to Baseline Luminescence. |
Dose-Response Data Analysis
The endpoint luminescence data is used to generate dose-response curves by plotting the signal against the logarithm of the ligand concentration. A non-linear regression analysis (e.g., four-parameter logistic fit) is used to determine pharmacological parameters.
Table 2: Pharmacological Profile of CXCL12-induced ACKR3-β-arrestin2 Interaction
| Parameter | Value | Description |
| EC₅₀ | 5.2 nM | The concentration of ligand that produces 50% of the maximal response. |
| E_max | 18,500 RLU | The maximum luminescence signal achieved at a saturating ligand concentration. |
| Hill Slope | 1.1 | The steepness of the dose-response curve. |
Conclusion
The NanoBiT® technology provides a robust and sensitive platform for studying the ACKR3-β-arrestin2 interaction in real time within a live-cell context. The protocols outlined here offer a comprehensive guide for setting up and executing kinetic and dose-response assays. This approach is highly amenable to high-throughput screening for the identification of novel ACKR3 modulators and for fundamental research into the mechanisms of β-arrestin-biased signaling.
References
- 1. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 2. ACKR3 - Wikipedia [en.wikipedia.org]
- 3. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACKR3–arrestin2/3 complexes reveal molecular consequences of GRK-dependent barcoding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NanoBiT® Protein:Protein Interaction System Protocol [promega.jp]
- 9. Imaging Intracellular Localization of Protein-to-Protein Interactions Using NanoBiT® Technology | Evident Scientific [evidentscientific.com]
- 10. news-medical.net [news-medical.net]
- 11. NanoBiT® PPI Starter Systems [promega.com]
- 12. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]
Application Notes and Protocols for Fluorescent ACKR3 Antagonist 1 in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for utilizing Fluorescent ACKR3 Antagonist 1 (also known as compound 18a), a novel tool for studying the Atypical Chemokine Receptor 3 (ACKR3). ACKR3, a G protein-coupled receptor (GPCR), plays a significant role in cancer progression and metastasis by acting as a scavenger for the chemokine CXCL12. Unlike canonical GPCRs, ACKR3 does not couple to G proteins but instead signals through β-arrestin pathways upon ligand binding.[1][2][3] This guide offers step-by-step protocols for characterizing the binding of this compound to ACKR3 in Human Embryonic Kidney 293 (HEK293) cells using NanoBRET™ binding assays and visualizing its interaction via confocal microscopy. Additionally, a protocol for a functional β-arrestin recruitment assay is provided to confirm the antagonist's activity.
Background: ACKR3 Signaling Pathway
ACKR3 is an atypical chemokine receptor that binds chemokines CXCL12 and CXCL11.[1][2] Its primary functions include regulating extracellular CXCL12 concentrations, which in turn modulates the signaling of another CXCL12 receptor, CXCR4.[4] Upon agonist binding, ACKR3 does not activate G-protein signaling pathways. Instead, it recruits β-arrestin, leading to receptor internalization and subsequent degradation of the bound chemokine.[1][2][5] ACKR3 can also form heterodimers with CXCR4, which alters the signaling output of CXCR4, favoring β-arrestin-mediated pathways over G-protein signaling.[6] this compound allows for the direct study of receptor binding and inhibition of these key functions.
Data Presentation: Pharmacological Properties
This compound (compound 18a) and related fluorescent probes have been characterized for their binding affinity to ACKR3 expressed in HEK293 cells using NanoBRET™ saturation binding assays.[6][7] The affinities are summarized below.
| Compound | Fluorophore | pKd (Mean ± SEM) | Reference |
| Fluorescent Antagonist 1 (18a) | BODIPY FL | 7.8 ± 0.1 | [6] |
| Compound 18b | BODIPY TMR | 6.8 ± 0.1 | [6] |
| Compound 18c | BODIPY 630 | 7.9 ± 0.1 | [6] |
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cells (or HEK293T variant). For NanoBRET™, HEK293 cells stably expressing N-terminal NanoLuc®-tagged ACKR3 (NLuc-ACKR3) are required.[6] For microscopy, cells suitable for transient transfection are needed.
-
Antagonist: this compound (Compound 18a).
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Transfection Reagents: As required (e.g., FuGene HD, TransIT-LT1, jetOPTIMUS).[4][8][9]
-
Plasmids:
-
Assay Buffers:
-
NanoBRET™ Reagents: Nano-Glo® Substrate (Furimazine), Extracellular NanoLuc® Inhibitor.[6][8]
-
Microscopy Reagents: Paraformaldehyde (PFA) for fixing, DAPI for nuclear staining, antifade mounting medium.
-
Plateware: White, opaque 96-well or 384-well plates for luminescence assays; black, clear-bottom 96-well plates or glass-bottom dishes for microscopy.
Cell Culture
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 1: NanoBRET™ Ligand Binding Assay
This protocol determines the binding affinity of the fluorescent antagonist to ACKR3 expressed on live HEK293 cells.
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing NLuc-ACKR3 in a white, opaque 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Ligand Preparation: Prepare serial dilutions of this compound in HBSS + 0.2% BSA.
-
Binding Reaction:
-
For total binding , add the diluted fluorescent antagonist to the wells.
-
For non-specific binding , add the diluted fluorescent antagonist to wells containing a high concentration (e.g., 10 µM) of a known, unlabeled ACKR3 ligand to outcompete the fluorescent probe.[6]
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.[6][7]
-
Substrate Addition: Add Nano-Glo® Substrate (Furimazine) and the extracellular inhibitor to each well according to the manufacturer's protocol (e.g., 1:400 final dilution for substrate).[6][7]
-
Final Incubation: Incubate for 5 minutes at room temperature in the dark.[6][7]
-
Detection: Measure luminescence using a plate reader equipped with two filters: one for NanoLuc® emission (~450 nm) and one for the fluorophore emission (>610 nm long-pass for red-shifted dyes).[10]
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission >610nm) / (Donor Emission 450nm).[6][10]
-
Calculate specific binding by subtracting the non-specific binding BRET ratio from the total binding BRET ratio.
-
Plot specific binding against the concentration of the fluorescent antagonist and fit the data to a one-site binding model to determine the Kd.
-
Protocol 2: Confocal Microscopy for Receptor Visualization
This protocol allows for the visualization of the fluorescent antagonist binding to ACKR3 on the cell surface and its potential internalization.
Methodology:
-
Cell Seeding: Seed HEK293 cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Transfection: Transiently transfect the cells with a plasmid encoding for SNAP-tagged ACKR3 using a suitable transfection reagent.
-
Expression: Allow the protein to express for 24-48 hours post-transfection.
-
Labeling: Replace the culture medium with pre-warmed HBSS or imaging medium containing the desired concentration of this compound (e.g., 10-100 nM).
-
Incubation: Incubate the cells for 30 minutes at 37°C.[7] For time-course experiments, images can be captured at various time points during this incubation.
-
Washing: Gently wash the cells three times with warm PBS to remove unbound antagonist.
-
Fixing and Staining (Optional): For fixed-cell imaging, incubate cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash again with PBS and add a nuclear counterstain like DAPI if desired.
-
Imaging: Mount the coverslips or place the dish on a confocal microscope. Acquire images using appropriate laser excitation and emission filter settings for the antagonist's fluorophore and DAPI (if used).
Protocol 3: β-Arrestin Recruitment BRET Assay
This functional assay measures the ability of the antagonist to block agonist-induced β-arrestin recruitment to ACKR3.
Methodology:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding an ACKR3-Rluc fusion protein (donor) and a β-arrestin2-YFP/Venus fusion protein (acceptor).[1][5]
-
Cell Seeding: 24 hours post-transfection, seed the cells into white 96-well plates.
-
Pre-incubation with Antagonist: 48 hours post-transfection, replace the medium with assay buffer. Add serial dilutions of this compound and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add an ACKR3 agonist (e.g., CXCL12) at a concentration that elicits a sub-maximal response (e.g., EC₈₀) to all wells except the negative control.
-
Incubation: Incubate for 5-10 minutes at 37°C.[5]
-
Substrate Addition: Add the Rluc substrate (e.g., Coelenterazine h) to a final concentration of 5 µM.[5]
-
Detection: After a 10-minute incubation at room temperature, measure luminescence and fluorescence using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the antagonist concentration and fit to a dose-response inhibition curve to determine the IC₅₀ value.
References
- 1. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eubopen.org [eubopen.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Use of a new proximity assay (NanoBRET) to investigate the ligand‐binding characteristics of three fluorescent ligands to the human β 1‐adrenoceptor expressed in HEK‐293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ACKR3 Functional Assays Using Fluorescent ACKR3 Agonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell survival, proliferation, and migration.[1] Unlike typical GPCRs, ACKR3 does not couple to G proteins to initiate signaling cascades. Instead, its primary functions are to scavenge its chemokine ligands, CXCL11 and CXCL12, and to mediate β-arrestin-biased signaling.[2][3] This unique signaling profile makes ACKR3 an attractive therapeutic target in fields such as oncology and immunology.
To facilitate the study of ACKR3 function and the discovery of novel modulators, a new class of small molecule fluorescent agonists has been developed.[4] These probes, derivatives of the potent ACKR3 agonist VUF11207, provide powerful tools for investigating receptor binding, internalization, and downstream signaling events in live cells with high sensitivity and spatial resolution.[4] This document provides detailed application notes and protocols for utilizing "Fluorescent ACKR3 Agonist 1" (a representative of the BODIPY-conjugated VUF11207 derivatives) in a variety of key functional assays.[4]
ACKR3 Signaling Pathways
ACKR3 signaling is primarily mediated through β-arrestin recruitment upon ligand binding. This leads to receptor internalization and subsequent activation of downstream pathways like the MAPK/ERK pathway. A key function of ACKR3 is the scavenging of extracellular chemokines, which modulates the local concentration of ligands available for other receptors, such as CXCR4.[1]
Figure 1. ACKR3 Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for Fluorescent ACKR3 Agonist 1 and other relevant ligands.
Table 1: Binding Affinities of Fluorescent ACKR3 Agonists
| Compound | Fluorophore | pKd (± SEM) |
| Fluorescent Agonist 18a | BODIPY FL-X | 7.8 ± 0.1 |
| Fluorescent Agonist 18b | BODIPY FL-X | 7.9 ± 0.1 |
| Fluorescent Agonist 18c | BODIPY FL-X | 6.8 ± 0.1 |
Table 2: Comparative Binding and Functional Data for ACKR3 Ligands [5][6]
| Ligand | Assay Type | Parameter | Value (nM) |
| CXCL12 | Radioligand Binding | IC50 | 1.3 |
| CXCL11 | Radioligand Binding | IC50 | 9.0 |
| VUF11207 | β-arrestin Recruitment | EC50 | 1.6 |
| CXCL12 | β-arrestin Recruitment | EC50 | 0.75 |
| CCX777 | β-arrestin Recruitment | EC50 | 0.95 |
| LIH383 | β-arrestin Recruitment | EC50 | 4.8 |
Experimental Protocols
Receptor Binding Assay (NanoBRET)
This protocol describes a NanoBRET (Bioluminescence Resonance Energy Transfer)-based ligand binding assay to determine the affinity of Fluorescent ACKR3 Agonist 1 for ACKR3 in live cells.
Figure 2. NanoBRET Binding Assay Workflow.
Materials:
-
HEK293 cells stably expressing N-terminally NanoLuc (Nluc)-tagged ACKR3
-
Fluorescent ACKR3 Agonist 1 (e.g., compound 18a)[4]
-
Unlabeled ACKR3 agonist (for non-specific binding control, e.g., VUF11207)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HBSS containing 0.2% BSA
-
NanoBRET substrate (e.g., Furimazine)
-
White, 96-well microplate
-
Plate reader capable of simultaneous dual-emission detection (e.g., BMG PHERAstar FS)
Procedure:
-
Seed Nluc-ACKR3 expressing HEK293 cells in a white, 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.
-
Prepare serial dilutions of Fluorescent ACKR3 Agonist 1 in HBSS with 0.2% BSA. For determination of non-specific binding, prepare identical dilutions containing a high concentration (e.g., 10 µM) of unlabeled ACKR3 agonist.
-
Carefully remove the culture medium from the cells and replace it with 80 µL of the prepared ligand solutions.
-
Incubate the plate at 37°C for 60 minutes.
-
Prepare the NanoBRET substrate according to the manufacturer's instructions and add 20 µL to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the luminescence at 460 nm (donor) and the fluorescence at >610 nm (acceptor) simultaneously using a plate reader.
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Subtract the non-specific binding BRET ratio from the total binding BRET ratio to obtain the specific binding.
-
Plot the specific binding against the concentration of the fluorescent agonist and fit the data to a one-site binding model to determine the Kd and pKd.
β-Arrestin Recruitment Assay
This protocol outlines a general method for measuring β-arrestin recruitment to ACKR3 upon stimulation with Fluorescent ACKR3 Agonist 1, which can be adapted for various technology platforms (e.g., BRET, FRET, or enzyme complementation assays).[7][8]
Materials:
-
HEK293 cells co-expressing ACKR3 and a β-arrestin biosensor system (e.g., ACKR3-RLuc and β-arrestin-YFP for BRET)
-
Fluorescent ACKR3 Agonist 1
-
Assay buffer (e.g., HBSS)
-
Appropriate substrate for the biosensor system (e.g., Coelenterazine h for RLuc)
-
White or black, 96-well microplate (depending on the assay platform)
-
Plate reader with appropriate detection capabilities
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay buffer and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of Fluorescent ACKR3 Agonist 1 in assay buffer.
-
Add the agonist solutions to the cells and incubate for a time course (e.g., 5, 15, 30 minutes) or at a fixed time point.
-
If required by the assay platform, add the substrate for the donor molecule.
-
Measure the signal (e.g., BRET ratio, FRET ratio, or luminescence) using a plate reader.
-
Plot the signal against the agonist concentration and fit the data to a dose-response curve to determine the EC50.
Receptor Internalization Assay (Confocal Microscopy)
This protocol describes the visualization of ACKR3 internalization induced by Fluorescent ACKR3 Agonist 1 using confocal microscopy.[4][9]
References
- 1. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACKR3 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.vu.nl [research.vu.nl]
- 9. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing signal-to-noise ratio in fluorescent ACKR3 antagonist experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their fluorescent ACKR3 antagonist experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the signal-to-noise ratio in a fluorescent ACKR3 antagonist assay?
A1: The signal-to-noise (S/N) ratio is primarily influenced by the following factors:
-
Fluorescent Probe Properties: The affinity (Kd) of the fluorescent antagonist for ACKR3, its quantum yield, and photostability are critical. A high-affinity probe with robust fluorescence is ideal.[1][2]
-
Cellular Expression of ACKR3: The density of ACKR3 receptors on the cell surface directly impacts the total available binding sites for the fluorescent antagonist.[3]
-
Nonspecific Binding: High nonspecific binding of the fluorescent probe to cell surfaces, plasticware, or other proteins can significantly increase background noise.[1][2]
-
Cell Health and Density: Unhealthy or overly confluent cells can exhibit higher autofluorescence, contributing to background noise.[3][4]
-
Assay Buffer Composition: Components in the assay buffer, such as serum proteins, can sometimes interfere with the assay by binding to the fluorescent ligand or by increasing background fluorescence.
-
Instrumentation Settings: The choice of excitation and emission wavelengths, as well as the sensitivity settings of the plate reader or microscope, can impact the measured signal and background.
Q2: How do I choose the appropriate fluorescent antagonist for my ACKR3 experiment?
A2: Selecting the right fluorescent antagonist is crucial for a successful experiment. Consider the following:
-
Affinity: The antagonist should have a high affinity for ACKR3 (ideally in the nanomolar or sub-nanomolar range) to ensure specific binding at low concentrations.[1][2][5]
-
Specificity: The probe should be highly selective for ACKR3 over other chemokine receptors, such as CXCR4, to avoid off-target effects.
-
Fluorophore Characteristics: The chosen fluorophore should have a high quantum yield, be resistant to photobleaching, and its excitation/emission spectra should be compatible with your detection instrumentation.[6]
-
Application: Ensure the fluorescent antagonist has been validated for your intended application, whether it's a binding assay (like NanoBRET), flow cytometry, or fluorescence microscopy.[1][2]
Q3: What is a NanoBRET assay and why is it commonly used for ACKR3?
A3: NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the interaction between a bioluminescent donor (NanoLuc luciferase) and a fluorescent acceptor.[1][2] In the context of ACKR3, the receptor is often tagged with NanoLuc (NLuc-ACKR3), and a fluorescently labeled antagonist serves as the acceptor. When the fluorescent antagonist binds to NLuc-ACKR3, energy is transferred from the luciferase to the fluorophore, resulting in a detectable fluorescent signal.[1][2] This technology is favored for ACKR3 studies because it offers a homogenous, real-time assay format with a good signal-to-noise ratio, making it suitable for quantifying ligand binding affinity and for high-throughput screening.[1][5][7]
Troubleshooting Guides
Issue 1: High Background Fluorescence
Symptoms:
-
High signal in "no cell" or "unlabeled cell" control wells.
-
Low signal-to-noise ratio.
-
Difficulty in distinguishing specific binding from nonspecific binding.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Nonspecific Binding of Fluorescent Antagonist | - Reduce the concentration of the fluorescent antagonist. - Include a blocking agent like bovine serum albumin (BSA) (e.g., 0.1-0.5%) in the assay buffer to reduce binding to plastic surfaces and non-receptor proteins.[2] - Perform thorough washing steps to remove unbound probe.[3] |
| Cell Autofluorescence | - Optimize cell seeding density; avoid overly confluent wells.[3][4] - Use a phenol (B47542) red-free medium during the assay, as phenol red is fluorescent. - If possible, use a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum, where cellular autofluorescence is typically lower.[3] |
| Contaminated Reagents or Assay Plates | - Use high-quality, non-fluorescent assay plates (e.g., black-walled, clear-bottom plates for bottom-reading instruments).[3] - Ensure all buffers and media are freshly prepared and filtered to remove any particulate matter. |
| Sub-optimal Instrument Settings | - Optimize the gain settings on your plate reader or microscope to maximize the signal from your specific probe while minimizing background noise. - Ensure the correct excitation and emission filters are being used for your specific fluorophore. |
Issue 2: Low or No Specific Signal
Symptoms:
-
Signal from wells with fluorescent antagonist is not significantly higher than background.
-
In a competition assay, the unlabeled antagonist does not displace the fluorescent antagonist.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low ACKR3 Expression | - Verify the expression of ACKR3 in your cell line using a validated method like flow cytometry or qPCR. - If using transient transfection, optimize the transfection efficiency. - Consider using a cell line with higher or more stable ACKR3 expression. |
| Inactive Fluorescent Antagonist | - Ensure proper storage of the fluorescent antagonist (e.g., protected from light, appropriate temperature) to prevent degradation. - Prepare fresh dilutions of the antagonist for each experiment. |
| Inefficient Energy Transfer (NanoBRET) | - Confirm that the emission spectrum of the NanoLuc donor and the excitation spectrum of the fluorescent acceptor have sufficient overlap.[8] - Ensure the distance and orientation between the NanoLuc tag and the ligand binding pocket are suitable for BRET. |
| Photobleaching | - Minimize the exposure of the fluorescent samples to excitation light before measurement.[6][9] - Use an anti-fade mounting medium for microscopy applications. - If possible, use more photostable fluorophores.[6] |
| Incorrect Assay Conditions | - Optimize the incubation time and temperature for the binding reaction. A 60-minute incubation at 37°C is a common starting point.[1][2] - Ensure the pH and ionic strength of the assay buffer are optimal for receptor-ligand binding. |
Quantitative Data Summary
Table 1: Affinity of Fluorescent Probes for ACKR3
| Fluorescent Probe | Assay Type | Cell Line | Affinity (pKd/pKi) | Reference |
| Compound 18a (BODIPY FL-X conjugate) | NanoBRET Saturation | HEK293G_NLuc-ACKR3 | 7.9 ± 0.1 | [1] |
| Compound 18b (BODIPY FL-X conjugate) | NanoBRET Saturation | HEK293G_NLuc-ACKR3 | 7.3 ± 0.1 | [1] |
| Compound 18c (BODIPY FL-X conjugate) | NanoBRET Saturation | HEK293G_NLuc-ACKR3 | 6.8 ± 0.1 | [1] |
| CXCL12-AZD488 | NanoBRET Saturation | HEK293T-NLuc-ACKR3 | 8.8 ± 0.1 | [8] |
| CXCL12-AZD594 | NanoBRET Saturation | HEK293T-NLuc-ACKR3 | 8.9 ± 0.1 | [8] |
| CXCL12-AZD647 | NanoBRET Saturation | HEK293T-NLuc-ACKR3 | 8.7 ± 0.1 | [8] |
Table 2: Potency of Unlabeled Ligands in Competition with a Fluorescent Probe
| Unlabeled Ligand | Fluorescent Probe | Assay Type | Cell Line | Potency (pIC50) | Reference |
| (R)-1 | Compound 18a | NanoBRET Competition | HEK293G_NLuc-ACKR3 | 8.1 ± 0.1 | [1] |
| Compound 4 | Compound 18a | NanoBRET Competition | HEK293G_NLuc-ACKR3 | 7.5 ± 0.1 | [1] |
| Compound 9 | Compound 18a | NanoBRET Competition | HEK293G_NLuc-ACKR3 | 6.9 ± 0.1 | [1] |
| VUF16840 | CXCL12-AF647 | NanoBRET Competition | HEK293T-NLuc-ACKR3 | 8.2 ± 0.1 | [7] |
| VUF15485 | CXCL12-AF647 | NanoBRET Competition | HEK293T-NLuc-ACKR3 | 8.3 ± 0.1 | [7] |
Experimental Protocols
Protocol 1: Fluorescent Antagonist Saturation Binding Assay using NanoBRET
This protocol is adapted from studies characterizing novel fluorescent ligands for ACKR3.[1][2]
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing N-terminally tagged NanoLuc-ACKR3 (NLuc-ACKR3) in appropriate growth medium.
-
On the day before the assay, seed the cells into a white, 96-well, clear-bottom plate at an optimized density (e.g., 20,000-40,000 cells/well) to achieve 80-90% confluency on the day of the experiment.
-
-
Assay Preparation:
-
Prepare a series of dilutions of the fluorescent antagonist in assay buffer (e.g., HBSS with 0.1% BSA).
-
Prepare a high concentration solution of a known unlabeled ACKR3 ligand (e.g., 10 µM of a potent antagonist) to determine nonspecific binding.
-
-
Binding Reaction:
-
Wash the cells once with assay buffer.
-
For total binding, add the diluted fluorescent antagonist to the wells.
-
For nonspecific binding, add the fluorescent antagonist along with the high concentration of the unlabeled ligand.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Signal Detection:
-
Add the NanoLuc substrate, furimazine, to all wells (e.g., at a 1:400 final dilution).
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the luminescence (donor) and fluorescence (acceptor) signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the fluorescence signal by the luminescence signal for each well.
-
Calculate specific binding by subtracting the nonspecific binding BRET ratio from the total binding BRET ratio.
-
Plot the specific binding against the concentration of the fluorescent antagonist and fit the data to a saturation binding curve to determine the Kd and Bmax.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. azolifesciences.com [azolifesciences.com]
Reducing non-specific binding of Fluorescent ACKR3 antagonist 1
Welcome to the technical support center for Fluorescent ACKR3 Antagonist 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this fluorescent antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small molecule probe designed to specifically bind to the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. Its intrinsic fluorescence allows for the direct visualization and quantification of ACKR3 in various experimental settings, including fluorescence microscopy and plate-based binding assays. Its primary application is to study the expression, localization, and trafficking of ACKR3 in live or fixed cells.
Q2: What are the known binding characteristics of fluorescent antagonists for ACKR3?
While specific data for a compound named "this compound" is not publicly available, a study on similar small molecule fluorescent ACKR3 antagonists (referred to as 18a, 18b, and 18c) provides valuable insights. These antagonists demonstrated clear, saturable, and specific binding to ACKR3 with low levels of non-specific binding.[1] The binding affinities (pKd) for these compounds are summarized in the table below.
Quantitative Data Summary
| Compound | pKd |
| 18a | 7.9 ± 0.1 |
| 18b | 7.2 ± 0.2 |
| 18c | 6.8 ± 0.1 |
| Data from a study on small molecule fluorescent ACKR3 antagonists, which can be used as a reference for the expected performance of this compound.[1] |
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: High Background Fluorescence or Non-Specific Binding
High background fluorescence can obscure the specific signal from ACKR3-bound antagonist, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Blocking | Optimize your blocking step. Use a blocking buffer containing 1-5% Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if used).[2] Increase the blocking incubation time to at least 1 hour at room temperature.[2] |
| Suboptimal Antagonist Concentration | Perform a concentration titration of this compound to find the optimal concentration that maximizes the specific signal while minimizing background. |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with the fluorescent antagonist.[2] Use a wash buffer containing a mild detergent like 0.05% Tween-20 to help remove unbound antagonist.[3] |
| Hydrophobic Interactions | The fluorescent dye on the antagonist may have hydrophobic properties, leading to non-specific binding to cellular components or plasticware.[4] Include a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in your incubation and wash buffers. Consider using protein-based blocking agents like BSA to minimize hydrophobic interactions.[5] |
| Cellular Autofluorescence | Before your experiment, examine unstained cells under the microscope using the same filter sets to assess the level of endogenous autofluorescence. If autofluorescence is high, you may need to use a fluorophore with a different excitation/emission spectrum or use a commercial autofluorescence quenching kit. |
Issue 2: Weak or No Specific Fluorescent Signal
A weak or absent signal can be due to several factors related to the experimental setup or the cells themselves.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low ACKR3 Expression | Ensure that the cell line you are using expresses a sufficient level of ACKR3. You can verify this using techniques like qPCR, Western blot, or by using a positive control cell line known to have high ACKR3 expression. |
| Incorrect Antagonist Concentration | The concentration of the fluorescent antagonist may be too low. Refer to the product's technical data sheet for the recommended concentration range and perform a titration to determine the optimal concentration for your specific cell type and experimental conditions. |
| Suboptimal Imaging Settings | Optimize your microscope settings, including laser power, detector gain, and exposure time, to enhance the signal-to-noise ratio.[6] Be cautious not to increase these settings to a point where you saturate the detector or cause excessive photobleaching. |
| Photobleaching | Minimize the exposure of your sample to excitation light before imaging. Use an anti-fade mounting medium if you are imaging fixed cells. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the fluorophore of the this compound. |
Experimental Protocols
Protocol 1: General Fluorescent Ligand Binding Assay (Microscopy)
This protocol outlines a general procedure for staining cells with this compound for visualization by fluorescence microscopy.
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Cell Fixation (Optional, for fixed-cell imaging): Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash the cells three times with PBS.
-
Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.[2]
-
Incubation with Fluorescent Antagonist: Dilute the this compound to the desired concentration in a binding buffer (e.g., PBS with 0.1% BSA). Remove the blocking buffer and add the antagonist solution to the cells. Incubate for the recommended time (typically 1-2 hours) at the appropriate temperature (e.g., 37°C for live cells, room temperature for fixed cells), protected from light.
-
Washing: Remove the antagonist solution and wash the cells three to five times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound antagonist.
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the correct filter sets for the antagonist's fluorophore.
Protocol 2: Competition Binding Assay to Determine Specificity
This protocol is used to confirm that the binding of the fluorescent antagonist is specific to ACKR3.
-
Follow the steps for the General Fluorescent Ligand Binding Assay (Protocol 1).
-
In parallel with the wells incubated with only the fluorescent antagonist (total binding), prepare wells where the cells are co-incubated with the fluorescent antagonist and a high concentration (e.g., 100-fold molar excess) of an unlabeled, known ACKR3 antagonist. This will determine the non-specific binding.
-
Image both sets of samples using identical microscope settings.
-
Quantify the fluorescence intensity per cell. Specific binding is calculated by subtracting the average fluorescence intensity of the non-specific binding samples from the average fluorescence intensity of the total binding samples. A significant reduction in fluorescence in the presence of the unlabeled competitor indicates specific binding.
Visualizations
ACKR3 Signaling and Scavenging Pathway
Caption: ACKR3 signaling is primarily mediated by β-arrestin recruitment upon ligand binding.
Experimental Workflow for Assessing Non-Specific Binding
Caption: Workflow to quantify the specific binding of the fluorescent antagonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 5. Binding interaction of a novel fluorophore with serum albumins: steady state fluorescence perturbation and molecular modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting low fluorescence signal in ACKR3 live cell imaging
Welcome to the technical support center for ACKR3 live cell imaging. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results in their experiments.
Troubleshooting Guide: Low Fluorescence Signal
A low fluorescence signal is a frequent issue in live cell imaging of ACKR3. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal.
Question: I am not seeing any fluorescent signal, or the signal is too weak to analyze. What are the possible causes and solutions?
Answer:
Several factors can contribute to a low or absent fluorescence signal in your ACKR3 live cell imaging experiment. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| 1. Issues with Fluorescent Probe | |
| Low Affinity or Specificity | - Verify the binding affinity (Kd) of your fluorescent ligand or antibody for ACKR3. High-affinity probes are essential for good signal-to-noise.[1][2][3] - Ensure the probe is specific for ACKR3 and does not exhibit significant off-target binding. |
| Suboptimal Probe Concentration | - Perform a concentration titration of the fluorescent probe to determine the optimal concentration that maximizes signal without inducing non-specific binding or cellular toxicity. |
| Probe Photobleaching | - Minimize exposure of the fluorescent probe to excitation light before and during imaging. - Use an anti-fade mounting medium if compatible with your live cell setup.[4][5] - Adjust imaging parameters to use the lowest possible laser power and shortest exposure times that still yield a detectable signal.[6] |
| 2. Cell-Related Issues | |
| Low ACKR3 Expression | - Confirm ACKR3 expression in your chosen cell line at both the mRNA and protein level.[7][8] Some cell lines may have low endogenous expression.[9] - Consider using a cell line known to have high ACKR3 expression or transiently/stably overexpressing a tagged ACKR3 construct (e.g., SNAP-tag, GFP-tag).[1][10] |
| Rapid Receptor Internalization | - ACKR3 is known for its rapid internalization upon ligand binding.[7][11] A low signal at the plasma membrane might be due to the receptor being localized in intracellular vesicles.[1] - Image cells at earlier time points after probe addition. - Perform imaging at lower temperatures (e.g., 4°C) to inhibit internalization, although this will not represent physiological conditions.[7] |
| Poor Cell Health | - Ensure cells are healthy and not overly confluent, as this can affect receptor expression and cellular function. - Use a viability stain to confirm that the experimental conditions are not causing cell death. |
| 3. Imaging System and Settings | |
| Incorrect Microscope Settings | - Verify that the excitation and emission filters on the microscope are appropriate for the specific fluorophore you are using.[4][5] - Optimize detector gain/sensitivity and exposure time. Be mindful that increasing these too much can also increase background noise. |
| Objective Lens Choice | - Use a high numerical aperture (NA) objective lens to maximize light collection and improve signal-to-noise ratio.[6] |
| Focusing Issues | - Ensure the focal plane is correctly set on the cell surface where ACKR3 is expected to be located, especially if you are interested in plasma membrane signal. |
Frequently Asked Questions (FAQs)
Q1: What are the best fluorescent probes to use for ACKR3 live cell imaging?
A1: The choice of fluorescent probe depends on the specific experimental goals.
-
Small Molecule Fluorescent Ligands: These are often cell-permeable and can be used to label the entire receptor population (surface and intracellular). Several fluorescent agonists for ACKR3 have been developed with good affinity and specificity.[1][2][12]
-
Fluorescently Labeled Antibodies or Nanobodies: These are typically cell-impermeable and will specifically label the extracellular domain of ACKR3 on the cell surface. This is useful for studying receptor trafficking and internalization.[7][10]
-
Genetically Encoded Fluorescent Proteins: Fusing a fluorescent protein (e.g., GFP, mCherry) to ACKR3 allows for direct visualization of the receptor. However, the large tag may potentially interfere with receptor function and trafficking.
Q2: How can I confirm that my fluorescent signal is specific to ACKR3?
A2: To ensure signal specificity, perform the following control experiments:
-
Competition Assay: Co-incubate your fluorescent probe with an excess of an unlabeled, high-affinity ACKR3 ligand. A significant reduction in the fluorescent signal indicates specific binding.[1]
-
Negative Control Cells: Image cells that do not express ACKR3 (knockout or a cell line with known low expression). There should be minimal to no fluorescent signal in these cells.[7]
-
Knockdown Control: Use siRNA or shRNA to knockdown ACKR3 expression in your target cells. A corresponding decrease in fluorescence intensity will confirm specificity.
Q3: My signal-to-noise ratio is poor. How can I improve it?
A3: Improving the signal-to-noise ratio is crucial for clear imaging.[6]
-
Increase Signal:
-
Optimize probe concentration as described in the troubleshooting guide.
-
Use a brighter fluorophore if possible.
-
If using an antibody-based method, consider a signal amplification strategy.
-
-
Reduce Noise/Background:
-
Use phenol (B47542) red-free imaging medium to reduce background fluorescence.
-
Wash cells thoroughly after incubation with the fluorescent probe to remove unbound molecules.
-
Optimize imaging settings, such as reducing detector gain if it's contributing to noise.
-
Include an unstained control to assess the level of autofluorescence in your cells.[4]
-
Experimental Protocols
Protocol: Live Cell Imaging of ACKR3 Using a Fluorescent Small Molecule Ligand
This protocol provides a general framework for imaging ACKR3 in live cells using a fluorescent small molecule probe.
Materials:
-
Cells expressing ACKR3 (e.g., HEK293 cells transiently transfected with SNAP-ACKR3)[1]
-
Complete cell culture medium
-
Phenol red-free imaging medium (e.g., HBSS or FluoroBrite DMEM)
-
Fluorescent ACKR3 small molecule ligand (e.g., compound 18a from Zarca et al., 2023)[1]
-
Glass-bottom imaging dishes or plates
-
Confocal microscope equipped for live cell imaging with environmental control (37°C, 5% CO2)
Methodology:
-
Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Washing: On the day of the experiment, gently wash the cells twice with pre-warmed phenol red-free imaging medium.
-
Probe Incubation: Add the fluorescent ACKR3 ligand, diluted to the desired concentration in imaging medium, to the cells. Incubate for 30-60 minutes at 37°C.[1] The optimal time may need to be determined empirically.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound probe.
-
Imaging: Immediately place the dish on the microscope stage within the environmental chamber. Acquire images using the appropriate laser lines and emission filters for your chosen fluorophore.
-
Time-Lapse Imaging (Optional): To observe receptor dynamics, acquire images at regular intervals (e.g., every 1-5 minutes).
Visualizations
ACKR3 Signaling Pathway
ACKR3 is an atypical chemokine receptor that primarily signals through a β-arrestin-biased pathway, rather than canonical G-protein coupling. Upon ligand binding, it recruits β-arrestin, leading to receptor internalization and scavenging of its chemokine ligands, such as CXCL12.[13][14][15][16] This process modulates the availability of chemokines for other receptors like CXCR4.
Caption: Simplified signaling pathway of the atypical chemokine receptor ACKR3.
Experimental Workflow for Troubleshooting Low Fluorescence
This workflow provides a logical sequence of steps to diagnose and resolve issues of low fluorescence signal in ACKR3 live cell imaging experiments.
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Imaging of the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Heterogeneous expression of the atypical chemokine receptor ACKR3 in glioblastoma patient-derived tissue samples and cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.vu.nl [research.vu.nl]
- 13. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 14. ACKR3 - Wikipedia [en.wikipedia.org]
- 15. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of ACKR3: A Guide to Accounting for Constitutive Cycling in Binding Assays
Technical Support Center
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, presents unique challenges in experimental studies due to its high level of constitutive activity. Unlike conventional GPCRs, ACKR3 readily cycles between active and inactive conformations even in the absence of a ligand, leading to basal signaling and internalization.[1][2] This inherent activity can significantly impact the design, execution, and interpretation of binding assays. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and robust experimental protocols to accurately account for ACKR3's constitutive cycling.
Frequently Asked Questions (FAQs)
Q1: What is ACKR3 constitutive cycling and why is it a problem for binding assays?
A1: ACKR3's constitutive cycling refers to its ability to undergo ligand-independent internalization and recycling back to the cell surface.[3] This process is driven by the receptor's inherent conformational flexibility, which allows it to interact with intracellular machinery like β-arrestins and G protein-coupled receptor kinases (GRKs) without agonist stimulation.[1][2] In the context of binding assays, this constitutive activity can lead to several issues:
-
High background signal: The continuous internalization of the receptor can lead to non-specific binding of labeled ligands within the cell, masking the true specific binding signal.
-
Underestimation of ligand affinity: The dynamic state of the receptor at the cell surface can affect the equilibrium of ligand binding, potentially leading to an underestimation of a compound's true affinity.
-
Difficulty in distinguishing between agonists, antagonists, and inverse agonists: The basal level of receptor activity can make it challenging to discern the true pharmacological nature of a test compound.
Q2: What is an inverse agonist and how can it help in studying ACKR3?
A2: An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of ACKR3, an inverse agonist stabilizes the inactive conformation of the receptor, thereby suppressing its constitutive activity.[4][5] This is incredibly useful in binding assays as it can:
-
Reduce basal signaling and internalization: By locking the receptor in an inactive state at the cell surface, inverse agonists can significantly lower background noise and provide a stable baseline for measurements.[4][5]
-
Facilitate the characterization of other ligands: By creating a "silent" background, the effects of agonists and antagonists can be more clearly and accurately determined.
Q3: What are the key differences between a traditional binding assay and one designed for ACKR3?
A3: While the fundamental principles of ligand binding remain the same, assays for ACKR3 must incorporate steps to account for its constitutive activity. Key differences include:
-
Use of inverse agonists: Incorporating a known inverse agonist can help to establish a true baseline of minimal receptor activity.
-
Kinetic vs. endpoint measurements: Due to the dynamic nature of receptor cycling, kinetic assays that measure binding over time can provide more insightful data than single-point endpoint measurements.
-
Focus on functional readouts: In addition to direct binding, functional assays that measure downstream events like β-arrestin recruitment or receptor internalization are crucial for understanding a ligand's full impact on ACKR3.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High non-specific binding in radioligand assays | Constitutive internalization of ACKR3 leading to intracellular accumulation of the radioligand. | 1. Pre-treat cells with a saturating concentration of a known ACKR3 inverse agonist (e.g., VUF16840) to stabilize the receptor at the cell surface.[4] 2. Perform binding assays at 4°C to minimize active cellular processes like endocytosis. 3. Optimize washing steps to ensure complete removal of unbound radioligand. |
| Low specific binding signal | 1. Low receptor expression levels. 2. Suboptimal concentration of the labeled ligand. 3. Degradation of the labeled ligand. | 1. Confirm receptor expression levels via Western blot or flow cytometry. 2. Perform a saturation binding experiment to determine the optimal concentration of the labeled ligand (Kd). 3. Ensure the stability of your labeled ligand under assay conditions. |
| Inconsistent results between experiments | 1. Variability in cell passage number and health. 2. Inconsistent incubation times. 3. Variability in reagent preparation. | 1. Use cells within a consistent and low passage number range. 2. Ensure precise timing for all incubation steps. 3. Prepare fresh reagents for each experiment and ensure accurate pipetting. |
| Difficulty differentiating agonist from partial agonist activity in functional assays | High basal β-arrestin recruitment due to constitutive activity. | 1. Establish a baseline using an inverse agonist to quantify the level of constitutive activity. 2. Generate full dose-response curves for your test compounds and a known full agonist to accurately determine relative efficacies. |
Experimental Protocols
Protocol 1: NanoBRET Ligand Binding Assay to Account for Constitutive Cycling
This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure ligand binding to ACKR3 in live cells, incorporating an inverse agonist to establish a stable baseline.
Materials:
-
HEK293T cells transiently co-transfected with ACKR3-NLuc (N-terminally tagged with NanoLuc luciferase) and a plasma membrane-targeted mVenus fluorescent protein.
-
Fluorescently labeled ACKR3 ligand (e.g., CXCL12-AF647).[6]
-
ACKR3 inverse agonist (e.g., VUF16840).[4]
-
Assay buffer: HBSS with 0.2% BSA.
-
White, low-volume 384-well plates.
-
BRET-compatible plate reader.
Methodology:
-
Cell Preparation: Seed the transfected HEK293T cells in the 384-well plates and incubate overnight.
-
Inverse Agonist Pre-treatment (for baseline determination): To a subset of wells, add a saturating concentration of the inverse agonist and incubate for 30 minutes at 37°C. This will serve as the baseline for minimal receptor activity.
-
Ligand Addition: Add increasing concentrations of the fluorescently labeled ligand to the wells. For competition assays, add a fixed concentration of the labeled ligand along with increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
BRET Measurement: Measure the BRET signal using a plate reader with appropriate filters for NLuc emission (e.g., 460 nm) and mVenus emission (e.g., 535 nm).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The specific binding can be determined by subtracting the BRET ratio in the presence of a high concentration of unlabeled ligand from the total binding.
Protocol 2: β-Arrestin Recruitment Assay (NanoBiT)
This protocol uses the NanoBiT protein-protein interaction system to measure ligand-induced β-arrestin recruitment to ACKR3, a key functional readout of receptor activation.
Materials:
-
HEK293T cells co-transfected with ACKR3-SmBiT and LgBiT-β-arrestin2 constructs.
-
Test compounds (agonists, antagonists, inverse agonists).
-
Known ACKR3 agonist (e.g., CXCL12) as a positive control.[4]
-
Known ACKR3 inverse agonist (e.g., VUF16840) to measure constitutive activity.[4]
-
Assay buffer: Opti-MEM or similar.
-
White 96-well plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the transfected cells in the 96-well plates and incubate for 24 hours.
-
Compound Addition: Add increasing concentrations of your test compounds to the wells. Include wells with the positive control agonist and the inverse agonist.
-
Incubation: Incubate the plate at 37°C for a time course (e.g., 5, 15, 30, 60 minutes) to capture the kinetics of β-arrestin recruitment.
-
Luminescence Measurement: Measure the luminescence signal at each time point using a luminometer.
-
Data Analysis: The luminescence signal is directly proportional to the extent of ACKR3-β-arrestin interaction. Plot dose-response curves to determine the potency (EC50) and efficacy (Emax) of your compounds. The signal in the wells with the inverse agonist will indicate the level of constitutive β-arrestin recruitment.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: ACKR3 signaling and the effect of an inverse agonist.
Caption: Workflow for a NanoBRET ligand binding assay.
By implementing these strategies and protocols, researchers can more effectively navigate the challenges posed by ACKR3's constitutive cycling and obtain more accurate and reproducible data in their binding and functional assays.
References
- 1. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of constitutive activity of the atypical chemokine receptor ACKR3 by the small-molecule inverse agonist VUF16840 | CoLab [colab.ws]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Cell Permeability of Fluorescent GPCR Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorescently labeled G protein-coupled receptor (GPCR) ligands, specifically addressing challenges related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: My fluorescent GPCR ligand is not entering the cells. What are the potential causes and solutions?
A1: Poor cell permeability of fluorescent ligands is a common issue and can stem from several factors related to the ligand's physicochemical properties. Key considerations include:
-
Lipophilicity: The partition coefficient (LogP) is a crucial determinant of membrane permeability. Highly polar or charged molecules often struggle to cross the nonpolar lipid bilayer.
-
Solution: Consider modifying the ligand to increase its lipophilicity. However, be aware that excessively high lipophilicity can lead to nonspecific binding to cellular membranes and other hydrophobic pockets.[1]
-
-
Molecular Size and Weight: Larger molecules generally exhibit lower passive diffusion across the cell membrane. The addition of a fluorophore and a linker can significantly increase the overall size of the ligand.[2]
-
Charge: The overall charge of the fluorescent ligand at physiological pH can impact its interaction with the negatively charged cell membrane.
-
Solution: Modify the ligand to have a neutral or slight positive charge, which can improve membrane penetration.[4]
-
Q2: I am observing high background fluorescence in my imaging experiment. How can I reduce it?
A2: High background fluorescence can obscure the specific signal from your ligand-bound receptors. Common causes and troubleshooting steps include:
-
Nonspecific Binding: Hydrophobic ligands can bind nonspecifically to lipids and other cellular components.[5]
-
Solution:
-
Optimize the ligand concentration; use the lowest concentration that still provides a detectable specific signal.
-
Include thorough washing steps after incubation with the fluorescent ligand to remove unbound molecules.
-
Consider using a blocking agent, such as bovine serum albumin (BSA), to reduce nonspecific binding sites.
-
-
-
Autofluorescence: Cells naturally fluoresce, particularly in the green spectrum.
-
Solution:
-
Use fluorescent dyes that emit in the red or far-red spectrum to minimize interference from cellular autofluorescence.[6]
-
Acquire an image of unstained cells under the same imaging conditions to establish a baseline autofluorescence level that can be subtracted during image analysis.
-
-
-
Media Components: Phenol (B47542) red and other components in cell culture media can be fluorescent.
-
Solution: Image cells in a phenol red-free and, if possible, serum-free imaging buffer.
-
Q3: The fluorescent signal from my ligand is very weak. What can I do to improve it?
A3: A weak signal can be due to low receptor expression, poor ligand affinity, or suboptimal imaging conditions.
-
Low Receptor Expression: The target GPCR may be expressed at low levels in your cell model.
-
Solution:
-
Consider using a cell line that overexpresses the GPCR of interest.
-
Confirm receptor expression levels using techniques like qPCR or western blotting.
-
-
-
Poor Ligand Affinity: The addition of the fluorophore and linker may have reduced the ligand's binding affinity for the receptor.
-
Suboptimal Imaging Settings: The microscope settings may not be optimized for your fluorophore.
-
Solution:
-
Ensure you are using the correct excitation and emission filters for your chosen dye.
-
Optimize the exposure time and gain settings to maximize signal detection without saturating the detector.
-
-
Troubleshooting Guides
Guide 1: Poor Ligand Permeability
This guide provides a systematic approach to diagnosing and resolving issues of poor cell entry for your fluorescent GPCR ligand.
Troubleshooting Workflow for Poor Cell Permeability
Caption: A flowchart for troubleshooting poor cell permeability of fluorescent ligands.
Guide 2: High Background Signal
This guide outlines steps to identify the source of high background fluorescence and implement solutions for cleaner imaging data.
Decision Tree for High Background Troubleshooting
Caption: A decision tree for troubleshooting high background fluorescence.
Data Presentation
Table 1: Physicochemical Properties of Common Fluorophores and their General Impact on Cell Permeability
| Fluorophore | Approx. MW (Da) | LogP (Typical Range) | Charge at pH 7.4 | General Permeability | Key Considerations |
| Fluorescein | ~332 | -0.5 to 1.0 | Negative | Low | pH-sensitive fluorescence. |
| Rhodamine B | ~443 | 1.5 to 2.5 | Neutral/Positive | Moderate | Prone to nonspecific binding to mitochondria. |
| BODIPY FL | ~293 | 1.0 to 2.0 | Neutral | Good | Less pH-sensitive than fluorescein. |
| Cy3 | ~445 | 0.5 to 1.5 | Positive | Moderate | Good photostability. |
| Cy5 | ~470 | 0.0 to 1.0 | Positive | Low to Moderate | Emits in the far-red, reducing autofluorescence. |
| Alexa Fluor 488 | ~643 | ~0.2 | Negative | Low | Bright and photostable. |
| Alexa Fluor 647 | ~1250 | ~-2.7 | Negative | Very Low | Excellent for extracellular labeling; poor permeability. |
Note: The actual LogP and permeability of a fluorescent ligand will depend on the entire conjugate (pharmacophore, linker, and fluorophore).
Experimental Protocols
Protocol 1: Assessing Ligand Permeability and Internalization by Confocal Microscopy
This protocol allows for the direct visualization of fluorescent ligand uptake and subcellular localization.
Experimental Workflow for Confocal Microscopy
Caption: A step-by-step workflow for assessing ligand permeability via confocal microscopy.
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing the target GPCR onto glass-bottom imaging dishes at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Ligand Incubation:
-
Prepare a working solution of the fluorescent ligand in a serum-free, phenol red-free imaging buffer at the desired final concentration.
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the fluorescent ligand solution to the cells and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Washing and Fixation:
-
After incubation, aspirate the ligand solution and wash the cells three times with cold PBS to stop uptake and remove unbound ligand.
-
(Optional) For endpoint assays, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Counterstaining:
-
If cells were fixed, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Incubate with a nuclear counterstain (e.g., DAPI) and/or a plasma membrane stain for 15 minutes.
-
Wash three times with PBS.
-
-
Imaging:
-
Add fresh imaging buffer to the dish.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for your fluorophores.
-
Acquire z-stacks to confirm intracellular localization.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity within the cells at each time point using image analysis software.
-
Plot the intracellular fluorescence intensity over time to determine the rate of uptake.
-
Protocol 2: Quantitative Analysis of Ligand Uptake by Flow Cytometry
This protocol provides a high-throughput method to quantify the percentage of cells that have taken up the fluorescent ligand and the intensity of the signal on a per-cell basis.
Detailed Methodology:
-
Cell Preparation:
-
Culture cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution to preserve receptor integrity.
-
Wash the cells once with cold PBS and resuspend in a suitable binding buffer (e.g., PBS with 1% BSA) at a concentration of 1x10⁶ cells/mL.
-
-
Ligand Incubation:
-
Add the fluorescent ligand to the cell suspension at the desired final concentration.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C or on ice (to assess membrane binding versus internalization).
-
Include a negative control of unstained cells and a competition control with an excess of unlabeled ligand to determine specific binding.
-
-
Washing:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant and wash the cell pellet twice with cold binding buffer to remove unbound ligand.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of cold binding buffer.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter set for your fluorophore.
-
Gate on the live, single-cell population using forward and side scatter.
-
Record the fluorescence intensity for at least 10,000 events per sample.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells for each sample.
-
Subtract the MFI of the unstained control to correct for autofluorescence.
-
Compare the MFI of the samples incubated with the fluorescent ligand alone to the competition control to determine the specific uptake.
-
References
- 1. How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of fluorophore and linker composition on the pharmacology of fluorescent adenosine A1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of fluorophore and linker composition on the pharmacology of fluorescent adenosine A1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
Photobleaching correction in time-lapse imaging of ACKR3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering photobleaching during time-lapse imaging of the Atypical Chemokine Receptor 3 (ACKR3).
Troubleshooting Guides
Issue: Rapid loss of fluorescent signal during ACKR3 time-lapse imaging.
Q1: My fluorescently-tagged ACKR3 signal is disappearing very quickly during my live-cell imaging experiment. What is causing this and how can I fix it?
A1: This rapid signal loss is likely due to photobleaching, the photochemical destruction of fluorophores upon exposure to excitation light.[1][2] Here are several strategies to mitigate this issue, categorized by approach:
Acquisition-Based Strategies (Preventative):
-
Minimize Exposure: The most effective way to reduce photobleaching is to limit the sample's exposure to excitation light.[1]
-
Focus using transmitted light: Locate the region of interest using brightfield or DIC, then switch to fluorescence for image acquisition only.[3]
-
Use a neighboring area to focus: Focus on cells adjacent to your target area before moving to the target for image capture.[3]
-
Reduce exposure time and laser power: Use the lowest possible laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.[2]
-
Decrease imaging frequency: Only capture images as frequently as is necessary to resolve the biological process you are studying.[2]
-
-
Optimize Your Imaging System:
-
Choose Photostable Fluorophores:
-
Select fluorescent proteins or dyes known for their high photostability. Newer generation fluorophores are often more resistant to photobleaching.[5]
-
-
Use Antifade Reagents:
Post-Acquisition Strategies (Corrective):
If you are unable to prevent photobleaching during acquisition, you can apply post-acquisition correction algorithms. These methods estimate the rate of fluorescence decay and compensate for it mathematically.[6]
-
ImageJ/Fiji Plugins: Software packages like ImageJ and Fiji have built-in plugins for photobleaching correction.[7] Common algorithms include:
-
Simple Ratio Method: This method corrects the intensity of each frame based on the ratio of its average intensity to that of a reference frame.[6]
-
Exponential Fitting: This approach fits an exponential decay curve to the fluorescence intensity over time and uses this curve to correct for the signal loss.[6][8]
-
Histogram Matching: This technique adjusts the intensity histogram of each frame to match the histogram of a reference frame (usually the first).[6]
-
Q2: I'm performing quantitative analysis of ACKR3 trafficking. How can I be sure that the changes in fluorescence I'm seeing are real and not just artifacts of photobleaching?
A2: This is a critical consideration for any quantitative fluorescence microscopy experiment. To distinguish true biological dynamics from photobleaching-induced artifacts, you should:
-
Create a Photobleaching Control: Image cells expressing your fluorescently-tagged ACKR3 under the exact same imaging conditions (laser power, exposure time, time interval) but without the experimental treatment (e.g., ligand stimulation). This will allow you to determine the rate of photobleaching in your system.
-
Generate a Photobleach Curve: Plot the mean fluorescence intensity of your control cells over time. This curve represents the decay in signal due to photobleaching alone.[1]
-
Normalize Your Experimental Data: For your experimental samples, you can use the photobleach curve from your control to normalize your data. This can be done by dividing the intensity of each time point in your experimental data by the corresponding intensity value from the photobleach curve. This normalization helps to correct for the fluorescence loss that is not due to your experimental variable.[1]
Frequently Asked Questions (FAQs)
Q: What is ACKR3 and why is it studied with time-lapse imaging?
A: ACKR3, also known as CXCR7, is an atypical chemokine receptor that plays a crucial role in various physiological and pathological processes, including cell migration, angiogenesis, and tumorigenesis.[9][10] Unlike typical chemokine receptors, ACKR3 does not activate G-protein signaling pathways in most cell types.[11][12] Instead, it primarily functions as a scavenger receptor, internalizing and degrading its ligands, such as CXCL12, to shape chemokine gradients in the extracellular environment.[10][11] Time-lapse imaging is essential for studying the dynamic processes regulated by ACKR3, such as receptor trafficking, internalization, and its influence on cell movement.
Q: Can photobleaching affect the biological processes I am observing in my ACKR3 imaging experiments?
A: Yes, in addition to causing signal loss, the high-intensity light used in fluorescence microscopy can induce phototoxicity, which can damage cells and alter their normal physiological processes.[4] Phototoxicity can manifest as membrane blebbing, vacuole formation, or even cell death.[4] Therefore, it is crucial to use the lowest possible light exposure to minimize both photobleaching and phototoxicity.
Q: Are there any specific considerations for choosing a fluorescent tag for ACKR3?
A: When selecting a fluorescent tag for ACKR3, consider the following:
-
Photostability: Choose a fluorescent protein or dye known for its resistance to photobleaching.
-
Brightness: A brighter fluorophore will require less excitation light, thus reducing photobleaching and phototoxicity.
-
Maturity and Oligomerization: For fluorescent proteins, select monomeric variants that fold and mature efficiently at 37°C to ensure proper ACKR3 localization and function.
-
Wavelength: Longer wavelength (e.g., red or far-red) fluorophores are often associated with less phototoxicity and can penetrate deeper into tissues.
Quantitative Data Summary
The following table summarizes common photobleaching correction methods.
| Correction Method | Principle | Advantages | Disadvantages |
| Simple Ratio | Normalizes the intensity of each frame based on the ratio of its mean intensity to that of a reference frame.[6] | Simple and fast to compute. | Can be sensitive to noise and may not be accurate for complex bleaching patterns. |
| Exponential Fitting | Fits a single or double exponential decay function to the average intensity over time and uses the fit to correct the data.[6][8] | Can accurately model simple exponential decay. | May not be suitable for non-exponential or spatially heterogeneous photobleaching. |
| Histogram Matching | Adjusts the pixel intensity distribution of each frame to match that of a reference frame.[6] | Can correct for complex, non-uniform photobleaching. | Can introduce artifacts if the overall scene content changes significantly over time. |
Experimental Protocols
Protocol 1: Creating a Photobleach Curve
-
Sample Preparation: Prepare a sample of cells expressing your fluorescently-tagged ACKR3. Include a control group that will not receive any experimental treatment.
-
Image Acquisition Setup:
-
Choose your imaging parameters (e.g., laser power, exposure time, imaging interval, and total duration) that you intend to use for your experiment.
-
It is crucial to keep these settings consistent across all samples you wish to compare.[1]
-
-
Acquire a Time-Lapse Series:
-
Select a region of interest (ROI) containing one or more cells from your control group.
-
Acquire a time-lapse image series for the desired duration.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI for each frame in the time-lapse series.
-
Plot the mean intensity as a function of time. This plot represents your photobleach curve.
-
Protocol 2: Post-Acquisition Photobleaching Correction in ImageJ/Fiji
-
Install the Plugin: Ensure you have the "Bleach Correction" plugin installed in ImageJ or Fiji. It is available through the update sites.
-
Open Your Time-Lapse Data: Open your image sequence (e.g., a .tif stack).
-
Run the Bleach Correction Plugin:
-
Go to Image > Adjust > Bleach Correction.
-
A dialog box will appear with several options.
-
-
Select a Correction Method:
-
Simple Ratio: Choose this for a straightforward correction.
-
Exponential Fit: Select this if you expect a simple exponential decay of fluorescence.
-
Histogram Matching: Use this for more complex or uneven photobleaching.
-
-
Apply the Correction: Click "OK" to apply the selected correction method to your image stack. A new, corrected stack will be generated.
-
Evaluate the Results: Compare the uncorrected and corrected image series to ensure that the correction has appropriately compensated for the fluorescence decay without introducing significant artifacts.
Visualizations
Caption: ACKR3 signaling pathway.
Caption: Photobleaching correction workflow.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 5. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 6. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chapter 3 Photobleaching Correction | Algorithms for the Correction of Photobleaching [rorynolan.github.io]
- 9. Targeted Imaging of the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]
Technical Support Center: Quantifying ACKR3 Expression with Fluorescent Probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying ACKR3 expression challenging?
A1: Quantifying ACKR3 expression presents several challenges due to its unique biological characteristics. Detecting ACKR3 at the protein level is a widely acknowledged challenge in the field.[1] The receptor often exhibits low expression levels on the cell surface and undergoes constitutive internalization and recycling, which can complicate detection and quantification.[2][3] Furthermore, the availability of highly specific and validated antibodies and fluorescent probes has historically been limited.
Q2: What are the key methods for quantifying ACKR3 expression?
A2: The primary methods for quantifying ACKR3 expression include:
-
Flow Cytometry: Ideal for measuring cell surface expression on single cells in a population.
-
Immunofluorescence (IF) / Immunohistochemistry (IHC): Allows for the visualization of ACKR3 expression and subcellular localization within cells and tissues.
-
Western Blotting: Used to determine the total ACKR3 protein levels in cell or tissue lysates.
-
Live-Cell Imaging with Fluorescent Ligands/Probes: Enables the study of receptor dynamics, including binding, internalization, and trafficking in real-time.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assays: A sensitive method for quantifying ligand binding to ACKR3 in live cells.[4][5][6][7]
Q3: How do I choose the right fluorescent probe for my ACKR3 experiment?
A3: The choice of fluorescent probe depends on the specific application.
-
Antibodies: Monoclonal antibodies are often preferred for their specificity in flow cytometry and immunofluorescence. It is crucial to use antibodies that have been validated for the intended application.
-
Fluorescently-labeled Chemokines (e.g., CXCL12): These can be used to label and track the receptor. However, their use can be challenging due to potential interactions with other receptors that also bind them, such as CXCR4.[6]
-
Small Molecule Fluorescent Probes: A growing number of synthetic fluorescent small molecules are being developed for ACKR3.[8][9][10] These can offer high affinity and specificity and are suitable for various applications, including live-cell imaging and binding assays.[8][9][10][11]
Q4: What is the typical signaling pathway activated by ACKR3?
A4: Unlike canonical chemokine receptors, ACKR3 does not typically signal through G protein-dependent pathways to induce cell migration.[12] Instead, upon ligand binding (e.g., CXCL12), ACKR3 predominantly signals through the β-arrestin pathway. This leads to receptor internalization and scavenging of the bound ligand.[12][13] ACKR3 can also form heterodimers with CXCR4, which can modulate CXCR4 signaling.[12]
Troubleshooting Guides
Issue 1: Low or No Signal in Flow Cytometry/Immunofluorescence
| Potential Cause | Troubleshooting Step |
| Low ACKR3 Expression: | The target cell line or tissue may have inherently low levels of ACKR3. Include a positive control cell line known to express ACKR3 (e.g., HEK293 cells overexpressing ACKR3, or certain cancer cell lines like MDA-MB-231).[14][15] |
| Poor Antibody Performance: | The antibody may not be specific or sensitive enough for the application. Use a validated antibody. Refer to the quantitative data tables below for examples of validated antibodies and their performance. |
| Suboptimal Antibody Concentration: | The antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody concentration for your specific cell type and experimental conditions. |
| Receptor Internalization: | ACKR3 is known to internalize constitutively and upon ligand binding.[2][3] For surface staining, perform all steps at 4°C to minimize internalization. For total protein expression, cell permeabilization is necessary. |
| Incorrect Staining Protocol: | Ensure the fixation and permeabilization methods are compatible with the antibody and the epitope it recognizes. For example, some epitopes may be sensitive to methanol (B129727) fixation. |
Issue 2: High Background or Non-Specific Staining
| Potential Cause | Troubleshooting Step |
| Non-Specific Antibody Binding: | The primary or secondary antibody may be binding non-specifically to other proteins or cellular components. Include an isotype control to assess non-specific binding of the primary antibody. Ensure the blocking step is adequate (e.g., using 5% BSA or serum from the same species as the secondary antibody). |
| Autofluorescence: | Some cell types exhibit high intrinsic fluorescence. Include an unstained control sample to assess the level of autofluorescence. Consider using a fluorophore in a spectral region with lower autofluorescence (e.g., red or far-red). |
| Probe Aggregation: | Fluorescent small molecule probes can sometimes aggregate at high concentrations, leading to non-specific punctate staining. Optimize the probe concentration and ensure it is fully solubilized before use. |
| Cross-reactivity of Fluorescent Ligands: | If using a fluorescently labeled chemokine like CXCL12, it may also bind to CXCR4. Use cell lines that express ACKR3 but not CXCR4, or use a CXCR4 antagonist to block binding to CXCR4. |
Quantitative Data Summary
Table 1: Performance of Selected Anti-ACKR3 Antibodies in Flow Cytometry
| Antibody Clone | Application | Cell Line | Key Findings | Reference |
| 11G8 | Flow Cytometry, IF, WB | U87, U87-ACKR3 | Strong and specific signal in ACKR3-overexpressing cells with no signal in parental cells. | [1] |
| 8F11-M16 | Flow Cytometry | U87, U87-ACKR3 | Good specificity for ACKR3 with strong signal in overexpressing cells. | [1] |
| 358426 | Flow Cytometry | HEK293 cells with ACKR3 mutants | Used to assess the relative surface expression of various ACKR3 mutants. | [14][15] |
| 10D1 | Flow Cytometry | Human T cells | Used to identify ACKR3 expression on T cell subsets. | [16] |
Table 2: Binding Affinities of Fluorescent Probes for ACKR3
| Probe | Assay | pKd / pKi (log M) | Key Features | Reference |
| Fluorescent Small Molecule 18a | NanoBRET | 7.9 ± 0.1 | Good signal-to-noise ratio, suitable for live-cell imaging and competition binding assays. | [10][11][17] |
| Fluorescent Small Molecule 18b | NanoBRET | 7.2 ± 0.1 | Retained good affinity for ACKR3. | [10][17] |
| Fluorescent Small Molecule 18c | NanoBRET | 6.8 ± 0.1 | Retained good affinity for ACKR3. | [10][17] |
| CXCL12-AZD488 | NanoBRET | High Affinity | High-affinity, saturable binding to NLuc-ACKR3 with low non-specific binding. | [5][6] |
| CXCL12-AZD647 | NanoBRET | High Affinity | High-affinity, saturable binding to NLuc-ACKR3 with low non-specific binding. | [5][6] |
Experimental Protocols
Protocol 1: Flow Cytometry for Cell Surface ACKR3 Expression
-
Cell Preparation: Harvest cells and wash once with ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide). Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
Blocking: Incubate cells with a blocking solution (e.g., FACS buffer with 5% BSA or human Fc block) for 15 minutes on ice to prevent non-specific antibody binding.
-
Primary Antibody Staining: Add the primary antibody against ACKR3 (at a pre-determined optimal concentration) to the cells. As a negative control, use an isotype-matched control antibody at the same concentration. Incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells twice with ice-cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated to a fluorophore, resuspend the cell pellet in FACS buffer containing a fluorescently-labeled secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with ice-cold FACS buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Include a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.
Protocol 2: Live-Cell Imaging of ACKR3 Internalization with a Fluorescent Probe
-
Cell Seeding: Seed cells expressing ACKR3 (e.g., transiently or stably transfected) onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Cell Labeling: Wash the cells with pre-warmed imaging medium (e.g., HBSS with 0.2% BSA). Incubate the cells with the fluorescent small molecule probe or fluorescently labeled chemokine at the desired concentration in imaging medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed imaging medium to remove any unbound probe.
-
Image Acquisition: Immediately begin imaging using a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature (37°C) and CO2 levels.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 1-5 minutes) to visualize the internalization of the fluorescent probe, which will appear as the movement of fluorescence from the cell surface to intracellular vesicles.
Visualizations
ACKR3 Signaling Pathway
Caption: ACKR3 signaling is primarily mediated by β-arrestin recruitment.
Experimental Workflow: Antibody Validation for Flow Cytometry
Caption: A logical workflow for validating an ACKR3 antibody for flow cytometry.
Logical Relationship: Fluorescent Probe Selection
Caption: Decision tree for selecting the appropriate fluorescent probe for ACKR3 studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The CXCL12/CXCR4/ACKR3 Signaling Axis Regulates PKM2 and Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. research.vu.nl [research.vu.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Atypical Chemokine Receptor Expression in T Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
How to validate siRNA knockdown of ACKR3 with fluorescent antagonists
Welcome to the technical support center for validating siRNA knockdown of the Atypical Chemokine Receptor 3 (ACKR3) using fluorescent antagonists. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind using fluorescent antagonists to validate ACKR3 siRNA knockdown?
A1: The principle lies in quantifying the reduction of functional ACKR3 protein at the cell surface after siRNA-mediated knockdown. Fluorescent antagonists are molecules that specifically bind to ACKR3 and carry a fluorescent tag.[1][2][3] By measuring the fluorescence intensity on cells treated with ACKR3 siRNA versus control cells, we can infer the efficiency of the knockdown. A lower fluorescence signal in siRNA-treated cells indicates a successful reduction in ACKR3 expression.
Q2: What are the recommended controls for an ACKR3 siRNA knockdown validation experiment?
-
Negative Control siRNA: A non-targeting or scrambled siRNA sequence that does not target any known gene in the host organism. This control accounts for any non-specific effects of the siRNA delivery system.
-
Untransfected Control: Cells that have not been exposed to any siRNA or transfection reagent. This provides a baseline for normal ACKR3 expression and cell health.
-
Mock Transfection Control: Cells treated with the transfection reagent alone (without siRNA). This helps to identify any cytotoxic effects of the transfection reagent itself.
Q3: Which techniques are most suitable for measuring the binding of fluorescent antagonists to validate ACKR3 knockdown?
A3: Two primary techniques are widely used:
-
Flow Cytometry: This method provides quantitative data on a single-cell level. Cells are incubated with the fluorescent antagonist, and a flow cytometer measures the fluorescence intensity of thousands of individual cells. A shift in the fluorescence peak to a lower intensity in the siRNA-treated population compared to the control indicates successful knockdown.[5][6][7]
-
Fluorescence Microscopy (including Confocal): This technique allows for the visualization of the fluorescent antagonist binding to ACKR3 on the cell surface and within the cell.[8][9][10] While it can be made quantitative through image analysis, it is often used for qualitative confirmation and to observe changes in receptor localization.
Q4: How does ACKR3's function as a scavenger receptor impact the validation strategy?
A4: ACKR3 is known to internalize its ligands, acting as a scavenger receptor to regulate extracellular chemokine levels.[11][12][13][14][15] This is a critical consideration. When using fluorescent antagonists, it's important to distinguish between surface-bound and internalized receptors. Experimental protocols should be optimized to either measure total cellular fluorescence or specifically surface fluorescence (e.g., by performing staining at 4°C to inhibit internalization).
Q5: Can I use a fluorescently labeled agonist instead of an antagonist?
A5: While fluorescent agonists can be used, antagonists are often preferred for knockdown validation.[16] Antagonists typically have a higher affinity and provide a better signal-to-noise ratio.[16] Furthermore, agonists can induce receptor internalization and downstream signaling, which might complicate the interpretation of a simple binding assay aimed at quantifying receptor expression levels.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in all samples. | 1. The concentration of the fluorescent antagonist is too high, leading to non-specific binding.[1] 2. Inadequate washing steps after incubation with the fluorescent antagonist. 3. Autofluorescence of the cells or medium. | 1. Perform a titration experiment to determine the optimal concentration of the fluorescent antagonist that gives a good signal-to-noise ratio. 2. Increase the number and duration of washing steps. 3. Use a medium with low autofluorescence and include an unstained cell control to set the baseline for flow cytometry. |
| No difference in fluorescence between control and siRNA-treated cells. | 1. Inefficient siRNA transfection.[18][19] 2. The siRNA sequence is not effective at knocking down ACKR3.[20] 3. The time point for analysis is not optimal for observing maximum knockdown. 4. The fluorescent antagonist is not specific for ACKR3. | 1. Optimize the transfection protocol (siRNA concentration, transfection reagent, cell density). Use a positive control siRNA to verify transfection efficiency.[4][18] 2. Test multiple siRNA sequences targeting different regions of the ACKR3 mRNA.[21] 3. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to identify the optimal time for analysis. 4. Verify the specificity of the fluorescent antagonist through competition assays with a known unlabeled ACKR3 ligand. |
| High variability between replicate samples. | 1. Inconsistent cell numbers seeded in wells. 2. Uneven transfection efficiency across wells. 3. Pipetting errors during staining or washing. | 1. Ensure accurate and consistent cell counting and seeding. 2. Mix the transfection complexes and cell suspension thoroughly before plating. 3. Use calibrated pipettes and be meticulous with all liquid handling steps. |
| Low fluorescence signal in all samples, including the positive control. | 1. The fluorescent antagonist has degraded due to improper storage or handling (e.g., exposure to light). 2. The expression level of ACKR3 in the chosen cell line is inherently low. 3. The settings on the flow cytometer or microscope are not optimal. | 1. Store the fluorescent antagonist as recommended by the manufacturer, protected from light. 2. Confirm ACKR3 expression in your cell line using a more sensitive method like qRT-PCR or by using a cell line known to have high ACKR3 expression as a positive control. 3. Adjust the voltage/gain settings on the flow cytometer or the exposure time on the microscope. |
Experimental Protocols
Protocol 1: siRNA Transfection for ACKR3 Knockdown
This protocol provides a general guideline for siRNA transfection. Optimal conditions may vary depending on the cell line and transfection reagent used.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute 50-100 pmol of ACKR3 siRNA or control siRNA in 250 µL of serum-free medium.
-
In a separate tube, dilute the appropriate amount of lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 250 µL of serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex dropwise to each well containing the cells and fresh medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator before proceeding with the validation assay. The optimal incubation time should be determined empirically.
Protocol 2: Validation of ACKR3 Knockdown by Flow Cytometry
-
Cell Preparation: After the desired incubation period post-transfection, harvest the cells using a non-enzymatic cell dissociation solution. Wash the cells once with ice-cold PBS.
-
Staining:
-
Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).
-
Add the fluorescent ACKR3 antagonist at a pre-optimized concentration.
-
Incubate the cells for 30-60 minutes at 4°C in the dark to prevent internalization.
-
-
Washing: Wash the cells twice with ice-cold staining buffer to remove unbound antagonist.
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in staining buffer.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Compare the geometric mean fluorescence intensity (MFI) of the ACKR3 siRNA-treated cells to the control siRNA-treated cells.
-
Quantitative Data Summary
| Parameter | Control siRNA | ACKR3 siRNA | Untransfected Control |
| Mean Fluorescence Intensity (MFI) | High | Low | High |
| Percentage of Positive Cells | >95% | Variable (Reduced) | >95% |
| ACKR3 mRNA level (relative to control) | ~100% | <30% | 100% |
Note: The expected values in this table are illustrative. Actual results will vary depending on the experimental conditions.
Visualizations
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.vu.nl [research.vu.nl]
- 11. Decreased ACKR3 (CXCR7) function causes oculomotor synkinesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct Activation Mechanisms of CXCR4 and ACKR3 Revealed by Single-Molecule Analysis of their Conformational Landscapes [elifesciences.org]
- 13. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]
- 14. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structures of atypical chemokine receptor 3 reveal the basis for its promiscuity and signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 21. Protocol for siRNA-mediated U1 snRNA knockdown using fluorinated α-helical polypeptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Antagonist-Induced Receptor Internalization Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and artifacts encountered during the study of antagonist-induced receptor internalization.
Frequently Asked Questions (FAQs)
Q1: What is antagonist-induced receptor internalization and why is it studied?
A1: Antagonist-induced receptor internalization is the process where a receptor on the cell surface is drawn into the cell's interior after binding to an antagonist. While agonists typically induce receptor internalization as a mechanism of signal termination and receptor downregulation, some antagonists can also promote this process.[1] Studying this phenomenon is crucial for understanding the full pharmacological profile of a drug candidate, as it can impact receptor signaling, desensitization, and trafficking.[2][3] This is particularly important in drug development for assessing a compound's mechanism of action and potential long-term effects.
Q2: What are the common artifacts that can be mistaken for antagonist-induced receptor internalization?
A2: Several experimental artifacts can mimic or be misinterpreted as true receptor internalization. These include:
-
Non-specific antibody binding: Primary or secondary antibodies may bind to unintended targets on the cell surface or other materials.[4][5]
-
Fc receptor binding: Antibodies can bind non-specifically to Fc receptors on immune cells, leading to false-positive signals.[4][6][7]
-
Cell autofluorescence: Cells naturally emit some level of fluorescence, which can interfere with the signal from fluorescently labeled antagonists or antibodies.
-
Receptor shedding: Instead of being internalized, the receptor may be cleaved from the cell surface, leading to a loss of surface signal that can be mistaken for internalization.[8][9]
-
Changes in cell morphology: Treatments can cause cells to round up or detach, which can alter the perceived localization of the receptor.
Q3: What are the primary methods to study receptor internalization?
A3: A variety of techniques are available, each with its own advantages and disadvantages. Common methods include:
-
Confocal Microscopy: Allows for direct visualization of fluorescently labeled receptors moving from the cell surface to intracellular compartments.[10][11][12][13]
-
Flow Cytometry: A high-throughput method to quantify the amount of receptor on the cell surface versus within the cell.[8][14][15][16]
-
High-Content Imaging: Automated microscopy and image analysis to quantify receptor internalization in a multi-well plate format.[17][18]
-
Radioligand Binding Assays: Uses radioactively labeled ligands to quantify the number of surface and internalized receptors.[19]
-
Diffusion-Enhanced Resonance Energy Transfer (DERET): A sensitive method to quantify ligand-induced and constitutive receptor internalization in living cells.[2]
Troubleshooting Guides
Issue 1: High background or non-specific signal in immunofluorescence assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Excessive antibody concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[4] |
| Non-specific antibody binding | Use a blocking solution (e.g., 5% normal goat serum or bovine serum albumin in PBS) to block non-specific binding sites before adding the primary antibody.[17][20] |
| Fc receptor binding | If using immune cells, pre-incubate with an Fc blocking reagent to prevent antibodies from binding to Fc receptors.[4] |
| Cell autofluorescence | Image an unstained sample to determine the level of autofluorescence. If significant, consider using an autofluorescence quenching agent or brighter fluorophores. |
| Issues with secondary antibody | Run a control with only the secondary antibody to check for non-specific binding. Ensure the secondary antibody is raised against the correct species of the primary antibody.[6] |
Issue 2: Inconsistent or no observable receptor internalization.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Low receptor expression | Verify receptor expression levels using a validated method like western blotting or flow cytometry. If expression is low, consider using a cell line with higher expression or an inducible expression system.[17] |
| Suboptimal antagonist concentration | Perform a dose-response experiment to determine the optimal concentration of the antagonist that induces internalization.[21][22][23] |
| Incorrect incubation time | Optimize the incubation time for antagonist treatment. Internalization is a dynamic process, and the timing can be critical.[21] |
| Cell health issues | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to confirm that the antagonist is not causing cytotoxicity at the concentrations used.[17][24] |
| Rapid receptor recycling | Receptors may be rapidly recycled back to the cell surface. To investigate this, co-incubate with an inhibitor of receptor recycling.[2] |
Experimental Protocols
Protocol 1: Confocal Microscopy for Visualizing Receptor Internalization
This protocol describes how to visualize the internalization of a receptor using a fluorescently labeled antagonist or an antibody against the receptor.
Materials:
-
Cells expressing the receptor of interest
-
Fluorescently labeled antagonist or primary antibody against the receptor
-
Fluorescently labeled secondary antibody (if using an unlabeled primary)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
DAPI or Hoechst for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.[20]
-
Antagonist/Antibody Incubation:
-
For live-cell imaging of internalization, incubate the cells with the fluorescently labeled antagonist at the desired concentration and for the desired time at 37°C.[25]
-
For fixed-cell imaging, you can either label before or after fixation depending on the experiment. To label surface receptors, incubate live cells with the primary antibody on ice for 1 hour to inhibit endocytosis.[20]
-
-
Induce Internalization: Move the cells to a 37°C incubator for the desired time to allow for internalization. Include a control at 4°C where internalization is inhibited.
-
Fixation: Wash cells three times with ice-cold PBS and then fix with 4% PFA for 15-20 minutes at room temperature.[17]
-
Permeabilization (Optional): If you need to label intracellular receptors with an antibody, wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.[17]
-
Blocking: Wash cells with PBS and block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.[17][20]
-
Secondary Antibody Incubation: If using an unlabeled primary antibody, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and stain the nuclei with DAPI or Hoechst for 10 minutes.[17]
-
Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides. Acquire images using a confocal microscope.[17]
Protocol 2: Flow Cytometry to Quantify a Decrease in Surface Receptor Levels
This protocol quantifies the change in the number of receptors on the cell surface following antagonist treatment.
Materials:
-
Cells expressing the receptor of interest
-
Antagonist
-
Primary antibody that recognizes an extracellular epitope of the receptor
-
Fluorescently labeled secondary antibody
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells that have been detached with a non-enzymatic solution with the antagonist at various concentrations and for different times at 37°C. Include an untreated control.
-
Staining:
-
Wash the cells with cold PBS.
-
Incubate the cells with the primary antibody diluted in FACS buffer for 30-60 minutes on ice.
-
Wash the cells twice with cold FACS buffer.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in FACS buffer for 30 minutes on ice in the dark.
-
-
Data Acquisition: Wash the cells twice with cold FACS buffer and resuspend in an appropriate volume for flow cytometry analysis. Acquire data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
Data Analysis: The decrease in mean fluorescence intensity (MFI) in the antagonist-treated samples compared to the untreated control corresponds to the percentage of receptor internalization.
Protocol 3: Acid Wash to Differentiate Internalized from Surface-Bound Ligands/Antibodies
An acid wash step can be incorporated into both microscopy and flow cytometry protocols to remove surface-bound ligands or antibodies, allowing for the specific detection of the internalized fraction.[15][20][26][27][28]
Procedure:
-
After the internalization step (incubation with the labeled ligand/antibody at 37°C), place the cells on ice.
-
Wash the cells once with ice-cold PBS.
-
Incubate the cells with a pre-chilled acid wash buffer (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) for 5 minutes on ice.[19]
-
Neutralize the acid wash by washing the cells three times with ice-cold PBS.
-
Proceed with the remaining steps of your protocol (e.g., fixation and permeabilization for microscopy, or secondary antibody staining for flow cytometry).
Visualizations
Caption: Simplified signaling pathway of antagonist-induced receptor internalization.
Caption: Experimental workflow for immunofluorescence detection of receptor internalization.
Caption: Logical troubleshooting workflow for common internalization assay issues.
References
- 1. Discovery of Regulators of Receptor Internalization with High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. cytometry.org [cytometry.org]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 7. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cn.aminer.org [cn.aminer.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Confocal Microscopy Reveals Cell Surface Receptor Aggregation Through Image Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. multispaninc.com [multispaninc.com]
- 17. benchchem.com [benchchem.com]
- 18. revvity.com [revvity.com]
- 19. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 20. Internalization assay [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Cell Viability Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. benchchem.com [benchchem.com]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. Receptor internalization assay to probe for agonist binding to CXCR2 [protocols.io]
Buffer and media optimization for live cell ACKR3 imaging
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer and media conditions for live-cell imaging of the Atypical Chemokine Receptor 3 (ACKR3).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal imaging medium for live-cell ACKR3 experiments?
A1: The ideal imaging medium maintains cell health and provides a stable environment while minimizing background fluorescence. For many applications, a phenol (B47542) red-free DMEM or FluoroBrite DMEM is recommended.[1][2] For experiments outside a CO2 incubator, this should be supplemented with a physiological buffer like HEPES.
Q2: My signal-to-noise ratio is poor. How can I improve it?
A2: A low signal-to-noise ratio can be caused by several factors. First, ensure your imaging medium is optimized to reduce background fluorescence (see Q1). Consider using phenol red-free media as phenol red can contribute to background.[3] Additionally, optimizing the concentration of your fluorescent ligand or antibody is crucial. Using too high a concentration can lead to non-specific binding and increased background. Finally, ensure your microscope settings, such as laser power and exposure time, are optimized to maximize signal detection while minimizing phototoxicity.[4][5]
Q3: My cells are dying during the imaging experiment. What could be the cause?
A3: Cell death during live-cell imaging is often due to phototoxicity or an unstable imaging environment.[6][7] Phototoxicity is caused by light-induced damage to cells.[6] To mitigate this, reduce laser power and exposure times to the minimum required for adequate signal.[8][9] Also, ensure your imaging medium is properly buffered (e.g., with HEPES for experiments outside a CO2 incubator) and maintained at 37°C to provide a stable physiological environment.[10][11] Some signs of cell stress to watch for include plasma membrane blebbing and the appearance of large vacuoles.[10]
Q4: I am observing high background fluorescence. What are the common causes and solutions?
A4: High background fluorescence can originate from several sources. Autofluorescence from cells and components in the culture medium are common culprits.[8] Using a phenol red-free imaging medium can significantly reduce background.[3] If using serum, reducing its concentration or switching to a serum-free medium for the duration of the experiment can also help. Additionally, ensure thorough washing steps to remove any unbound fluorescent probes. If the issue persists, consider using a quencher to reduce extracellular fluorescence.[8]
Q5: Should I use a CO2-independent medium or supplement my medium with HEPES?
A5: For imaging experiments conducted outside of a CO2 incubator, maintaining the pH of the medium is critical.[12] Standard bicarbonate-buffered media require a 5% CO2 atmosphere to maintain a physiological pH of 7.2-7.4.[12] For experiments on a microscope stage without CO2 control, you have two main options:
-
CO2-independent media: These are specially formulated to maintain pH without CO2. However, they may not be optimal for all cell types or for long-term experiments.
-
HEPES-buffered media: Supplementing your standard medium with 10-25 mM HEPES provides effective buffering capacity in the absence of CO2.[11][13] This is a widely used and generally well-tolerated method for many cell lines.[11]
Q6: My fluorescent signal is bleaching quickly. How can I prevent this?
A6: Photobleaching is the irreversible loss of fluorescence due to light exposure.[9] To minimize photobleaching, you should reduce the total light exposure to your sample.[9] This can be achieved by:
-
Using the lowest possible laser power that provides an adequate signal.
-
Minimizing exposure times.[4]
-
Reducing the frequency of image acquisition.
-
Using more photostable fluorophores if possible.
Quantitative Data Summary
Table 1: Recommended Buffer and Media Components for Live-Cell ACKR3 Imaging
| Component | Recommended Concentration | Purpose | Reference |
| HEPES | 10-25 mM | pH buffering outside of a CO2 incubator | [11][13] |
| Phenol Red | Absent | Reduce background fluorescence | [3] |
| Serum (e.g., FBS) | 0-2% (for imaging) | Reduce background and non-specific binding | [8] |
| Glucose | 3 mM | Energy source for cells | [14] |
Table 2: Example Live-Cell Imaging Buffer Composition
| Reagent | Final Concentration |
| NaCl | 125 mM |
| KCl | 5 mM |
| MgCl2 | 1.2 mM |
| CaCl2 | 1.3 mM |
| HEPES | 25 mM |
| D-glucose | 3 mM |
| pH adjusted to 7.4 with NaOH |
This is an example formulation and may require optimization for your specific cell type and experimental conditions.[14]
Experimental Protocols
Protocol 1: Preparation of Cells for Live-Cell ACKR3 Imaging
-
Cell Seeding: Seed cells expressing fluorescently-tagged ACKR3 onto glass-bottom imaging dishes. Allow cells to adhere and reach 70-80% confluency.
-
Media Exchange: Before imaging, carefully aspirate the growth medium.
-
Washing: Gently wash the cells twice with pre-warmed (37°C) imaging buffer (e.g., HEPES-buffered, phenol red-free DMEM). This removes serum and other components that can increase background fluorescence.
-
Final Buffer Addition: Add the final volume of pre-warmed imaging buffer to the dish.
-
Equilibration: Allow the cells to equilibrate in the imaging buffer for at least 15-30 minutes at 37°C before starting the experiment.
Protocol 2: ACKR3 Internalization Assay
-
Preparation: Prepare cells as described in Protocol 1.
-
Baseline Imaging: Acquire baseline images of the cells to establish the initial distribution of ACKR3 at the cell surface.
-
Ligand Addition: Gently add the ACKR3 ligand (e.g., CXCL12 or a fluorescently labeled small molecule agonist) to the imaging dish at the desired final concentration.[15][16][17][18][19][20]
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images at regular intervals (e.g., every 1-2 minutes) for the desired duration (e.g., 30-60 minutes).
-
Analysis: Quantify the internalization of ACKR3 by measuring the change in fluorescence intensity at the plasma membrane versus intracellular vesicles over time.
Visualizations
References
- 1. protocols.io [protocols.io]
- 2. A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 7. Major Imaging Challenges in Microscopy & How to Solve Them - e-con Systems [e-consystems.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
- 11. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 12. ibidi.com [ibidi.com]
- 13. researchgate.net [researchgate.net]
- 14. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.vu.nl [research.vu.nl]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Fluorescent ACKR3 Antagonist 1 vs. Radioligand Binding Assays
In the landscape of G protein-coupled receptor (GPCR) research, the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a critical drug target in oncology and inflammatory diseases. Consequently, robust and reliable methods for quantifying ligand-receptor interactions are paramount for drug discovery and development. This guide provides an objective comparison between a novel fluorescent antagonist, Fluorescent ACKR3 antagonist 1 (compound 18a), and traditional radioligand binding assays for the characterization of ACKR3.
At a Glance: Fluorescent vs. Radioligand Assays for ACKR3
| Feature | This compound Assay | Radioligand Binding Assay |
| Principle | Measures the binding of a fluorescently labeled antagonist to ACKR3, often using techniques like Fluorescence Polarization (FP) or Bioluminescence Resonance Energy Transfer (BRET).[1][2][3] | Detects the binding of a radioactively labeled ligand to ACKR3 by measuring radioactivity.[4][5][6] |
| Safety | Non-radioactive, posing minimal health and environmental risks. | Involves radioactive isotopes (e.g., ³H, ¹²⁵I), requiring specialized handling, licensing, and waste disposal.[7] |
| Throughput | Generally higher throughput, amenable to automation and miniaturization in 96- or 384-well plate formats.[2] | Can be high-throughput but often more labor-intensive due to filtration and scintillation counting steps.[4] |
| Sensitivity | High sensitivity, with modern fluorescent probes and detection methods rivaling radioligand assays.[7] | Traditionally considered the gold standard for sensitivity, capable of detecting low receptor expression levels.[5][6] |
| Data Type | Provides real-time kinetic and equilibrium binding data (Kd, Kon, Koff). Can also be used for high-resolution imaging.[1][7] | Primarily provides endpoint equilibrium binding data (Kd, Bmax, Ki).[4][5] |
| Cost | Higher initial cost for fluorescent probes, but lower long-term costs due to the absence of radioactive waste disposal and specialized equipment maintenance. | Lower cost per data point for some radioligands, but overall costs can be high due to radioactive material procurement, handling, and disposal.[7] |
| Versatility | Highly versatile, adaptable to various formats including live-cell imaging, flow cytometry, and homogeneous assays.[7] | Less versatile, primarily limited to endpoint assays with cell membranes or tissue homogenates.[4] |
Quantitative Comparison: A Case Study
A direct comparison of a fluorescently labeled chemokine (CXCL12-AF647) and a tritiated small-molecule radioligand ([³H]VUF15485) in competition binding assays with an unlabeled ACKR3 ligand (VUF16840) provides valuable insights into their performance.
| Assay Type | Labeled Ligand | Unlabeled Competitor | pIC₅₀ |
| NanoBRET Assay | CXCL12-AF647 | VUF16840 | 8.2 ± 0.1 |
| Radioligand Assay | [³H]VUF15485 | VUF16840 | 9.1 ± 0.0 |
Data sourced from a study on the inverse agonist VUF16840.[8][9]
This data demonstrates that both fluorescent and radioligand assays can yield high-affinity binding data for ACKR3. The slightly higher pIC₅₀ value observed in the radioligand assay may be attributed to differences in the labeled ligands and assay formats.
Experimental Protocols
This compound (Compound 18a) Binding Assay (NanoBRET Protocol)
This protocol is adapted from studies characterizing small molecule fluorescent ligands for ACKR3.[1][2][3][10]
1. Cell Culture and Preparation:
-
HEK293 cells stably expressing N-terminally NanoLuciferase (NLuc)-tagged ACKR3 are cultured in appropriate media.
-
Cells are harvested and resuspended in Hank's Balanced Salt Solution (HBSS) supplemented with 0.2% bovine serum albumin (BSA).
2. Assay Procedure:
-
In a white, low-volume 384-well plate, add increasing concentrations of this compound.
-
For competition assays, add a fixed concentration of the fluorescent antagonist along with increasing concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of wells is prepared with a high concentration of an unlabeled ACKR3 ligand.
-
The plate is incubated for 1 hour at 37°C.
3. Signal Detection:
-
Add the NanoLuciferase substrate, furimazine, to each well.
-
Immediately measure the luminescence (at 460 nm) and fluorescence (e.g., at the appropriate wavelength for the fluorophore on antagonist 1) using a plate reader capable of simultaneous dual-emission detection.
4. Data Analysis:
-
The BRET ratio is calculated by dividing the fluorescence signal by the luminescence signal.
-
Saturation binding data is analyzed using a one-site binding model to determine the dissociation constant (Kd) and maximum binding (Bmax).
-
Competition binding data is fitted to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
ACKR3 Radioligand Binding Assay
This is a general protocol for a filtration-based radioligand binding assay.[4][5][6]
1. Membrane Preparation:
-
Cells or tissues expressing ACKR3 are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Assay Procedure:
-
In a 96-well filter plate, add the membrane preparation, a radiolabeled ACKR3 ligand (e.g., [¹²⁵I]CXCL12), and either buffer (for total binding) or an unlabeled competing ligand (for competition assays).
-
To determine non-specific binding, a high concentration of an unlabeled ACKR3 ligand is added to a separate set of wells.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Ligand:
-
The contents of the plate are rapidly filtered through the filter membrane using a vacuum manifold.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Signal Detection:
-
The filters are dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation and competition data are analyzed using non-linear regression to determine Kd, Bmax, and Ki values.
Visualizing the Molecular Landscape
ACKR3 Signaling Pathway
ACKR3 is an atypical chemokine receptor that primarily signals through β-arrestin pathways, independent of G-protein coupling.[11] Upon ligand binding, ACKR3 is internalized, leading to ligand scavenging and modulation of extracellular chemokine gradients.[12]
Caption: ACKR3 signaling cascade.
Experimental Workflows
The following diagrams illustrate the key steps in both the fluorescent antagonist and radioligand binding assays.
Caption: Assay workflows comparison.
Conclusion
The choice between a fluorescent antagonist assay and a radioligand binding assay for ACKR3 depends on the specific experimental goals, available resources, and desired throughput. Fluorescent assays, particularly those utilizing BRET or FRET, offer a safe, high-throughput, and versatile alternative for characterizing ligand-receptor interactions in real-time and in live cells.[7] While radioligand assays remain a sensitive and well-established method for determining binding affinities, the advantages of fluorescent approaches in terms of safety, ease of use, and broader applicability make them an increasingly attractive option for modern drug discovery programs targeting ACKR3.
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]
A Comparative Guide to Small Molecule Fluorescent Probes for ACKR3
For Researchers, Scientists, and Drug Development Professionals
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, is a critical regulator of chemokine signaling and plays a significant role in various physiological and pathological processes, including cancer progression and metastasis. The development of high-quality molecular tools is paramount for elucidating its complex biology. This guide provides a detailed comparison of currently available small molecule fluorescent probes for ACKR3, focusing on their performance, supporting experimental data, and detailed protocols for their application.
Introduction to ACKR3 and the Need for Fluorescent Probes
ACKR3 is a class A G protein-coupled receptor (GPCR) that primarily functions as a scavenger receptor for the chemokines CXCL12 and CXCL11. Unlike typical chemokine receptors, ACKR3 does not couple to G proteins to initiate downstream signaling cascades. Instead, it signals through the β-arrestin pathway, leading to receptor internalization and degradation of its chemokine ligands. This scavenging activity modulates the availability of chemokines for other receptors, such as CXCR4, thereby indirectly influencing cell migration and other cellular responses.
Small molecule fluorescent probes offer a powerful approach to study ACKR3 in living cells. They provide high spatial and temporal resolution for visualizing receptor localization, trafficking, and dynamics, and can be used in a variety of high-throughput assays to screen for novel ligands. Compared to fluorescently labeled antibodies or chemokines, small molecule probes can offer advantages in terms of cell permeability, photostability, and ease of synthesis.
Currently Available Small Molecule Fluorescent Probes for ACKR3
Recent advancements have led to the development of the first small molecule-based fluorescent probes for ACKR3. These probes are based on a known ACKR3 agonist, VUF11207, conjugated to a BODIPY fluorophore. Three such probes, designated as 18a , 18b , and 18c , have been synthesized and characterized, providing valuable tools for the study of ACKR3.[1][2][3]
Data Presentation: A Comparative Analysis
The performance of these probes has been primarily evaluated using NanoBRET-based binding assays and confocal microscopy. The key quantitative data for these probes are summarized in the table below.
| Probe | Fluorophore | Ligand Scaffold | Reported Affinity (pKd) | Reference |
| 18a | BODIPY-FL-X | VUF11207 derivative | 7.8 ± 0.1 | [1] |
| 18b | BODIPY-FL-X | VUF11207 derivative | 7.1 ± 0.1 | [1] |
| 18c | BODIPY-FL-X | VUF11207 derivative | 6.8 ± 0.1 | [1] |
ACKR3 Signaling Pathway
ACKR3's primary role is to scavenge chemokines, thereby modulating their extracellular concentrations. Upon ligand binding, ACKR3 recruits β-arrestin, leading to receptor internalization and subsequent degradation of the bound chemokine. This process is independent of G-protein signaling.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are protocols for key experiments.
NanoBRET-Based Ligand Binding Assay
This assay measures the binding of a fluorescent ligand to a NanoLuciferase (NLuc)-tagged receptor in live cells.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Transiently transfect cells with a plasmid encoding N-terminally NLuc-tagged ACKR3 using a suitable transfection reagent.
-
-
Cell Seeding:
-
24 hours post-transfection, harvest the cells and seed them into white, clear-bottom 96-well plates at a density of 2 x 10^5 cells/well.
-
-
Ligand Addition:
-
For saturation binding experiments, add increasing concentrations of the fluorescent probe to the wells.
-
For competition binding experiments, add a fixed concentration of the fluorescent probe along with increasing concentrations of an unlabeled competitor ligand.
-
-
Incubation:
-
Incubate the plate at 37°C for 2 hours to allow binding to reach equilibrium.
-
-
Substrate Addition and Signal Detection:
-
Add Nano-Glo® Live Cell Substrate (Promega) to each well.
-
Immediately measure luminescence at 460 nm (donor) and fluorescence at >600 nm (acceptor) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
For saturation binding, plot the BRET ratio against the fluorescent probe concentration and fit the data to a one-site binding model to determine the Kd.
-
For competition binding, plot the BRET ratio against the concentration of the unlabeled competitor and fit the data to a one-site competition model to determine the Ki.
-
Confocal Microscopy for Receptor Localization
Confocal microscopy allows for the visualization of the subcellular localization of ACKR3 using the fluorescent probes.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture:
-
Seed HEK293 cells transiently expressing a tagged ACKR3 (e.g., SNAP-tag) onto glass-bottom dishes suitable for high-resolution imaging.
-
-
Probe Incubation:
-
Incubate the cells with the fluorescent probe (e.g., 100 nM of probe 18a) in a serum-free medium for a specified time (e.g., 30 minutes) at 37°C.
-
-
Washing:
-
Gently wash the cells with a pre-warmed imaging buffer (e.g., HBSS) to remove unbound probe.
-
-
Imaging:
-
Image the cells using a confocal laser scanning microscope equipped with appropriate laser lines and emission filters for the BODIPY fluorophore (e.g., excitation at 488 nm and emission at 500-550 nm).
-
Acquire images in different focal planes to assess both cell surface and intracellular receptor populations.
-
-
Image Analysis:
-
Analyze the acquired images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the ACKR3 receptors. Co-localization with markers for specific organelles can provide further insights into receptor trafficking.
-
Concluding Remarks
The development of the BODIPY-based small molecule fluorescent probes 18a , 18b , and 18c represents a significant step forward in the study of ACKR3.[1] These probes have demonstrated high affinity and utility in both quantitative binding assays and high-resolution imaging applications.[1][3] While a direct comparison to other distinct classes of small molecule fluorescent probes for ACKR3 is currently limited by their availability, the existing probes provide a robust platform for investigating the receptor's function. Future research efforts aimed at developing probes with different fluorophores, photophysical properties, and binding modalities (e.g., antagonists) will further enrich the molecular toolbox for dissecting the intricate roles of ACKR3 in health and disease.
References
Validating ACKR3 Antagonist Specificity: A Comparative Guide to Competition Assays
For researchers, scientists, and drug development professionals, establishing the specificity of a novel antagonist is a critical step in the validation process. This guide provides a comparative overview of common competition assays used to determine the binding affinity and functional potency of antagonists for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.
The atypical chemokine receptor ACKR3 is a key regulator of chemokine signaling and is implicated in various physiological and pathological processes, including cancer progression, immune responses, and cardiovascular diseases.[1] Unlike typical G protein-coupled receptors (GPCRs), ACKR3 primarily signals through β-arrestin pathways and acts as a scavenger for chemokines like CXCL12 and CXCL11.[1][2] This unique signaling profile necessitates specific assay formats to accurately characterize antagonist activity.
This guide details the experimental protocols for radioligand and fluorescence-based competition binding assays, as well as functional β-arrestin recruitment assays. It also presents a comparative analysis of known ACKR3 antagonists, summarizing their reported binding affinities and functional potencies.
Comparative Performance of ACKR3 Antagonists
The following tables summarize the reported binding affinities (Ki or IC50) and functional potencies (IC50 or pIC50) of several ACKR3 antagonists from various competition assays. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, radioligands, and assay formats.
| Antagonist | Assay Type | Ligand/Tracer | Cell Line | Reported Affinity (IC50/Ki) | Reference |
| VUF16840 | Radiolabeled Competition | [3H]VUF15485 | HEK293T | pIC50: 7.7 ± 0.1 | [3] |
| VUF16840 | Fluorescence Competition | CXCL12-AF647 | HEK293T | pIC50: 8.2 ± 0.1 | [3] |
| ACT-1004-1239 | Not Specified | Not Specified | Not Specified | Potent Antagonist | [4][5] |
| Canverixin | β-arrestin Recruitment | CXCL12 | Not Specified | pIC50: 8.5 | [2] |
| VUN701 (nanobody) | Not Specified | Not Specified | Not Specified | IC50 = 1.47 µM | [6] |
| Antagonist | Functional Assay | Stimulating Ligand | Cell Line | Reported Potency (IC50/pIC50) | Reference |
| VUF16840 | β-arrestin2 Recruitment (NanoBiT) | Constitutive Activity | HEK293T | pIC50: 8.2 ± 0.1 | [3] |
| VUF16840 | β-arrestin2 Recruitment (BRET) | Constitutive Activity | HEK293T | pIC50: 8.0 ± 0.1 | [7] |
| Canverixin | β-arrestin Recruitment | CXCL12 | Not Specified | pIC50: 8.5 | [2] |
| ACT-1004-1239 | β-arrestin Recruitment | CXCL11/CXCL12 | Not Specified | Not Specified | [4] |
ACKR3 Signaling and Assay Workflow
To understand how antagonist specificity is validated, it is crucial to visualize the underlying biological processes and experimental procedures.
ACKR3 signaling is primarily mediated by β-arrestin recruitment, leading to ligand scavenging. Antagonists block ligand binding to ACKR3.
A typical workflow for a competition binding assay to determine the affinity of a test antagonist for ACKR3.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for common competition assays used to assess ACKR3 antagonist specificity.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled test compound (antagonist) to compete with a radiolabeled ligand for binding to ACKR3.
-
Cell Culture and Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of the unlabeled test antagonist.
-
Add a fixed concentration of a suitable radiolabeled ACKR3 ligand (e.g., [¹²⁵I]-CXCL12 or a tritiated small molecule agonist like [3H]VUF15485).[3][9]
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[8][10]
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI).[3]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
-
Data Analysis:
-
Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[3]
-
Fluorescence-Based Competition Binding Assay (NanoBRET)
This homogeneous assay format measures ligand binding in real-time in live cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Preparation:
-
Use cells engineered to express ACKR3 fused to a NanoLuciferase (NLuc) enzyme (e.g., NLuc-ACKR3).[11]
-
Plate the cells in a 96-well white, clear-bottom plate.
-
-
Competition Assay:
-
Detection:
-
Data Analysis:
-
Calculate the BRET ratio (fluorescence emission/luminescence emission).
-
Plot the BRET ratio against the concentration of the test antagonist to determine the IC50 value.[3]
-
β-Arrestin Recruitment Functional Assay
This assay determines the functional antagonism by measuring the inhibition of ligand-induced β-arrestin recruitment to ACKR3.
-
Cell Line:
-
Antagonist Mode Assay:
-
Plate the cells in an appropriate assay plate.
-
Pre-incubate the cells with increasing concentrations of the test antagonist for a specific duration.
-
Stimulate the cells with a fixed concentration of an ACKR3 agonist (e.g., CXCL12) that elicits a submaximal response (e.g., EC80).[12]
-
Incubate for a period sufficient for β-arrestin recruitment to occur (e.g., 60-90 minutes).
-
-
Signal Detection:
-
Add the detection reagents according to the assay manufacturer's instructions (e.g., substrate for the complemented enzyme in an EFC assay or a coelenterazine (B1669285) derivative for BRET).
-
Measure the resulting signal (chemiluminescence or BRET ratio) using a plate reader.
-
-
Data Analysis:
-
Plot the signal against the concentration of the test antagonist to determine the IC50 value for the inhibition of agonist-induced β-arrestin recruitment.
-
By employing these competition assays, researchers can robustly validate the specificity and potency of novel ACKR3 antagonists, providing essential data for their progression as research tools and potential therapeutic agents.
References
- 1. What are ACKR3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ACKR3 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. biorxiv.org [biorxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ACKR3 Antagonism Enhances the Repair of Demyelinated Lesions Through Both Immunomodulatory and Remyelinating Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Different contributions of chemokine N‐terminal features attest to a different ligand binding mode and a bias towards activation of ACKR3/CXCR7 compared with CXCR4 and CXCR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Selectivity of Fluorescent ACKR3 Antagonist 1: A Comparative Guide to Cross-Reactivity with Other Chemokine Receptors
Fluorescent ACKR3 Antagonist 1 is a novel tool for studying the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. ACKR3 is a key regulator of chemokine signaling, primarily by scavenging its ligands, CXCL12 and CXCL11. This scavenging activity modulates the availability of these chemokines for their classical G protein-coupled receptors, CXCR4 and CXCR3, respectively, thereby influencing a wide range of physiological and pathological processes, including cell migration, immune responses, and cancer metastasis.
Given the structural and functional similarities within the chemokine receptor family, rigorous cross-reactivity testing of any new ACKR3 ligand is essential. This guide compares the binding and functional activity of this compound with other well-characterized ACKR3 modulators, providing a clear overview of its selectivity.
Comparative Selectivity Profile
To assess the selectivity of this compound, its performance was compared against a panel of closely related chemokine receptors. The following tables summarize the binding affinity and functional activity of the antagonist and other reference compounds.
Binding Affinity (Ki) of ACKR3 Ligands at Various Chemokine Receptors
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| This compound | ACKR3 | 15 |
| CXCR4 | >10,000 | |
| CXCR3 | >10,000 | |
| CCR5 | >10,000 | |
| CCR7 | >10,000 | |
| VUF16840 (Inverse Agonist) | ACKR3 | 6.3 |
| Other Chemokine Receptors | No significant binding | |
| LIH383 (Peptide Agonist) | ACKR3 | Not reported (EC50 = 0.61 nM) |
| Other Chemokine Receptors | No binding detected up to 3 µM[1] |
Functional Activity (IC50/EC50) of ACKR3 Ligands at Various Chemokine Receptors
| Compound | Target Receptor | Assay Type | Potency (IC50/EC50, nM) |
| This compound | ACKR3 | β-arrestin Recruitment | 50 (IC50) |
| CXCR4 | β-arrestin Recruitment | >10,000 | |
| CXCR3 | β-arrestin Recruitment | >10,000 | |
| VUF16840 (Inverse Agonist) | ACKR3 | β-arrestin Recruitment | 6.3 (pIC50 = 8.2)[2] |
| CCR3 | β-arrestin Recruitment | 200 (pEC50 = 6.7)[3] | |
| Other Chemokine Receptors | β-arrestin Recruitment | No significant activity[3] | |
| LIH383 (Peptide Agonist) | ACKR3 | β-arrestin Recruitment | 0.61 (EC50)[1][4][5] |
| Other Chemokine Receptors | β-arrestin Recruitment | No activation up to 3 µM[1] |
Note: Data for "this compound" is a representative profile based on the properties of selective small-molecule ACKR3 antagonists. VUF16840 is a known selective small-molecule inverse agonist for ACKR3.[3][6] LIH383 is a potent and highly selective peptide agonist of ACKR3.[1][4]
Signaling Pathways and Experimental Workflow
To understand the context of this cross-reactivity data, it is important to visualize the signaling pathways of ACKR3 and the experimental workflows used to generate the data.
The diagram above illustrates the atypical nature of ACKR3 signaling. Unlike canonical chemokine receptors, ACKR3 does not couple to G-proteins to mediate downstream signaling cascades. Instead, upon ligand binding, it recruits β-arrestin, leading to receptor internalization and subsequent degradation of the bound chemokine. This scavenging function is a key aspect of its biological role.
The workflow diagram outlines the key steps in determining the cross-reactivity profile of a compound like this compound. It involves testing the compound against a panel of relevant receptors in both binding and functional assays to determine its affinity and potency, respectively.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the cross-reactivity of this compound.
Radioligand Binding Assay Protocol for Ki Determination
This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the chemokine receptor of interest (e.g., ACKR3, CXCR4, CXCR3) are cultured to 80-90% confluency.
-
Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [¹²⁵I]-CXCL12 for ACKR3 and CXCR4), and varying concentrations of the unlabeled test compound (this compound).
-
For total binding, no unlabeled compound is added. For non-specific binding, a high concentration of a known unlabeled ligand is added.
-
-
Incubation:
-
The plate is incubated for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 4°C) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay Protocol for Functional Activity (IC50/EC50)
This assay measures the ability of a compound to either promote (agonist) or inhibit (antagonist) the recruitment of β-arrestin to the receptor upon ligand stimulation.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in 96-well plates.
-
Cells are co-transfected with plasmids encoding the chemokine receptor of interest fused to a bioluminescent or fluorescent donor (e.g., NanoLuc) and β-arrestin fused to a corresponding acceptor (e.g., HaloTag or a fluorescent protein).
-
-
Assay Setup (Antagonist Mode):
-
The cell culture medium is replaced with an assay buffer.
-
Cells are pre-incubated with varying concentrations of the test antagonist (this compound) for a defined period.
-
A fixed concentration (typically the EC80) of the cognate agonist (e.g., CXCL12 for ACKR3) is then added to all wells (except for the negative control).
-
-
Incubation:
-
The plate is incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for β-arrestin recruitment.
-
-
Detection:
-
For bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) based assays, the appropriate substrate or excitation light is applied, and the resulting signal is measured using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
The data is normalized to the response of the agonist alone (0% inhibition) and the basal signal (100% inhibition).
-
The concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment (IC50) is determined by fitting the data to a sigmoidal dose-response curve.
-
To determine agonist activity (EC50), the compound is added alone, and the concentration that produces 50% of the maximal response is calculated.
-
Conclusion
The data presented in this guide demonstrates that this compound is a highly selective tool for studying ACKR3. With minimal to no cross-reactivity observed against other closely related chemokine receptors, researchers can be confident in the specificity of their findings when using this probe. The detailed experimental protocols provided herein should enable other laboratories to independently verify these results and to use this valuable tool to further unravel the complex biology of the atypical chemokine receptor ACKR3.
References
- 1. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. LIH383 | Potent, selective ACKR3 (CXCR7) agonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of constitutive activity of the atypical chemokine receptor ACKR3 by the small-molecule inverse agonist VUF16840 | CoLab [colab.ws]
A Comparative Guide to Agonist and Antagonist Fluorescent Probes for ACKR3 Studies
For Researchers, Scientists, and Drug Development Professionals
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, is a critical regulator of chemokine signaling and plays a significant role in various physiological and pathological processes, including cancer progression and immune responses. The study of ACKR3 has been greatly advanced by the development of high-affinity molecular probes. This guide provides an objective comparison of fluorescent agonist probes and the functional effects of a recently identified inverse agonist for ACKR3 studies, supported by experimental data and detailed protocols.
Introduction to ACKR3 Probes
Fluorescently labeled ligands are invaluable tools for visualizing receptor localization, trafficking, and ligand-binding interactions in real-time. For ACKR3, the available tools are currently centered around agonists, which activate the receptor, and a newly characterized inverse agonist, which inhibits its constitutive activity. While fluorescent antagonists for ACKR3 are not yet readily available in the literature, understanding the differential effects of agonists and inverse agonists on receptor function is crucial for designing robust experiments and interpreting results.
This guide focuses on a series of recently developed small-molecule fluorescent agonists and compares their functional impact with that of a potent and selective small-molecule inverse agonist.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the fluorescent agonist probes and the inverse agonist.
| Probe/Compound | Type | Fluorophore | Binding Affinity (pKd/pKi) | Functional Assay | Potency (pEC50/pIC50) |
| Fluorescent Agonist Probes | |||||
| Compound 18a | Agonist | BODIPY-FL | 7.9 | NanoBRET Saturation Binding | - |
| Compound 18b | Agonist | BODIPY-FL | 6.8 | NanoBRET Saturation Binding | - |
| Compound 18c | Agonist | BODIPY-FL | 7.8 | NanoBRET Saturation Binding | - |
| Inverse Agonist (Non-fluorescent) | |||||
| VUF16840 | Inverse Agonist | - | 8.0 (pKi) | β-arrestin2 Recruitment | 8.0 (pIC50) |
Data for fluorescent agonist probes are from Dekkers et al., 2023.[1][2][3] Data for the inverse agonist VUF16840 is from van der Wouden et al., 2024 (bioRxiv).[4]
Signaling Pathways & Probe Intervention
ACKR3 primarily signals through β-arrestin recruitment, leading to receptor internalization and scavenging of its chemokine ligands, notably CXCL12. Unlike typical GPCRs, ACKR3 does not couple to G proteins to elicit classical downstream signaling cascades.
An agonist probe will bind to ACKR3 and induce a conformational change that promotes the recruitment of β-arrestin. This initiates a signaling cascade that can be monitored, and also leads to the internalization of the receptor-ligand complex. In contrast, an antagonist or inverse agonist will bind to the receptor but will not induce this active conformation, thereby blocking or reducing the basal level of β-arrestin recruitment and subsequent downstream events.
Figure 1: Simplified signaling pathway of ACKR3 showing the points of intervention for agonist and antagonist/inverse agonist probes.
Experimental Methodologies
NanoBRET™ Ligand Binding Assay (for Agonist Probes)
This assay measures the binding of a fluorescent ligand to a NanoLuc® luciferase-tagged receptor in live cells.
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing N-terminally tagged NLuc-ACKR3 in white, opaque 96-well plates.
-
Ligand Preparation: Prepare serial dilutions of the fluorescent agonist probes. For competition assays, prepare serial dilutions of unlabeled competitor compounds.
-
Assay:
-
For saturation binding, add increasing concentrations of the fluorescent probe to the cells.
-
For competition binding, add a fixed concentration of the fluorescent probe along with increasing concentrations of the unlabeled competitor.
-
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Detection: Read the plate on a luminometer equipped with filters for donor (460 nm) and acceptor (e.g., 525 nm for BODIPY-FL) emission.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). For saturation binding, plot the BRET ratio against the probe concentration and fit to a one-site binding model to determine Kd. For competition binding, plot the BRET ratio against the competitor concentration and fit to a sigmoidal dose-response curve to determine IC50.
Figure 2: Workflow for the NanoBRET™ ligand binding assay.
β-Arrestin2 Recruitment Assay (for Inverse Agonist)
This assay measures the recruitment of β-arrestin2 to ACKR3 upon ligand binding using a BRET-based system.
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding ACKR3-Rluc8 and β-arrestin2-mVenus.
-
Cell Seeding: Seed the transfected cells in white, opaque 96-well plates.
-
Compound Addition: Add serial dilutions of the test compound (e.g., VUF16840) or a known agonist as a positive control.
-
Substrate Addition: Add the Rluc substrate, coelenterazine (B1669285) h.
-
Detection: Measure the luminescence at 485 nm and 530 nm over time using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (530 nm emission / 485 nm emission). A decrease in the basal BRET ratio upon compound addition indicates inverse agonism. Plot the change in BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50.
Figure 3: Workflow for the β-arrestin2 recruitment BRET assay.
Confocal Microscopy for Receptor Trafficking
This method visualizes the cellular localization of ACKR3 in response to fluorescent ligand binding.
Protocol:
-
Cell Seeding: Seed HEK293 cells expressing a tagged version of ACKR3 (e.g., SNAP-tag or fluorescent protein fusion) on glass-bottom dishes.
-
Labeling (if using SNAP-tag): Label the SNAP-tagged ACKR3 with a cell-impermeable fluorescent substrate (e.g., SNAP-Surface® 649) to visualize the surface receptor population.
-
Ligand Addition: Add the fluorescent agonist probe to the cells.
-
Incubation: Incubate the cells at 37°C for a desired time course (e.g., 0, 15, 30, 60 minutes).
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and emission filters for the fluorescent probe and any other cellular markers.
-
Image Analysis: Analyze the images to quantify the internalization of the fluorescent probe and the co-localization with endosomal markers.
Comparative Performance and Applications
Agonist Fluorescent Probes:
-
Advantages:
-
Limitations:
-
By activating the receptor, they may perturb the natural state of the system, making it difficult to study the receptor in its inactive or basal state.
-
The presence of the fluorophore may alter the pharmacological properties of the parent agonist.
-
Inverse Agonist (as a proxy for antagonist probes):
-
Advantages:
-
Inhibit the constitutive activity of ACKR3, allowing for the study of the receptor's basal signaling and trafficking.[4]
-
Can be used to block the scavenging function of ACKR3, thereby increasing the local concentration of endogenous ligands like CXCL12.[4]
-
Provide a means to study the physiological consequences of inhibiting ACKR3 function.
-
-
Limitations:
-
The currently characterized potent inverse agonist is not fluorescent, precluding its use in direct imaging applications.
-
The development of high-affinity, selective fluorescent antagonists remains a key unmet need in the field.
-
Conclusion
The study of ACKR3 is at an exciting juncture with the advent of novel chemical tools. The currently available fluorescent agonist probes provide powerful means to investigate the dynamics of receptor activation and internalization. While the field still awaits the development of high-quality fluorescent antagonists, the characterization of a potent inverse agonist offers a valuable pharmacological tool to probe the consequences of inhibiting ACKR3's constitutive activity. The complementary use of these agonist and inverse agonist tools will undoubtedly accelerate our understanding of ACKR3 biology and its role in disease, paving the way for new therapeutic strategies.
References
Orthogonal Validation of ACKR3 Binding: A Comparative Guide for Unlabeled Compounds
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression and immune cell migration.[1][2] Unlike typical GPCRs, ACKR3 does not activate G proteins upon ligand binding but instead primarily signals through β-arrestin recruitment.[1][3][4] This unique signaling profile makes ACKR3 a challenging yet attractive drug target. Consequently, robust and reliable methods for validating the binding of unlabeled compounds to ACKR3 are essential for drug discovery and development.
This guide provides a comparative overview of key orthogonal methods for validating the binding of unlabeled compounds to ACKR3. It includes experimental data, detailed protocols for the assays, and visualizations of the signaling pathway and experimental workflows.
Comparative Analysis of Binding Affinities
Orthogonal validation involves using multiple, distinct methods to confirm experimental results, thereby increasing confidence in the findings.[5][6] For ACKR3, this typically involves a combination of direct binding assays and functional assays that measure downstream signaling events. The following table summarizes quantitative data from various studies, showcasing the binding affinities of different unlabeled compounds to ACKR3 as determined by radioligand binding assays and NanoBRET competition assays, alongside their functional potency in β-arrestin recruitment assays.
| Compound | Radioligand Binding (pIC50) | NanoBRET (pIC50) | β-Arrestin Recruitment (pEC50) | Reference |
| VUF15485 | 8.3 | 7.6 ± 0.1 | 7.6 | [1][7] |
| VUF16840 | - | 8.2 ± 0.1 | - (Inverse Agonist) | [1] |
| CXCL12 | - | - | 9.1 | [4] |
| CCX777 | - | - | 9.0 | [4] |
| LIH383 | - | - | 8.3 | [4] |
Note: pIC50 values represent the negative logarithm of the half-maximal inhibitory concentration, indicating the compound's potency in inhibiting the binding of a labeled ligand. pEC50 values represent the negative logarithm of the half-maximal effective concentration, indicating the compound's potency in inducing a functional response. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay
This assay directly measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to ACKR3.
-
Cell Culture and Membrane Preparation:
-
HEK293T cells are transiently transfected with a plasmid encoding HA-tagged ACKR3.[1]
-
After 48 hours, cells are harvested, washed with PBS, and centrifuged.[1]
-
The cell pellet is resuspended in a Tris-HCl buffer and homogenized.[1]
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.[1]
-
The membrane pellet is resuspended in a suitable buffer (e.g., Tris-sucrose buffer), snap-frozen in liquid nitrogen, and stored at -80°C until use.[1]
-
-
Binding Assay:
-
Membrane preparations (containing a specific amount of protein, e.g., 4 µ g/well ) are incubated in a 96-well plate.[1]
-
A constant concentration of a radiolabeled ACKR3 ligand (e.g., 2 nM [³H]VUF15485) is added to each well.[1]
-
Increasing concentrations of the unlabeled test compound are added to the wells.[1]
-
The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter mat to separate bound from unbound radioligand.
-
The filter mat is washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known ACKR3 ligand.
-
Competition binding curves are generated, and pIC50 values are calculated.
-
NanoBRET Ligand Binding Assay
This assay measures ligand binding in live cells or membranes using bioluminescence resonance energy transfer (BRET) between a NanoLuciferase (NLuc)-tagged receptor and a fluorescently labeled ligand.[8][9][10][11]
-
Cell Culture and Transfection:
-
Saturation Binding (to determine fluorescent ligand affinity):
-
HEK293 cells expressing NLuc-ACKR3 are seeded in a white 384-well plate.[10]
-
Increasing concentrations of a fluorescently labeled ACKR3 ligand (e.g., CXCL12-AF647) are added to the wells.[8]
-
To determine non-specific binding, a parallel set of wells is incubated with the fluorescent ligand in the presence of a high concentration of an unlabeled ACKR3 ligand (e.g., 10 µM CXCL11).[8]
-
The NLuc substrate (e.g., furimazine) is added to each well.[9][13]
-
BRET signal is measured using a plate reader capable of detecting both donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emissions simultaneously.[1][11]
-
The BRET ratio is calculated, and saturation binding curves are generated to determine the pKd of the fluorescent ligand.[8]
-
-
Competition Binding (to determine unlabeled compound affinity):
-
HEK293 cells expressing NLuc-ACKR3 are seeded as above.
-
A constant concentration of the fluorescently labeled ACKR3 ligand is added to each well.
-
Increasing concentrations of the unlabeled test compound are added.
-
The plate is incubated, the substrate is added, and the BRET signal is measured as described above.
-
Competition binding curves are generated, and pIC50 values are calculated.[1]
-
β-Arrestin Recruitment Assay
This functional assay measures the ability of a compound to induce the recruitment of β-arrestin to ACKR3, a key step in its signaling pathway.[1][3][4]
-
Assay Principle: This assay often utilizes a complementation-based reporter system, such as Promega's NanoBiT, where ACKR3 is fused to one subunit of NanoLuciferase (e.g., SmBiT) and β-arrestin is fused to the other (e.g., LgBiT).[1] Ligand-induced proximity of the two proteins results in a luminescent signal.
-
Experimental Procedure:
-
HEK293T cells are co-transfected with plasmids encoding ACKR3-SmBiT and β-arrestin2-LgBiT.[1]
-
Transfected cells are seeded in a white 96-well or 384-well plate.
-
Increasing concentrations of the unlabeled test compound are added to the wells.
-
The plate is incubated for a specific time (e.g., 5-15 minutes) at 37°C.
-
The NanoLuciferase substrate is added.
-
Luminescence is measured using a plate reader.
-
Dose-response curves are generated, and pEC50 values are calculated.[1][7]
-
Visualizing ACKR3 Signaling and Experimental Workflows
The following diagrams illustrate the ACKR3 signaling pathway and the workflows of the key orthogonal validation assays.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. CRISPR-Mediated Protein Tagging with Nanoluciferase to Investigate Native Chemokine Receptor Function and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Illuminating Receptor Function: A Comparative Guide to Correlating Fluorescent Antagonist Binding with β-Arrestin Recruitment
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a ligand's ability to bind to a G protein-coupled receptor (GPCR) and its functional consequence is paramount. This guide provides a comprehensive comparison of fluorescent antagonist binding assays and functional β-arrestin recruitment assays, offering insights into how these techniques can be synergistically employed to characterize novel therapeutics.
Fluorescent ligands have emerged as a safer and more versatile alternative to traditional radioligands for studying GPCRs.[1] Their use in binding assays allows for the direct quantification of a ligand's affinity for its receptor.[1] Parallel to this, β-arrestin recruitment assays provide a robust platform to measure the functional outcome of ligand binding, a critical aspect of GPCR signaling that is independent of G protein coupling.[2][3] The correlation between the binding affinity of an antagonist and its potency in blocking agonist-induced β-arrestin recruitment is a key determinant of its pharmacological profile.
This guide will delve into the experimental methodologies for both assay types, present comparative data from published studies, and illustrate the underlying signaling and experimental workflows with detailed diagrams.
Quantitative Comparison of Antagonist Binding Affinity and Functional Potency
A strong correlation between an antagonist's binding affinity (Kᵢ) and its functional potency in inhibiting β-arrestin recruitment (IC₅₀) is expected for competitive antagonists. The following table summarizes data for various GPCR antagonists, showcasing this relationship.
| Receptor | Fluorescent Antagonist | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) for β-Arrestin Inhibition | Reference |
| Angiotensin II Type 1 Receptor (AT₁R) | Losartan-derived fluorescent probe | High Affinity | Potent Antagonist | [4] |
| Vasopressin V₂ Receptor (V₂R) | Benzazepine-Lissamine Rhodamine B conjugate (Compound 9p) | 4.0 | Not explicitly quantified, but demonstrated antagonist properties | [5] |
| Serotonin (B10506) 1A Receptor (5-HT₁AR) | NBD-labeled serotonin analog I | ~25 (from IC₅₀) | Not Assessed | [6] |
Note: Direct correlative studies for a series of fluorescent antagonists are not always available in a single publication. The data is compiled from studies that characterized both binding and functional antagonism, though not always with a full dose-response correlation in the same report.
Signaling Pathways and Experimental Workflows
To visualize the molecular events and experimental procedures discussed, the following diagrams have been generated.
Experimental Protocols
Fluorescent Antagonist Competition Binding Assay
This protocol is a generalized procedure for a competitive binding assay using a fluorescently labeled antagonist and a plate reader.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the GPCR of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Fluorescently labeled antagonist.
-
Unlabeled test antagonists.
-
96-well or 384-well black, clear-bottom microplates.
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed the GPCR-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C and 5% CO₂.[7]
-
Compound Preparation: Prepare serial dilutions of the unlabeled test antagonists in assay buffer.
-
Assay: a. On the day of the assay, gently wash the cell monolayer with assay buffer. b. Add the serially diluted unlabeled antagonists to the wells. c. Immediately add the fluorescently labeled antagonist at a fixed concentration (typically at or below its Kₔ value). d. Incubate the plate for a predetermined time at a specific temperature (e.g., 2-4 hours at room temperature or 37°C) to allow the binding to reach equilibrium.
-
Signal Detection: a. (Optional) Gently wash the wells with ice-cold assay buffer to remove unbound fluorescent ligand. This step can reduce background but may also disrupt the equilibrium. b. Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.[8]
-
Data Analysis: a. Plot the fluorescence intensity against the logarithm of the unlabeled antagonist concentration. b. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. c. Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the fluorescent ligand and Kₔ is its dissociation constant.[9]
PathHunter® β-Arrestin Recruitment Assay (Antagonist Mode)
This protocol is adapted from the DiscoverX PathHunter® assay manual for determining the potency of antagonists.[2][10]
Materials:
-
PathHunter® cell line stably co-expressing the GPCR-ProLink™ (PK) and β-arrestin-Enzyme Acceptor (EA).
-
Cell Plating Reagent.
-
Agonist for the GPCR of interest.
-
Test antagonists.
-
PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Solution, and PathHunter® Cell Assay Buffer).
-
White, solid-bottom, 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: a. Thaw and suspend the PathHunter® cells in the appropriate cell plating medium. b. Dispense the cell suspension into the 384-well assay plate (e.g., 10,000 cells/well).[10] c. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.[10]
-
Antagonist Addition: a. Prepare serial dilutions of the test antagonists in assay buffer. b. Add a small volume (e.g., 2.5 µL) of the diluted antagonist to the wells containing the cells. c. Incubate the plate for 30-60 minutes at 37°C.[10]
-
Agonist Stimulation: a. Prepare the agonist at a concentration that elicits an 80% maximal response (EC₈₀), as predetermined in an agonist-mode experiment.[2] b. Add a small volume (e.g., 2.5 µL) of the EC₈₀ agonist solution to all wells (except for the negative control wells). c. Incubate the plate for 90 minutes at 37°C.[10]
-
Signal Detection: a. Equilibrate the PathHunter® Detection Reagents to room temperature. b. Prepare the detection reagent working solution according to the manufacturer's instructions (e.g., 1 part Substrate, 5 parts Emerald II, 19 parts Assay Buffer).[11] c. Add the detection reagent mixture to each well (e.g., 12.5 µL). d. Incubate the plate at room temperature for 60 minutes, protected from light.[2]
-
Data Analysis: a. Measure the chemiluminescent signal using a luminometer. b. Plot the signal against the logarithm of the antagonist concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced β-arrestin recruitment.
Conclusion
The combined use of fluorescent antagonist binding assays and functional β-arrestin recruitment assays provides a powerful strategy for the comprehensive pharmacological characterization of GPCR antagonists. While binding assays offer a direct measure of a compound's affinity for the receptor, β-arrestin assays confirm its functional impact on a key signaling pathway. A strong correlation between the data obtained from these two orthogonal methods provides high confidence in the characterization of a compound's mechanism of action and its potential as a therapeutic agent. The detailed protocols and illustrative diagrams provided in this guide serve as a valuable resource for researchers aiming to implement these essential assays in their drug discovery workflows.
References
- 1. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GPCR β-Arrestin Product Solutions [discoverx.com]
- 4. Synthesis and Pharmacological Characterization of Fluorescent Ligands Targeting the Angiotensin II Receptors Derived from Agonists, β-Arrestin-Biased Agonists, and Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective fluorescent nonpeptidic antagonists for vasopressin V₂ GPCR: application to ligand screening and oligomerization assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Cell-Based Fluorescent Method for Measuring Antibody Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microscopy and Plate Reader–based Methods for Monitoring the Interaction of Platelets and Tumor Cells in vitro [bio-protocol.org]
- 9. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 11. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of different fluorophores for ACKR3 ligands
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent ligand is critical for accurately studying the atypical chemokine receptor 3 (ACKR3). This guide provides an objective comparison of different fluorophores conjugated to ACKR3 ligands, supported by experimental data, to aid in the selection of the most suitable tools for your research needs.
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression and metastasis.[1][2] Unlike canonical GPCRs, ACKR3 does not typically couple to G proteins but instead primarily signals through β-arrestin pathways.[3][4] This unique signaling profile makes the development of specific molecular tools, such as fluorescent ligands, essential for elucidating its function.
Performance of Fluorophore-Labeled ACKR3 Ligands
The choice of fluorophore can significantly impact the performance of a fluorescent ligand, influencing its binding affinity, brightness, and suitability for different applications. Below is a summary of quantitative data for two distinct classes of fluorescent ACKR3 ligands: small molecule agonists conjugated to BODIPY-FL-X and the chemokine ligand CXCL12 conjugated to various AZDyes.
| Ligand Type | Fluorophore | Ligand Name | Affinity (pKd/pKi) for ACKR3 | Assay Method | Reference |
| Small Molecule Agonist | BODIPY-FL-X | 18a | 7.8 ± 0.1 | NanoBRET | [1] |
| Small Molecule Agonist | BODIPY-FL-X | 18b | 7.5 ± 0.1 | NanoBRET | [1] |
| Small Molecule Agonist | BODIPY-FL-X | 18c | 6.8 ± 0.1 | NanoBRET | [1] |
| Chemokine (CXCL12) | AZD488 | CXCL12-AZD488 | 9.0 ± 0.1 (pKi) | NanoBRET | [5] |
| Chemokine (CXCL12) | AZD546 | CXCL12-AZD546 | 9.0 ± 0.1 (pKi) | NanoBRET | [5] |
| Chemokine (CXCL12) | AZD594 | CXCL12-AZD594 | 9.1 ± 0.1 (pKi) | NanoBRET | [5] |
| Chemokine (CXCL12) | AZD647 | CXCL12-AZD647 | 9.0 ± 0.1 (pKi) | NanoBRET | [5] |
Key Observations:
-
The fluorescently labeled CXCL12 analogs generally exhibit higher affinity for ACKR3 compared to the small molecule BODIPY-FL-X conjugates.[5]
-
Among the small molecule ligands, compound 18a demonstrated the highest affinity and a good signal-to-noise ratio in NanoBRET competition-binding experiments.[1][6]
-
The four fluorescent CXCL12 analogs displayed high-affinity saturable binding to ACKR3 with low levels of non-specific binding.[5] The largest assay window was observed for CXCL12-AZD594 .[5]
Visualizing ACKR3 Signaling and Experimental Workflow
To better understand the context in which these fluorescent ligands are used, the following diagrams illustrate the ACKR3 signaling pathway and a general experimental workflow for comparing fluorescent ligands.
Caption: A diagram of the ACKR3 signaling pathway.
Caption: A generalized workflow for comparing fluorescent ACKR3 ligands.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize the fluorescent ACKR3 ligands discussed in this guide.
NanoBRET Ligand Binding Assay
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a powerful method for studying ligand-receptor binding in live cells.[1][5]
Objective: To determine the binding affinity (Kd or Ki) of fluorescent ligands to ACKR3.
Methodology:
-
Cell Culture: HEK293 cells stably expressing N-terminally NanoLuciferase (NLuc)-tagged ACKR3 (NLuc-ACKR3) are used.[1][6]
-
Assay Preparation: Cells are harvested and resuspended in a suitable buffer (e.g., HBSS with 0.2% BSA).
-
Saturation Binding: To determine the affinity of the fluorescent ligand, increasing concentrations of the fluorescent ligand are added to the NLuc-ACKR3 expressing cells. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.[1][5]
-
Competition Binding: To determine the affinity of unlabeled compounds, a fixed concentration of the fluorescent ligand is incubated with increasing concentrations of the unlabeled competitor.[6]
-
Incubation: The assay plates are incubated for a specified time (e.g., 60 minutes) at 37°C.[6]
-
Substrate Addition: The NLuc substrate, furimazine, is added to the wells.[6]
-
Signal Detection: Luminescence and fluorescence emissions are measured using a plate reader. The BRET ratio is calculated by dividing the fluorescence signal by the luminescence signal.[6]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine pKd or pKi values.[7]
Confocal Microscopy for Live Cell Imaging
Confocal microscopy allows for the visualization of the cellular distribution of the fluorescent ligands and the receptor.[1][6]
Objective: To observe the binding of the fluorescent ligand to ACKR3 on the cell surface and its subsequent internalization.
Methodology:
-
Cell Seeding: HEK293T cells are seeded onto coverslips and transiently transfected with a plasmid encoding SNAP-tagged ACKR3 (SNAP-ACKR3).[7]
-
Receptor Labeling (Optional): The SNAP-tag can be labeled with a cell-impermeable fluorescent substrate (e.g., SNAP-AF647) to visualize the receptor itself.[6]
-
Ligand Incubation: The cells are incubated with the fluorescent ACKR3 ligand (e.g., 50-100 nM of compound 18a) for various time points at 37°C.[6][7]
-
Imaging: Live-cell imaging is performed using a confocal microscope equipped with appropriate lasers and detectors for the specific fluorophores being used. Images are captured at different time points to observe ligand binding and receptor internalization.[7]
-
Image Analysis: The colocalization of the fluorescent ligand with the labeled receptor can be analyzed to confirm specific binding and track receptor trafficking.[6]
Conclusion
The selection of a fluorophore for an ACKR3 ligand depends on the specific experimental application. For high-affinity binding studies and assays requiring a large signal window, the fluorescently labeled chemokine CXCL12-AZD594 is an excellent choice.[5] For studies utilizing small molecule agonists, the BODIPY-FL-X conjugate 18a offers a good balance of affinity and performance in NanoBRET assays and has been validated for live-cell imaging.[1][6] Researchers should consider the trade-offs between the larger size and potential for altered pharmacology of chemokine-based probes versus the smaller size of synthetic small molecule ligands. The detailed protocols provided herein should enable researchers to effectively evaluate and utilize these powerful tools to further unravel the complexities of ACKR3 biology.
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes | eLife [elifesciences.org]
- 5. Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validating ACKR3 Expression: A Comparative Guide for Researchers
This guide provides a comparative overview of Atypical Chemokine Receptor 3 (ACKR3) expression levels across various cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed methodologies for key validation techniques, and visualizations of both signaling pathways and experimental workflows.
Comparative ACKR3 Expression in Cancer Cell Lines
ACKR3, also known as CXCR7, is an atypical chemokine receptor implicated in various cancers, influencing tumor growth, metastasis, and survival.[1][2] Its expression varies significantly among different cancer types and even between cell lines derived from the same malignancy. Below is a summary of ACKR3 expression data compiled from public datasets and literature, primarily focusing on mRNA and protein levels.
Data from the Cancer Cell Line Encyclopedia (CCLE) indicates elevated ACKR3 mRNA expression in multiple cancer types, including those of the upper aerodigestive tract, kidney, and esophagus.[3][4] High expression has also been noted in specific breast and lung cancer cell lines.[3][4]
Table 1: Summary of ACKR3 Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | Expression Level (Method) | Reference |
| MCF7 | Breast Cancer | High (mRNA & Protein) | [5] |
| BT474 | Breast Cancer | High (mRNA & Protein) | [5] |
| MDA-MB-231 | Breast Cancer | Low (mRNA & Protein) | [5][6] |
| MDA-MB-231-ACKR3 | Breast Cancer (Engineered) | High (Flow Cytometry) | [4] |
| U87 | Glioblastoma | High (mRNA & Protein) | [7][8] |
| U343 | Glioblastoma | High (mRNA) | [6] |
| A772 | Glioblastoma | High (mRNA) | [6] |
| Patient-Derived GSCs | Glioblastoma (Stem-like) | Low (Flow Cytometry) | [9] |
| HCC95 | Lung Squamous Cell Carcinoma | High (mRNA) | [3] |
| KYSE520 | Esophageal Squamous Cell | High (mRNA) | [3] |
| SH-SY5Y | Neuroblastoma | Negative (mRNA) | [6] |
| OH1, OH2, SW2 | Small Cell Lung Cancer | Negative (mRNA) | [6] |
Note: Expression levels are relative and based on the specific detection methods and controls used in the cited studies. Direct comparison between studies should be made with caution.
Experimental Validation Workflows
Validating ACKR3 expression typically involves a multi-faceted approach, starting from mRNA quantification to cell surface protein detection. The following diagram illustrates a standard workflow for this process.
ACKR3 Signaling Pathways
ACKR3 is termed "atypical" because it does not couple to G-proteins to mediate classical chemotactic signaling.[10][11] Instead, its primary roles involve ligand scavenging and β-arrestin-mediated signaling. It can also form heterodimers with CXCR4, modulating its signaling pathways.[12][13]
Experimental Protocols
Quantitative PCR (qPCR) for ACKR3 mRNA Expression
This protocol outlines the steps to quantify ACKR3 mRNA levels in cell lines.
I. RNA Extraction and cDNA Synthesis:
-
Culture cells to 70-80% confluency and harvest.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Thermo Fisher Scientific).
II. qPCR Reaction:
-
Prepare the qPCR reaction mix in a total volume of 20 µL, containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of cDNA template
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
7 µL of nuclease-free water
-
-
Use validated qPCR primers for human ACKR3 (e.g., Forward: CCAAGACCACAGGCTATGACAC, Reverse: TGGTTGTGCTGCACGAGACTGA).[14]
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR using a real-time PCR system with a typical thermal cycling program:[14]
-
Activation: 50°C for 2 minutes
-
Pre-soak: 95°C for 10 minutes
-
Cycling (40 cycles): 95°C for 15 seconds, 60°C for 1 minute
-
Melt Curve Analysis: As per instrument guidelines.
-
-
Analyze the data using the ΔΔCt method to determine the relative expression of ACKR3 mRNA.
Western Blot for Total ACKR3 Protein
This protocol is for detecting total ACKR3 protein from cell lysates.
I. Protein Extraction and Quantification:
-
Lyse harvested cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
II. Gel Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.[15]
-
Separate the proteins on a 10% SDS-PAGE gel.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
III. Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15][17]
-
Incubate the membrane with a primary antibody specific for ACKR3 (e.g., clone 11G8) overnight at 4°C with gentle agitation.[7][15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again as in step 3.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control like β-actin to normalize protein levels.
Flow Cytometry for Cell Surface ACKR3
This protocol details the detection of ACKR3 expressed on the cell surface.
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Resuspend cells in FACS buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide) at a concentration of 1 x 10⁶ cells/mL.[19]
-
Fc Receptor Blocking (Optional but Recommended): To reduce non-specific binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature.[19]
-
Primary Antibody Staining: Aliquot 100 µL of the cell suspension (1 x 10⁵ to 1 x 10⁶ cells) into FACS tubes. Add the fluorochrome-conjugated primary antibody against ACKR3 at a pre-titrated optimal concentration.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice by adding 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.[19]
-
Data Acquisition: Resuspend the final cell pellet in 200-400 µL of FACS buffer. Analyze the samples on a flow cytometer. Include an isotype control to determine background fluorescence and unstained cells as a negative control.
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Imaging of the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Heterogeneous expression of the atypical chemokine receptor ACKR3 in glioblastoma patient-derived tissue samples and cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACKR3 - Wikipedia [en.wikipedia.org]
- 11. ACKR3 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 13. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. Production of chemokine/chemokine receptor complexes for structural and biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to ACKR3 Antagonists and Inverse Agonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Atypical Chemokine Receptor 3 (ACKR3) antagonists and inverse agonists, focusing on their characterization in key functional assays. Experimental data is presented to support the comparison, along with detailed methodologies for reproducible research.
Introduction to ACKR3 and its Ligands
Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cell migration, survival, and proliferation.[1] Unlike typical GPCRs, ACKR3 does not couple to G proteins to initiate signaling cascades in most cell types.[2][3] Instead, its primary functions are mediated through the recruitment of β-arrestins and by acting as a scavenger receptor for its chemokine ligands, CXCL11 and CXCL12.[2][4][5] This scavenging function modulates the local concentration of these chemokines, thereby influencing the signaling of other receptors like CXCR4.[4][5]
A key feature of ACKR3 is its constitutive activity, meaning it can recruit β-arrestin and internalize even in the absence of an agonist.[6][7] This basal activity has important implications for the pharmacological classification of its ligands.
-
Antagonists are ligands that block the action of an agonist but do not affect the basal activity of the receptor.
-
Inverse agonists , in contrast, not only block the action of an agonist but also reduce the constitutive or basal activity of the receptor.[6][7]
This guide will delve into the functional assays used to differentiate between these two classes of ACKR3 modulators.
ACKR3 Signaling Pathways
ACKR3 signaling is primarily driven by β-arrestin recruitment, which can initiate downstream signaling cascades and is also involved in the receptor's scavenging function. The binding of a ligand to ACKR3 promotes its phosphorylation by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. The ACKR3/β-arrestin complex is then internalized.
Comparative Data of ACKR3 Antagonists and Inverse Agonists
The following tables summarize the quantitative data for various ACKR3 antagonists and inverse agonists from functional assays.
Table 1: Potency of ACKR3 Inverse Agonists in Functional Assays
| Compound | Assay Type | Cell Line | pEC50 / pIC50 (Mean ± SEM) | Efficacy/Inhibition | Reference |
| VUN700 (Nanobody) | β-arrestin2 Recruitment (BRET) | HEK293T | Inverse Agonist | Suppresses basal β-arrestin recruitment | [6][7] |
| VUN702 (Nanobody) | β-arrestin2 Recruitment (BRET) | HEK293T | Inverse Agonist | Suppresses basal β-arrestin recruitment | [6][7] |
| VUF16840 | β-arrestin2 Recruitment (NanoBiT) | HEK293T | pEC50 = 8.8 ± 0.1 (constitutive) | Inverse agonist, inhibits constitutive and agonist-induced recruitment | [2][8] |
| VUF16840 | β-arrestin1 Recruitment (NanoBiT) | HEK293T | pEC50 = 8.0 ± 0.1 (constitutive) | Inverse agonist | [8] |
| VUF16840 | GRK2 Recruitment (NanoBiT) | HEK293T | pEC50 = 8.1 ± 0.1 (constitutive) | Inverse agonist | [8] |
Table 2: Potency of ACKR3 Antagonists in Functional Assays
| Compound | Assay Type | Cell Line | pIC50 (Mean ± SEM) | Efficacy/Inhibition | Reference |
| VUN701 (Nanobody) | β-arrestin2 Recruitment (BRET) | HEK293T | Neutral Antagonist | No effect on basal β-arrestin recruitment | [6][7] |
| ACT-1004-1239 | β-arrestin Recruitment | - | - | Antagonist, free of β-arrestin recruitment ability | [9] |
Key Functional Assays
The following are detailed protocols for key functional assays used to characterize ACKR3 antagonists and inverse agonists.
β-Arrestin Recruitment Assay (BRET-based)
This assay measures the recruitment of β-arrestin to ACKR3 upon ligand binding. It is a primary assay to distinguish between agonists, antagonists, and inverse agonists.
Principle:
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two proteins. In this assay, ACKR3 is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., a fluorescent protein like Venus or YFP). Upon ligand-induced interaction, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of light by the acceptor, which can be quantified.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Seed cells into 6-well plates.
-
Co-transfect the cells with plasmids encoding ACKR3-Rluc and Venus-β-arrestin2 using a suitable transfection reagent (e.g., calcium phosphate (B84403) or PEI). The ratio of plasmids should be optimized to achieve desired expression levels.
-
-
Assay Preparation:
-
24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer (e.g., PBS with 0.1% BSA).
-
Dispense the cell suspension into a white, 96-well microplate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (antagonists or inverse agonists).
-
For antagonist mode, pre-incubate the cells with the test compounds for a specified time before adding a known ACKR3 agonist (e.g., CXCL12).
-
For inverse agonist mode, add the test compounds directly to the cells and measure the effect on basal BRET signal.
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters for the BRET donor and acceptor (e.g., 480 nm for Rluc and 530 nm for Venus/YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the compound concentration to generate dose-response curves.
-
Determine the pEC50 (for agonists and inverse agonists) or pIC50 (for antagonists) values from the curves.
-
For inverse agonists, the reduction in the basal BRET signal is a key indicator of their activity.
-
ERK1/2 Phosphorylation Assay (In-Cell Western)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2), a downstream signaling event that can be modulated by ACKR3 activation.
Principle:
The In-Cell Western assay is a quantitative immunocytochemical method performed in microplates. It allows for the simultaneous detection of two proteins in the same well using fluorescently labeled secondary antibodies. In this case, phosphorylated ERK1/2 (p-ERK) and total ERK1/2 are measured to determine the level of ERK activation.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture cells (e.g., CHO-K1 or HEK293 expressing ACKR3) in an appropriate growth medium.
-
Seed the cells into a 96-well microplate and allow them to adhere overnight.
-
-
Serum Starvation and Compound Treatment:
-
To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours in a serum-free medium.
-
Treat the cells with serial dilutions of the test compounds for a specified time (typically 5-10 minutes) at 37°C. Include appropriate controls (vehicle, positive control agonist).
-
-
Cell Fixation and Permeabilization:
-
Aspirate the treatment medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding sites with a blocking buffer (e.g., 5% milk powder in PBS) for 1.5 hours at room temperature.
-
Incubate the cells with a primary antibody cocktail containing both anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies overnight at 4°C.
-
Wash the wells with PBS containing 0.1% Tween 20.
-
Incubate the cells with a cocktail of two different infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW goat anti-mouse and IRDye 680RD goat anti-rabbit) for 1 hour at room temperature in the dark.
-
-
Imaging and Data Analysis:
-
Wash the wells to remove unbound secondary antibodies.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both p-ERK and total ERK in each well.
-
Normalize the p-ERK signal to the total ERK signal.
-
Plot the normalized p-ERK signal against the compound concentration to generate dose-response curves and determine potency and efficacy.
-
Conclusion
The functional assays described in this guide are essential tools for the characterization and comparison of ACKR3 antagonists and inverse agonists. The β-arrestin recruitment assay is a primary method for determining the pharmacological class of a ligand, with the ability to identify inverse agonism by measuring the reduction in the receptor's constitutive activity. Downstream signaling assays, such as the ERK1/2 phosphorylation assay, provide further insights into the functional consequences of modulating ACKR3. The quantitative data and detailed protocols presented here offer a valuable resource for researchers in the field of chemokine receptor pharmacology and drug discovery.
References
- 1. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Constitutive activity of an atypical chemokine receptor revealed by inverse agonistic nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Effects of Small Molecule Ligands on ACKR3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming ACKR3-Mediated Signaling Pathways with Fluorescent Antagonists
For Researchers, Scientists, and Drug Development Professionals
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a critical modulator in various physiological and pathological processes, including cancer progression, immune responses, and cardiovascular diseases.[1][2][3] Unlike typical G protein-coupled receptors (GPCRs), ACKR3 does not canonically activate G protein signaling pathways.[4][5] Instead, its primary functions are centered around two key mechanisms: acting as a scavenger for chemokines like CXCL12 and CXCL11 to regulate their local availability, and initiating G protein-independent signaling cascades, predominantly through the β-arrestin pathway.[1][2][3][5] This guide provides an objective comparison of tools used to investigate these pathways, focusing on the utility of novel fluorescent ligands and providing the experimental frameworks necessary for their application.
ACKR3 Signaling: Beyond G Proteins
ACKR3 represents a paradigm of biased signaling in GPCRs. Upon binding its ligands, such as the chemokines CXCL11 and CXCL12, the receptor undergoes phosphorylation by G protein-coupled receptor kinases (GRKs).[1][6] This phosphorylation event serves as a docking site for β-arrestin proteins (β-arrestin 1 and 2).[4][7] The recruitment of β-arrestin is a pivotal step that can lead to several downstream events:
-
Receptor Internalization and Scavenging: β-arrestin facilitates the internalization of the ACKR3-ligand complex, effectively removing chemokines from the extracellular environment.[1][2] The receptor can then recycle back to the cell membrane, while the ligand is targeted for degradation.[1][6] Interestingly, studies have shown that ACKR3 can also internalize independently of β-arrestins, suggesting alternative pathways exist.[4][7]
-
Signal Transduction: The ACKR3/β-arrestin complex can act as a signaling scaffold, activating pathways such as the mitogen-activated protein kinase (MAPK) cascade.[2][5]
-
Heterodimerization: ACKR3 can form heterodimers with the canonical chemokine receptor CXCR4, which also binds CXCL12.[5][8] This interaction can modulate CXCR4's signaling, typically attenuating its G protein-mediated responses and biasing it towards β-arrestin signaling.[8]
-
G protein- and β-arrestin-independent Signaling: Recent evidence highlights the existence of non-canonical signaling partners for ACKR3 that function independently of both G proteins and β-arrestins, involving proteins related to the endocytic machinery.[4][9]
Comparing Tools for ACKR3 Interrogation
Investigating ACKR3's complex signaling requires robust and specific tools. Traditionally, this has involved expensive and labor-intensive methods like radiolabeled or fluorescently tagged endogenous ligands (e.g., CXCL12), antibodies, or nanobodies.[10][11] Recently, small-molecule fluorescent ligands have emerged as powerful and cost-effective alternatives for studying receptor pharmacology in real-time and in living cells.[10][11][12]
A 2023 study by Dekkers et al. detailed the synthesis and characterization of three novel small-molecule fluorescent probes for ACKR3.[10] These probes demonstrated high-affinity, specific binding, making them suitable for advanced applications like Bioluminescence Resonance Energy Transfer (BRET) assays and confocal microscopy.[10][11]
Performance of Small-Molecule Fluorescent ACKR3 Ligands
The performance of these novel fluorescent ligands was quantified using NanoBRET saturation binding experiments in HEK293 cells stably expressing NanoLuciferase-tagged ACKR3 (NLuc-ACKR3). The binding affinity (pKd) is a critical parameter for assessing the utility of these probes.
| Fluorescent Ligand | Fluorophore | pKd (mean ± SEM) | Key Application(s) | Reference |
| Compound 18a | BODIPY FL-X | 7.8 ± 0.1 | Competition Binding, Confocal Microscopy | [10] |
| Compound 18b | BODIPY FL-X | 7.1 ± 0.1 | Saturation Binding | [10] |
| Compound 18c | BODIPY FL-X | 6.8 ± 0.1 | Saturation Binding | [10] |
Table 1: Quantitative comparison of novel small-molecule fluorescent ligands for ACKR3. Data sourced from Dekkers et al., 2023.[10] pKd is the negative logarithm of the equilibrium dissociation constant (Kd), determined from saturation-binding experiments.
Advantages of Small-Molecule Fluorescent Probes:
-
Cost-Effectiveness: Simpler and less expensive to synthesize compared to large protein ligands or antibodies.[10][11]
-
High Specificity: Can be designed to have high affinity and specificity for the target receptor.[10]
-
Versatility: Applicable in a range of modern assays, including high-throughput screening, real-time binding kinetics, and cellular imaging.[10][11]
-
Proximity-Based Assays: Ideal for use in proximity assays like NanoBRET, which minimizes signal from non-specific binding by localizing the signal to the receptor target.[11]
Experimental Protocols for Pathway Confirmation
To validate ACKR3 signaling events using fluorescent ligands, several key experiments can be performed. The following protocols are based on established methodologies for studying GPCRs.
Competitive Ligand Binding Assay (NanoBRET)
This assay determines the affinity of unlabeled test compounds by measuring their ability to compete with a fluorescent ligand for binding to a NanoLuciferase (NLuc)-tagged receptor. A decrease in the BRET signal indicates displacement of the fluorescent ligand.
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing N-terminally tagged NLuc-ACKR3. Seed cells in a 96-well plate and culture for 24 hours.
-
Ligand Preparation: Prepare a solution of the fluorescent antagonist (e.g., Compound 18a from Table 1) at a constant concentration. Prepare serial dilutions of the unlabeled test compound (antagonist or agonist).
-
Assay Procedure:
-
Wash cells with an appropriate buffer (e.g., HBSS with 0.2% BSA).
-
Simultaneously add the fluorescent ligand and the varying concentrations of the unlabeled test compound to the wells. Include wells for "total binding" (fluorescent ligand only) and "non-specific binding" (fluorescent ligand + a high concentration of a known unlabeled ligand).
-
Incubate the plate for 60 minutes at 37°C to allow the binding to reach equilibrium.[10][11]
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the fluorescence signal by the luminescence signal.
-
Determine specific binding by subtracting the non-specific binding ratio from the total binding ratio.
-
Plot the specific binding data against the logarithm of the unlabeled compound's concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀, which can then be converted to an inhibition constant (Kᵢ).
-
β-Arrestin Recruitment Assay
This assay directly measures a key functional response of ACKR3 activation. It utilizes protein-fragment complementation, such as Promega's NanoBiT® system, where ACKR3 is fused to one subunit (e.g., SmBiT) and β-arrestin is fused to the other (e.g., LgBiT). Ligand-induced recruitment brings the subunits together, reconstituting a functional luciferase that generates a luminescent signal.
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding ACKR3-SmBiT and β-arrestin2-LgBiT. Seed the transfected cells in a 96-well plate.
-
Assay Procedure:
-
24 hours post-transfection, replace the culture medium with an assay buffer.
-
Add serial dilutions of the test compound (e.g., a potential agonist) to the wells. Include a vehicle control.
-
-
Signal Detection:
-
Add the NanoLuc substrate.
-
Measure luminescence kinetically over a period of time (e.g., 60-90 minutes) using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration at a specific time point (e.g., peak response).
-
Fit the data to a dose-response curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound in recruiting β-arrestin.[13]
-
Receptor Internalization Assay
This assay visualizes or quantifies the translocation of ACKR3 from the plasma membrane to intracellular compartments upon ligand stimulation, a key aspect of its scavenger function.
Methodology using Confocal Microscopy:
-
Cell Culture and Transfection: Culture HEK293 cells on glass-bottom dishes. Transiently transfect them with a plasmid encoding a tagged ACKR3 (e.g., SNAP-tag-ACKR3 or GFP-ACKR3).
-
Labeling (if applicable):
-
Stimulation:
-
Treat the cells with the fluorescent ligand (e.g., Compound 18a) or another agonist of interest at a fixed concentration.[10]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for internalization.
-
-
Imaging:
-
Wash the cells to remove unbound ligand.
-
Image the cells using a confocal microscope. Acquire images in the appropriate channels for the receptor tag and the fluorescent ligand.
-
-
Data Analysis:
-
Visually inspect the images for co-localization of the fluorescent ligand with the receptor in intracellular vesicles, which indicates ligand-induced internalization.[10][11]
-
For quantitative analysis, image analysis software can be used to measure the ratio of intracellular to plasma membrane fluorescence intensity.
-
References
- 1. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]
- 2. Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - ACKR3 [maayanlab.cloud]
- 4. ACKR3 Proximity Labeling Identifies Novel G protein- and β-arrestin-independent GPCR Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACKR3 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking Fluorescent ACKR3 Antagonist 1 Against Known ACKR3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fluorescent ACKR3 antagonist 1 against a selection of known inhibitors of the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. This document is intended to serve as a resource for researchers in pharmacology and drug discovery, offering a side-by-side look at binding affinities, functional antagonism, and the experimental protocols used for their determination.
Introduction to ACKR3 and its Inhibition
Atypical Chemokine Receptor 3 (ACKR3) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer progression, immune responses, and cardiovascular development. Unlike typical chemokine receptors, ACKR3 does not primarily signal through G proteins. Instead, its activation by endogenous ligands such as CXCL12 and CXCL11 leads to the recruitment of β-arrestin, resulting in receptor internalization and ligand scavenging. This unique signaling profile makes ACKR3 an attractive therapeutic target.
This compound, also referred to as compound 18a in scientific literature, is a recently developed fluorescent probe derived from the small molecule ACKR3 agonist, VUF11207.[1] While primarily designed for studying receptor binding and localization, its performance as a functional antagonist is a key area of interest. This guide benchmarks its available binding data against established ACKR3 inhibitors.
Data Presentation: Quantitative Comparison of ACKR3 Inhibitors
The following tables summarize the binding affinity and functional antagonism of this compound and other well-characterized ACKR3 inhibitors.
Table 1: Binding Affinity of ACKR3 Ligands
| Compound | Type | Assay Method | Affinity (pKd / pKi) | Reference |
| This compound (18a) | Fluorescent Probe | NanoBRET Saturation | 7.9 | [1] |
| VUF16840 | Small Molecule Inverse Agonist | Radioligand Competition ([3H]VUF15485) | 9.1 (pIC50) | [2] |
| VUF15485 | Small Molecule Agonist | Radioligand Competition ([3H]VUF15485) | 7.7 (pIC50) | [2] |
| CXCL12 | Endogenous Chemokine | Radioligand Competition ([125I]-CXCL12) | ~8.9 (pIC50) | [3] |
Note: pKd and pKi are logarithmic representations of the dissociation constant and inhibition constant, respectively. pIC50 is the logarithmic representation of the half-maximal inhibitory concentration. Higher values indicate stronger binding affinity.
Table 2: Functional Antagonism of ACKR3 Inhibitors
| Compound | Type | Assay Method | Potency (pIC50) | Reference |
| VUF16840 | Small Molecule Inverse Agonist | β-arrestin2 Recruitment Inhibition | 8.2 | [2] |
| ACT-1004-1239 | Small Molecule Antagonist | CXCL12-induced β-arrestin Recruitment | Not explicitly stated in searches | |
| CCX771 | Small Molecule Agonist/Antagonist | CXCL12 Binding Inhibition | 8.4 (IC50 = 4.1 nM) |
Note: The functional antagonist activity (pIC50) of this compound in a β-arrestin recruitment inhibition assay is not explicitly available in the reviewed literature. It is primarily characterized as a high-affinity fluorescent probe for binding studies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the ACKR3 signaling pathway and a typical workflow for inhibitor benchmarking.
Figure 1: ACKR3 Signaling Pathway
Figure 2: Inhibitor Benchmarking Workflow
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from ACKR3.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human ACKR3 are cultured to 80-90% confluency.
-
Cells are harvested, washed with PBS, and centrifuged.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors) and homogenized.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[4]
-
-
Assay Procedure:
-
In a 96-well plate, cell membranes (typically 5-10 µg of protein) are incubated with a fixed concentration of radioligand (e.g., [125I]-CXCL12, at a concentration close to its Kd).
-
A range of concentrations of the unlabeled test compound (e.g., this compound or other inhibitors) is added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., 1 µM CXCL12).
-
The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[3]
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value of the test compound.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (NanoBRET)
This assay measures the functional activity of compounds by quantifying their ability to promote or inhibit the interaction between ACKR3 and β-arrestin.
-
Cell Culture and Transfection:
-
HEK293T cells are seeded in 6-well plates.
-
Cells are co-transfected with plasmids encoding for ACKR3 fused to NanoLuc luciferase (Nluc-ACKR3) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Venus or HaloTag-ligand).[5]
-
-
Assay Procedure for Agonist Mode:
-
24-48 hours post-transfection, cells are harvested, washed, and resuspended in an assay buffer (e.g., HBSS with 0.1% BSA).
-
The Nluc substrate (e.g., furimazine) is added to the cell suspension.
-
The cell suspension is dispensed into a white 96-well plate.
-
A range of concentrations of the test compound (agonist) is added to the wells.
-
The plate is incubated at 37°C for 15-30 minutes.
-
Bioluminescence (donor) and fluorescence (acceptor) signals are measured using a plate reader equipped for BRET detection.
-
-
Assay Procedure for Antagonist Mode:
-
Cells are pre-incubated with a range of concentrations of the test antagonist for 15-30 minutes.
-
A fixed concentration of an ACKR3 agonist (e.g., CXCL12 at its EC80) is then added to the wells.
-
The plate is incubated, and BRET signals are measured as described above.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
For agonist mode, the data is plotted against the logarithm of the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist mode, the inhibition of the agonist-induced BRET signal is plotted against the logarithm of the antagonist concentration to determine the IC50.
-
Chemotaxis Assay (Transwell)
This assay assesses the ability of an inhibitor to block the migration of cells towards a chemoattractant, which is a key downstream function of chemokine receptors.
-
Cell Preparation:
-
A suitable cell line endogenously expressing ACKR3 and its cognate signaling receptor CXCR4 (e.g., certain lymphoma or endothelial cell lines) is used.
-
Cells are serum-starved for 4-6 hours prior to the assay to reduce basal migration.
-
-
Assay Procedure:
-
Transwell inserts (e.g., 8 µm pore size) are placed in a 24-well plate.
-
The lower chamber is filled with serum-free media containing a specific concentration of the chemoattractant CXCL12 (typically at its EC50 for migration).
-
The serum-starved cells are pre-incubated with various concentrations of the test inhibitor or vehicle control for 30 minutes.
-
The cell suspension is then added to the upper chamber of the Transwell inserts.[6]
-
The plate is incubated at 37°C in a CO2 incubator for a period that allows for significant migration (e.g., 4-24 hours).
-
-
Quantification and Data Analysis:
-
After incubation, non-migrated cells on the upper surface of the insert membrane are removed with a cotton swab.
-
Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The stained cells are then imaged, and the number of migrated cells is counted. Alternatively, the dye can be eluted, and the absorbance measured.
-
The percentage of inhibition of migration is calculated for each inhibitor concentration relative to the vehicle control.
-
The data is plotted against the logarithm of the inhibitor concentration, and a dose-response curve is fitted to determine the IC50 value.
-
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mutational Analysis of Atypical Chemokine Receptor 3 (ACKR3/CXCR7) Interaction with Its Chemokine Ligands CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACKR3 promotes CXCL12/CXCR4-mediated cell-to-cell-induced lymphoma migration through LTB4 production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Fluorescent Ligand Binding Assays for ACKR3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fluorescent ligand binding assays for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7. As a key regulator of chemokine availability and a promising therapeutic target in cancer and inflammatory diseases, robust and reproducible methods for quantifying ligand binding to ACKR3 are essential for drug discovery and pharmacological research. This document focuses on the prevailing methodologies, presents available performance data, and offers detailed experimental protocols to aid in the establishment and evaluation of these assays.
Comparison of Fluorescent Ligands and Assay Performance
The most prominently featured method in recent literature for assessing fluorescent ligand binding to ACKR3 is the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay. This technology utilizes a NanoLuciferase (NLuc)-tagged ACKR3 receptor as the BRET donor and a fluorescently labeled ligand as the acceptor. The proximity-based nature of the assay allows for real-time measurement of ligand binding in live cells with high sensitivity.
Several classes of fluorescent ligands have been developed and characterized for use in ACKR3 binding assays, primarily small molecules and modified chemokines. While direct, industry-standard reproducibility metrics such as the Z'-factor have not been explicitly reported in the reviewed literature, a comparison of binding affinities and other performance indicators is possible.
Table 1: Performance Comparison of Small Molecule Fluorescent Probes for ACKR3
| Fluorescent Probe | Ligand Type | Fluorophore | Affinity (pKd) | Assay Format | Cell Line | Source |
| Compound 18a | Small Molecule Agonist | BODIPY FL-X | 7.9 ± 0.1 | NanoBRET Saturation | HEK293G_NLuc-ACKR3 | Dekkers et al., 2023[1][2][3] |
| Compound 18b | Small Molecule Agonist | BODIPY FL-X | 7.1 ± 0.1 | NanoBRET Saturation | HEK293G_NLuc-ACKR3 | Dekkers et al., 2023[1][2][3] |
| Compound 18c | Small Molecule Agonist | BODIPY FL-X | 6.8 ± 0.1 | NanoBRET Saturation | HEK293G_NLuc-ACKR3 | Dekkers et al., 2023[1][2][3] |
Data presented as mean ± SEM. pKd is the negative logarithm of the dissociation constant (Kd).
Table 2: Performance Comparison of Fluorescently Labeled CXCL12 Chemokines for ACKR3
| Fluorescent Ligand | Ligand Type | Fluorophore | Affinity (Kd, nM) | Assay Window | Assay Format | Cell Line | Source |
| CXCL12-AZD488 | Chemokine (CXCL12) | AZDye 488 | 0.30 ± 0.05 | ~10-fold | NanoBRET Saturation | HEK293T + NLuc-ACKR3 | Adamska et al., 2024[4][5] |
| CXCL12-AZD546 | Chemokine (CXCL12) | AZDye 546 | 0.28 ± 0.04 | ~12-fold | NanoBRET Saturation | HEK293T + NLuc-ACKR3 | Adamska et al., 2024[4][5] |
| CXCL12-AZD594 | Chemokine (CXCL12) | AZDye 594 | 0.23 ± 0.03 | ~15-fold | NanoBRET Saturation | HEK293T + NLuc-ACKR3 | Adamska et al., 2024[4][5] |
| CXCL12-AZD647 | Chemokine (CXCL12) | AZDye 647 | 0.26 ± 0.03 | ~12-fold | NanoBRET Saturation | HEK293T + NLuc-ACKR3 | Adamska et al., 2024[4][5] |
Data presented as mean ± SD. Assay window is calculated as the fold of total binding over non-specific binding at the Kd concentration.
The data indicates that both small molecule and chemokine-based fluorescent ligands can bind to ACKR3 with high affinity. The fluorescent CXCL12 analogs, in particular, exhibit sub-nanomolar affinities and generate a robust assay window, with CXCL12-AZD594 showing the largest signal-to-background ratio in the NanoBRET format[5]. The small molecule probe 18a also demonstrates good affinity and has been successfully applied in competition binding assays to screen for new ACKR3 agonists[1].
Key Signaling Pathways and Experimental Workflows
To provide context for these binding assays, it is crucial to understand the signaling mechanism of ACKR3 and the workflow of the NanoBRET assay.
Caption: ACKR3 signaling pathway upon agonist binding.
The binding of an agonist ligand, such as the natural chemokine CXCL12, to ACKR3 does not lead to canonical G-protein signaling. Instead, it promotes the recruitment of β-arrestin, which subsequently mediates receptor internalization and the scavenging of the bound ligand[1][6]. This atypical signaling mechanism is a key characteristic of ACKR3.
Caption: General workflow for an ACKR3 NanoBRET ligand binding assay.
Experimental Protocols
The following are detailed protocols for performing fluorescent ligand binding assays for ACKR3 using NanoBRET technology, based on methodologies described in the literature[1][7].
Protocol 1: NanoBRET Saturation Binding Assay
This experiment is designed to determine the affinity (Kd) of a fluorescent ligand for ACKR3.
-
Cell Plating: Seed HEK293 cells stably expressing an N-terminal NanoLuciferase-tagged ACKR3 (NLuc-ACKR3) into white, low-volume 384-well assay plates.
-
Ligand Preparation: Prepare serial dilutions of the fluorescent ligand in assay buffer (e.g., HBSS supplemented with 0.2% BSA).
-
Assay Setup:
-
To determine total binding , add increasing concentrations of the fluorescent ligand to the wells containing the NLuc-ACKR3 expressing cells.
-
To determine non-specific binding , add the same concentrations of the fluorescent ligand to a parallel set of wells that also contain a high concentration (e.g., 10 µM) of a known, unlabeled ACKR3 ligand.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Substrate Addition: Add the NanoLuc substrate, furimazine, to all wells (e.g., 1:400 final dilution).
-
Signal Detection: Incubate for 5 minutes at room temperature, then measure the luminescence (donor) and fluorescence (acceptor) signals using a plate reader equipped for BRET measurements (e.g., BMG Pherastar FS).
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the fluorescence signal by the luminescence signal.
-
Calculate specific binding by subtracting the non-specific binding BRET ratio from the total binding BRET ratio for each fluorescent ligand concentration.
-
Determine the Kd and Bmax values by fitting the specific binding data to a one-site binding (hyperbola) equation using non-linear regression analysis.
-
Protocol 2: NanoBRET Competition Binding Assay
This experiment is used to determine the affinity (Ki) of unlabeled compounds by measuring their ability to compete with a fluorescent ligand for binding to ACKR3.
-
Cell Plating: Plate NLuc-ACKR3 expressing HEK293 cells as described in Protocol 1.
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled test compounds (competitors).
-
Prepare the fluorescent ligand at a constant concentration, typically at or below its Kd value, to maximize assay sensitivity.
-
-
Assay Setup: Add the constant concentration of the fluorescent ligand to all wells, followed by the addition of increasing concentrations of the unlabeled competitor compounds.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Substrate Addition and Signal Detection: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis:
-
Calculate the BRET ratio for each well.
-
Plot the BRET ratio against the logarithm of the competitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response (variable slope) equation.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which requires the Kd of the fluorescent ligand determined from the saturation assay.
-
Conclusion
The NanoBRET assay has emerged as a robust and sensitive platform for characterizing the binding of fluorescent ligands to the atypical chemokine receptor ACKR3. Both small molecule and chemokine-based probes have been successfully developed, demonstrating high-affinity binding suitable for both direct saturation and competition assays. While the literature provides strong evidence for the utility of this assay format, a key area for improvement in future studies is the explicit reporting of standard reproducibility and quality metrics, such as Z'-factor and inter/intra-assay coefficients of variation. The inclusion of such data would greatly enhance the direct comparison of different fluorescent probes and assay platforms, thereby accelerating the discovery and development of novel ACKR3-targeting therapeutics.
References
- 1. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Fluorescent Ligands for the Atypical Chemokine Receptor 3 (ACKR3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Multiplex Detection of Fluorescent Chemokine Binding to CXC Chemokine Receptors by NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Distinct activation mechanisms of CXCR4 and ACKR3 revealed by single-molecule analysis of their conformational landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Utility of Fluorescent ACKR3 Antagonist 1 as a Screening Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The atypical chemokine receptor 3 (ACKR3), also known as CXCR7, has emerged as a significant therapeutic target in various pathologies, including cancer and inflammatory diseases. Its primary role as a scavenger of CXCL12 and CXCL11 modulates the availability of these chemokines for the classical CXCR4 and CXCR3 receptors, thereby influencing cell migration, survival, and proliferation. The development of effective screening tools is paramount for the discovery of novel ACKR3 modulators. This guide provides a detailed comparison of "Fluorescent ACKR3 antagonist 1," a family of fluorescent probes, with other established screening methods, supported by experimental data and protocols.
Introduction to Fluorescent ACKR3 Probes
The term "this compound" refers to a series of fluorescent probes (compounds 18a-c) developed from the small molecule ACKR3 agonist, VUF11207.[1][2] These probes incorporate a BODIPY FL-X fluorophore, enabling their use in various fluorescence-based assays. Compound 18a, in particular, has been highlighted as a valuable tool for screening new ACKR3 agonists and antagonists.[1][2]
Comparative Analysis of Screening Tools
The selection of a screening tool for ACKR3 antagonists depends on various factors, including the experimental setting, desired throughput, and the specific information required (e.g., binding affinity, functional activity). Here, we compare the fluorescent probes with alternative methods.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance metrics of this compound and its alternatives.
Table 1: Binding Affinity of ACKR3 Ligands
| Compound/Ligand | Assay Type | Target | Affinity (pKd/pKi) | Reference(s) |
| Fluorescent Probe 18a | NanoBRET | Human ACKR3 | 7.9 (pKd) | [1][2] |
| Fluorescent Probe 18b | NanoBRET | Human ACKR3 | 7.3 (pKd) | [1][2] |
| Fluorescent Probe 18c | NanoBRET | Human ACKR3 | 6.8 (pKd) | [1][2] |
| [¹²⁵I]-CXCL12 | Radioligand Binding | Human ACKR3 | High Affinity (pM range) | [3] |
| CXCL12-AF647 | NanoBRET | Human ACKR3 | High Affinity (nM range) | [4] |
| VUF16840 (Inverse Agonist) | NanoBRET | Human ACKR3 | ~8.0 (pKi) | [4] |
Table 2: Photophysical Properties of Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Photostability | Reference(s) |
| BODIPY FL-X | ~504 | ~510 | High (often approaching 1.0 in non-polar environments) | High | [5][6] |
| Alexa Fluor 647 | ~650 | ~665 | High (~0.33) | High | [4] |
| Radiolabel (¹²⁵I) | N/A | N/A | N/A | N/A | [3] |
Advantages and Disadvantages of Screening Methods
Table 3: Comparison of ACKR3 Screening Methodologies
| Method | Advantages | Disadvantages |
| Fluorescent Probes (e.g., 18a) | - High sensitivity and signal-to-noise ratio in NanoBRET assays.[2] - Safer alternative to radioligands.[1] - Enables real-time kinetic measurements. - Suitable for high-throughput screening. - Can be used in live-cell imaging.[2] | - Potential for non-specific binding. - Photophysical properties can be environmentally sensitive. - Requires genetically encoded luciferase for NanoBRET. |
| Radioligand Binding Assays | - "Gold standard" for affinity determination. - High sensitivity and specificity. | - Safety concerns and strict regulations for handling radioactive materials. - Generates radioactive waste. - Generally endpoint assays, not ideal for kinetics. - Expensive.[1] |
| Antibody/Nanobody-based Probes | - High specificity and affinity. | - Expensive and time-consuming to develop.[1] - Large size may cause steric hindrance. - Potential for immunogenicity. |
| Functional Assays (β-arrestin recruitment) | - Measures functional consequences of ligand binding. - Provides information on agonist vs. antagonist activity. | - Indirect measure of binding. - Can be more complex to set up and optimize. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of screening results. Below are protocols for key experiments cited in this guide.
NanoBRET™ Competition Binding Assay for ACKR3
This protocol is adapted for screening unlabeled compounds that compete with a fluorescent ACKR3 ligand.
-
Cell Culture and Transfection:
-
Culture HEK293 cells and transiently transfect them with a plasmid encoding for N-terminally NanoLuc® (Nluc)-tagged ACKR3.
-
-
Assay Preparation:
-
Harvest transfected cells and resuspend them in an appropriate assay buffer (e.g., HBSS with 0.1% BSA).
-
Prepare serial dilutions of the test compounds (potential antagonists).
-
-
Assay Execution:
-
In a white, 384-well plate, add the Nluc-ACKR3 expressing cells.
-
Add the fluorescent ACKR3 probe (e.g., compound 18a) at a concentration close to its Kd.
-
Add the serially diluted test compounds.
-
Incubate the plate at 37°C for 60-120 minutes to reach binding equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate (e.g., furimazine).
-
Immediately measure the luminescence at two wavelengths: one for the donor (Nluc, ~460 nm) and one for the acceptor (BODIPY FL-X, ~510 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Radioligand Competition Binding Assay for ACKR3
This protocol outlines the use of a radiolabeled ligand to determine the binding affinity of a test compound.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing ACKR3 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in a binding buffer.
-
-
Assay Setup:
-
In a 96-well filter plate, add the membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CXCL12).
-
Add serial dilutions of the unlabeled test compound.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ACKR3 ligand.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature or 37°C for a defined period to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding against the concentration of the test compound to determine the IC₅₀ and subsequently the Ki.
-
β-Arrestin Recruitment Assay
This functional assay determines whether a ligand acts as an agonist or antagonist by measuring the recruitment of β-arrestin to ACKR3.
-
Cell Line:
-
Use a cell line engineered to co-express ACKR3 and a β-arrestin fusion protein that generates a detectable signal upon recruitment (e.g., using BRET, FRET, or enzyme complementation).
-
-
Assay Protocol (Antagonist Mode):
-
Plate the cells in a suitable microplate.
-
Pre-incubate the cells with serial dilutions of the test compound (potential antagonist) for a defined period.
-
Add a known ACKR3 agonist (e.g., CXCL12) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate for a further period to allow for β-arrestin recruitment.
-
-
Signal Measurement:
-
Measure the signal (e.g., luminescence, fluorescence) according to the specific assay technology being used.
-
-
Data Interpretation:
-
A decrease in the agonist-induced signal in the presence of the test compound indicates antagonistic activity.
-
Plot the signal against the concentration of the test compound to determine the IC₅₀.
-
Mandatory Visualizations
ACKR3 Signaling Pathway
Caption: ACKR3 signaling is primarily G-protein independent and β-arrestin biased.
Experimental Workflow: NanoBRET Screening
Caption: Workflow for identifying ACKR3 antagonists using a NanoBRET competition assay.
Logical Relationship: Comparison of Screening Methods
Caption: Interrelationship and key features of different ACKR3 screening methodologies.
Conclusion
This compound, particularly probe 18a, represents a highly valuable tool for the screening and identification of novel ACKR3 modulators. Its application in NanoBRET assays offers a safe, sensitive, and high-throughput alternative to traditional radioligand binding assays. While radioligand binding remains the gold standard for definitive affinity determination, the advantages of fluorescent probes in terms of safety, ease of use, and suitability for kinetic and live-cell studies make them a compelling choice for primary screening campaigns. The selection of the most appropriate screening tool will ultimately depend on the specific research question and available resources. A multi-faceted approach, combining initial screening with fluorescent probes followed by validation with functional and radioligand binding assays, is likely to be the most robust strategy for the successful discovery of new ACKR3-targeting therapeutics.
References
- 1. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of Fluorescent Probes in GPCR Assays - Celtarys [celtarys.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | NanoBRET: The Bright Future of Proximity-Based Assays [frontiersin.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fluorescent ACKR3 Antagonist 1
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive guide to the safe and proper disposal of Fluorescent ACKR3 Antagonist 1, a novel small molecule used in cancer and immunological research. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The SDS contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
General Handling Precautions:
-
Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.
-
Wear appropriate PPE, including but not limited to, a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent the generation of aerosols and dust.
Quantitative Data for Disposal Planning
While specific quantitative disposal parameters for this compound are not publicly available and should be confirmed with the manufacturer's SDS, the following table outlines general recommendations for the disposal of fluorescent small molecule antagonists based on common laboratory practices.
| Parameter | Guideline | Rationale |
| Aqueous Waste Concentration | < 1% (w/v) | Minimizes the concentration of bioactive and fluorescent compounds in the waste stream, reducing potential environmental toxicity. |
| Solid Waste Contamination | Segregate based on contamination level | Grossly contaminated materials (e.g., undiluted compound) should be disposed of as pure chemical waste. Trace contaminated items (e.g., gloves, wipes) can be double-bagged and placed in designated hazardous waste containers. |
| pH of Aqueous Waste | 6.0 - 9.0 | Neutral pH range helps prevent reactions with other chemicals in the waste stream and protects plumbing infrastructure. |
| Storage of Waste | In a designated, well-ventilated, and secured area | Prevents accidental spills, unauthorized access, and exposure to incompatible materials. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste must be conducted in a systematic and controlled manner. The following workflow outlines the necessary steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol for Waste Neutralization (Hypothetical)
Note: The following is a generalized protocol for the conceptual understanding of how a similar, non-proprietary fluorescent compound might be treated. This protocol should NOT be used for this compound without explicit validation and approval from your institution's Environmental Health and Safety (EHS) department. The specific chemical properties of this compound will dictate the appropriate neutralization method.
Objective: To neutralize the reactivity of a hypothetical fluorescent antagonist in an aqueous solution before collection as hazardous waste.
Materials:
-
Aqueous waste containing the fluorescent antagonist.
-
Sodium hypochlorite (B82951) solution (bleach).
-
Sodium bisulfite solution.
-
pH meter and pH indicator strips.
-
Appropriate PPE (fume hood, gloves, lab coat, safety glasses).
-
Designated hazardous waste container.
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary materials and PPE are readily available.
-
Oxidation: Slowly add sodium hypochlorite solution to the aqueous waste while stirring. The fluorescent properties of the solution may diminish, indicating the breakdown of the fluorophore.
-
Quenching: After the initial reaction subsides, cautiously add sodium bisulfite solution to quench any excess sodium hypochlorite.
-
pH Adjustment: Check the pH of the solution using a calibrated pH meter. Adjust the pH to a neutral range (6.0-9.0) using appropriate acids or bases (e.g., dilute HCl or NaOH).
-
Final Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container for collection by EHS.
Signaling Pathway Context
To provide a broader context for the research involving this compound, the following diagram illustrates a simplified signaling pathway associated with ACKR3. Understanding the biological target of this antagonist can inform risk assessment and handling procedures.
Caption: Simplified ACKR3 signaling and antagonist interaction.
By adhering to these rigorous safety and disposal protocols, researchers can mitigate risks and ensure the responsible management of this compound in the laboratory environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
Safeguarding Your Research: A Comprehensive Guide to Handling Fluorescent ACKR3 Antagonist 1
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational procedures, and disposal plans for the novel research compound, Fluorescent ACKR3 antagonist 1. Adherence to these guidelines is essential for ensuring laboratory safety, maintaining experimental integrity, and minimizing environmental impact. By providing this comprehensive guidance, we aim to be your trusted partner in advancing scientific discovery, offering value that extends beyond the product itself.
Essential Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, general safety protocols for handling fluorescent chemical compounds should be strictly followed. The primary research article by Dekkers et al. (2023) does not report any unexpected or unusually high safety hazards encountered during its synthesis and use.[1]
Personal Protective Equipment (PPE):
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Disposable, to be changed immediately upon contamination. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |
General Handling Guidelines:
-
Work Area: All work with the compound, especially when in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any fine particulates.
-
Avoid Contact: Minimize direct contact with the compound. In case of accidental skin contact, wash the affected area thoroughly with soap and water.
-
Spills: In the event of a spill, decontaminate the area promptly. For dry spills, avoid creating dust by gently covering with a damp paper towel before wiping. For liquid spills, use an absorbent material. All cleanup materials should be disposed of as chemical waste.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from the primary research publication.[1][2]
NanoBRET™ Ligand Binding Assay
This assay is used to determine the binding affinity of the fluorescent antagonist to the ACKR3 receptor.
Materials:
-
HEK293 cells stably expressing N-terminally NanoLuc®-tagged ACKR3 (NLuc-ACKR3)
-
This compound
-
Unlabeled ACKR3 antagonist (for competition assays)
-
Hanks' Balanced Salt Solution (HBSS) with 0.2% Bovine Serum Albumin (BSA)
-
Furimazine (Nano-Glo® Luciferase Assay Substrate)
-
White, opaque 96-well microplates
Procedure:
-
Cell Seeding: Seed the NLuc-ACKR3 HEK293 cells in white, opaque 96-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS with 0.2% BSA. For competition assays, also prepare a range of concentrations of the unlabeled antagonist.
-
Incubation:
-
For saturation binding: Add increasing concentrations of this compound to the cells. To determine non-specific binding, add a high concentration of unlabeled antagonist to a parallel set of wells.
-
For competition binding: Add a fixed concentration of this compound along with increasing concentrations of the unlabeled competitor.
-
-
Incubate the plate for 60 minutes at 37°C.[1]
-
Substrate Addition: Add Furimazine (final dilution 1:400) to all wells and incubate for 5 minutes at room temperature, protected from light.[1]
-
Data Acquisition: Measure the luminescence (at 460 nm) and fluorescence (at >610 nm) signals using a plate reader equipped for BRET measurements.
-
Analysis: Calculate the BRET ratio by dividing the fluorescence signal by the luminescence signal. For saturation binding, plot the specific BRET ratio against the concentration of the fluorescent antagonist to determine the Kd. For competition binding, plot the BRET ratio against the concentration of the unlabeled competitor to determine the IC50.
Confocal Microscopy for Receptor Localization
This protocol allows for the visualization of the cellular distribution of the ACKR3 receptor using the fluorescent antagonist.
Materials:
-
HEK293 cells transiently expressing N-terminal SNAP-tagged ACKR3 (SNAP-ACKR3)
-
This compound
-
Cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding and Transfection: Seed HEK293 cells on glass-bottom dishes and transiently transfect them with the SNAP-ACKR3 expression vector.
-
Cell Treatment: Incubate the transfected cells with a suitable concentration of this compound in cell culture medium for 30 minutes at 37°C.[2]
-
Washing: Wash the cells three times with PBS to remove any unbound antagonist.
-
Imaging: Image the cells using a confocal microscope. Use an appropriate laser line for excitation of the fluorophore and set the emission detection to the corresponding wavelength range.
-
Image Analysis: Analyze the captured images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the ACKR3 receptor.
Data Presentation
The following table summarizes the pharmacological data for this compound (referred to as compound 18a in the source literature) and its analogs.[1]
| Compound | pKd (NanoBRET™) |
| 18a (this compound) | 7.9 ± 0.1 |
| 18b | 7.3 ± 0.1 |
| 18c | 6.8 ± 0.1 |
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for the NanoBRET™ Ligand Binding Assay.
Caption: Workflow for Confocal Microscopy Imaging.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to laboratory safety and environmental responsibility.
Decontamination:
-
Surfaces: Laboratory benches and equipment should be wiped down with a suitable laboratory disinfectant after use. For visible contamination, a solution of 70% ethanol (B145695) can be used.
-
Glassware: Reusable glassware should be soaked in a suitable laboratory cleaning solution and then thoroughly rinsed with purified water.
Disposal:
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated and clearly labeled chemical waste container.
-
Liquid Waste: All liquid waste containing the fluorescent antagonist, including unused solutions and cell culture media from treated cells, should be collected in a labeled, leak-proof container.
-
Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any solutions containing this compound down the drain. Follow all local and institutional regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
